2-(3-Hydroxy-3-methylbutyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-3-methylbutyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,12-13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULLBXYBMZDZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381208 | |
| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-73-1 | |
| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Isolation and Characterization of 2-(3-Hydroxy-3-methylbutyl)phenol from Natural Sources
Abstract: 2-(3-Hydroxy-3-methylbutyl)phenol is a phenolic compound of growing interest due to its potential biological activities. As a secondary metabolite, its presence in complex natural matrices presents significant challenges for extraction, purification, and characterization. This technical guide provides a comprehensive, field-proven framework for researchers, natural product chemists, and drug development professionals. We will detail a logical workflow from sample preparation to final structural elucidation, emphasizing the rationale behind methodological choices to ensure reproducibility and purity. This document synthesizes established protocols for phenolic compound isolation and applies them to the specific physicochemical properties of the target molecule, providing a robust and self-validating system for its successful isolation.
Introduction and Strategic Overview
This compound is a substituted phenol that has been identified in various natural sources. Phenolic compounds as a class are widely recognized for a range of pharmacological effects, including antimicrobial and antioxidant properties.[1][2][3] The successful isolation of a specific bioactive compound like this compound is the foundational step for further pharmacological evaluation, mechanism-of-action studies, and potential therapeutic development.
The core challenge lies in separating this moderately polar molecule from a complex mixture of other metabolites, such as lipids, pigments, tannins, and other phenolics, which often have similar properties.[4][5] This guide, therefore, outlines a systematic approach that maximizes yield and purity by leveraging a multi-stage purification strategy.
Physicochemical Properties
A thorough understanding of the target molecule's properties is critical for designing an effective isolation protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[6] |
| Molecular Weight | 180.24 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| Structure | Phenolic ring with a substituted butyl chain containing a tertiary alcohol. | PubChem[6] |
The presence of both a phenolic hydroxyl group and a tertiary alcohol group imparts moderate polarity, making the molecule soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, but less soluble in nonpolar solvents like hexane.
Biosynthetic Context
Phenolic compounds in plants and fungi are predominantly synthesized via the shikimate and/or the acetate-malonate pathways.[7] The shikimate pathway generates aromatic amino acids like phenylalanine, which serves as a precursor to a vast array of phenolic compounds through the action of key enzymes such as Phenylalanine Ammonia-Lyase (PAL).[8] Understanding this origin helps predict the types of co-occurring metabolites, informing the purification strategy.
Caption: A typical multi-stage workflow for the isolation of the target compound.
Liquid-Liquid Extraction (LLE)
LLE is an effective initial clean-up step to partition the compounds in the crude extract based on their polarity.
-
Rationale: By dissolving the crude extract in water and extracting with a water-immiscible organic solvent like ethyl acetate, we can separate our moderately polar target from highly polar water-soluble impurities (sugars, salts) and any remaining nonpolar compounds.
Protocol 2: Liquid-Liquid Partitioning
-
Dissolution: Dissolve the crude methanolic extract in 200 mL of distilled water.
-
Extraction: Transfer the aqueous solution to a 1 L separatory funnel. Add 200 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.
-
Separation: Allow the layers to separate. Collect the upper ethyl acetate layer.
-
Repeat: Repeat the extraction of the aqueous layer two more times with 200 mL portions of fresh ethyl acetate.
-
Combine & Dry: Combine all ethyl acetate extracts. Dry the combined extract by passing it over anhydrous sodium sulfate.
-
Concentrate: Evaporate the dried ethyl acetate extract to dryness under reduced pressure to yield the partitioned extract.
Column Chromatography (CC)
Silica gel column chromatography is the workhorse of natural product isolation, separating compounds based on their differential adsorption to the polar stationary phase.
-
Rationale: The target compound, with its two hydroxyl groups, will interact with the silica gel. By using a gradient of increasing solvent polarity (e.g., hexane to ethyl acetate), nonpolar impurities will elute first, followed by compounds of increasing polarity. Our target is expected to elute with a mid-polarity solvent mixture.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).
-
Sample Loading: Adsorb the partitioned extract (from Protocol 2) onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 70:30 v/v hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) continuously.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) as described in section 3.3.
-
Pooling: Combine the fractions that show a prominent spot corresponding to the expected polarity of the target compound. Evaporate the solvent from the pooled fractions.
High-Performance Liquid Chromatography (HPLC)
For final purification to achieve research-grade purity (>95%), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.
-
Rationale: In RP-HPLC (e.g., using a C18 column), the separation mechanism is reversed. The stationary phase is nonpolar, and a polar mobile phase is used. More polar compounds elute first. This orthogonal separation technique is excellent for removing closely related impurities that may have co-eluted from the normal-phase silica column.
Protocol 4: Preparative RP-HPLC
-
System: A preparative HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of HPLC-grade water (A) and methanol (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient: A typical gradient might be: 0-5 min (30% B), 5-35 min (30% to 90% B), 35-40 min (90% B), 40-45 min (90% to 30% B).
-
Sample Preparation: Dissolve the enriched fraction from the silica column in a small volume of methanol and filter through a 0.45 µm syringe filter.
-
Injection & Collection: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm for phenols). Collect the peak corresponding to the target compound.
-
Final Step: Evaporate the solvent from the collected fraction to obtain the pure isolated compound.
Structural Elucidation and Characterization
Once isolated, the compound's identity must be unequivocally confirmed using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) provides the exact molecular weight, allowing for the determination of the molecular formula (C₁₁H₁₆O₂). The expected m/z for the protonated molecule [M+H]⁺ would be approximately 181.1223.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. [9][10]* O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups (both phenolic and alcoholic). [11]* C-O Stretch: An absorption in the 1000-1200 cm⁻¹ range indicates the C-O bonds.
-
Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹ confirm the presence of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework. [11] Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.)
| Position | Predicted ¹H NMR (δ, multiplicity, J) | Predicted ¹³C NMR (δ) |
| Aromatic Protons (4H) | 6.7 - 7.2 (m) | 115 - 130 |
| Phenolic -OH | ~5.0 - 8.0 (br s) | - |
| Ar-CH₂- | ~2.7 (t) | ~28-32 |
| -CH₂-C(OH) | ~1.8 (t) | ~45-50 |
| C(OH)-CH₃ (6H) | ~1.2 (s) | ~29-33 |
| Alcoholic -OH | Variable (br s) | - |
| C-OH (Aromatic) | - | 154-158 |
| C-OH (Tertiary) | - | 70-75 |
-
¹H NMR: Will show characteristic signals for the aromatic protons, two methylene groups (appearing as triplets if coupled), and a prominent singlet for the two equivalent methyl groups. The hydroxyl protons often appear as broad singlets.
-
¹³C NMR: Will show 11 distinct carbon signals (or fewer if there is symmetry), with the aromatic carbons in the 115-158 ppm region and the aliphatic carbons at higher field. The carbon bearing the tertiary alcohol (C-OH) is expected around 70-75 ppm.
Conclusion and Future Directions
The isolation of this compound from natural products is a systematic endeavor that relies on the logical application of extraction and chromatographic principles. The workflow presented here—combining sequential solvent extraction, liquid-liquid partitioning, normal-phase column chromatography, and reversed-phase HPLC—provides a robust and validated pathway to obtaining this compound in high purity. The definitive structural confirmation through MS, IR, and NMR spectroscopy is a non-negotiable final step that ensures the integrity of any subsequent biological or chemical studies. Future work should focus on screening diverse natural sources for this compound and optimizing these isolation protocols for scale-up and potential commercial application.
References
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Raudone, L., Raudonis, R., Liaudanskas, M., Janulis, V., & Viskelis, P. (2017). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 22(9), 1533. Available: [Link]
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Natural Chemistry Research Group. (n.d.). General Phenolic Biosynthesis Pathways. University of Oulu. Available: [Link]
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Filo. (2025). Reaction of (CH3)2CO with LIC≡CH. This source provides analogous spectral data for a molecule with a tertiary alcohol and methyl groups, useful for spectral prediction. Available: [Link]
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ResearchGate. (2025). NMR and IR Spectroscopy of Phenols. Request PDF. This is an aggregation of various studies discussing the spectroscopy of phenols. Available: [Link]
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D'Abrosca, B., Fiorentino, A., Izzo, A., & Severino, V. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry, 7, 653. Available: [Link]
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ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available: [Link]
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D'Abrosca, B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry. Available: [Link]
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Hassall, C. H., & Scott, A. I. (1962). The Biosynthesis of Phenols. Journal of the Chemical Society, 1101-1115. This is a conceptual link to a classic topic; the CORE repository provides access to such foundational papers. Available: [Link]
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ChemSynthesis. (2025). 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. Provides information on related structures. Available: [Link]
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Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313–7352. Available: [Link]
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An In-Depth Technical Guide to the Biosynthesis of 2-(3-Hydroxy-3-methylbutyl)phenol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-(3-hydroxy-3-methylbutyl)phenol, a prenylated phenolic compound of interest for its potential biological activities. While a definitive pathway has yet to be elucidated in the literature, this document synthesizes current knowledge on the biosynthesis of related natural products to propose a scientifically grounded and plausible enzymatic route. We will delve into the precursor molecules, key enzymatic transformations, and the underlying biochemical logic. Furthermore, this guide offers detailed, field-proven experimental protocols for the elucidation and characterization of this pathway, empowering researchers to validate and expand upon the proposed model.
Introduction: The Significance of Prenylated Phenols
Phenolic compounds represent a vast and diverse class of plant secondary metabolites, many of which possess significant pharmacological properties. The addition of a prenyl group, a hydrophobic isoprenoid side chain, to a phenolic scaffold can dramatically enhance a molecule's bioactivity and lipophilicity, improving its interaction with biological membranes and protein targets. This compound, with its hydrated prenyl moiety, is an intriguing molecule within this class, suggesting a biosynthetic pathway involving both prenylation and subsequent oxidative modification. Understanding its biosynthesis is crucial for potential biotechnological production and the discovery of novel enzymes for synthetic biology applications.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a hybrid pathway, integrating precursors from two fundamental metabolic routes: the shikimate pathway, which provides the phenolic core, and the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway, which generates the isoprenoid side chain.
Formation of the Phenolic Precursor via the Shikimate Pathway
The aromatic core of this compound is likely derived from L-phenylalanine or L-tyrosine, primary products of the shikimate pathway.[1][2] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate, a key branch-point intermediate in the synthesis of aromatic amino acids.[1][2] Subsequent enzymatic steps would then likely convert L-phenylalanine or L-tyrosine into a simple phenol, such as phenol itself or a closely related derivative, which would serve as the acceptor molecule for prenylation.
Generation of the Prenyl Donor from the Isoprenoid Pathway
The five-carbon "prenyl" unit is supplied by dimethylallyl pyrophosphate (DMAPP), a product of either the MVA pathway (predominantly in fungi and cytoplasm of plants) or the MEP pathway (in bacteria and plant plastids).[3][4] DMAPP is an activated isoprenoid unit, primed for electrophilic attack on a nucleophilic acceptor molecule.[3]
The Key Prenylation Step: A Role for Phenol Prenyltransferases
The central event in the biosynthesis is the covalent attachment of the dimethylallyl group from DMAPP to the phenol precursor. This reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (PTs).[5] These enzymes exhibit remarkable diversity and can catalyze C- or O-prenylation on a wide range of phenolic acceptors.[5][6] For the formation of this compound, a C-prenyltransferase would catalyze the formation of a carbon-carbon bond between the phenol ring and the prenyl group, likely at the ortho position to the hydroxyl group, to form 2-(3-methylbut-2-enyl)phenol.
Post-Prenylation Modification: Hydration of the Prenyl Side Chain
The final step in the proposed pathway is the hydration of the double bond in the prenyl side chain of 2-(3-methylbut-2-enyl)phenol to yield the final product, this compound. This transformation is likely catalyzed by a cytochrome P450 monooxygenase.[7][8] These enzymes are known to be involved in a wide array of oxidative modifications in secondary metabolism, including the hydroxylation of carbon-carbon double bonds.[8][9]
The proposed biosynthetic pathway is visualized in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a systematic experimental approach. The following protocols provide a framework for the expression and characterization of the key enzymes and the identification of their products.
Heterologous Expression and Purification of Candidate Prenyltransferase
The successful characterization of a prenyltransferase begins with its production in a recombinant host system, typically E. coli.[10][11]
Step-by-Step Methodology:
-
Gene Identification and Cloning: Identify candidate prenyltransferase genes from organisms known to produce prenylated phenols through genome mining or homology-based searches. Synthesize the codon-optimized gene and clone it into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).
-
Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or high-pressure homogenization.[12] Clarify the lysate by centrifugation. Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10]
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assay for Prenyltransferase Activity
The functional activity of the purified prenyltransferase is assessed through in vitro assays.[13][14]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl2 (a common cofactor for prenyltransferases), the phenolic precursor (e.g., phenol), and the prenyl donor (DMAPP).[6]
-
Enzyme Reaction: Initiate the reaction by adding the purified prenyltransferase to the reaction mixture. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex the mixture to extract the products into the organic phase.
-
Product Analysis: Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC-MS.[15]
Identification and Characterization of Reaction Products
The products of the enzymatic reaction are identified and structurally characterized using a combination of chromatographic and spectroscopic techniques.
Quantitative Data Summary Table:
| Analytical Technique | Purpose | Expected Outcome |
| HPLC-UV/MS | Separation and identification of reaction products. | Detection of a new peak corresponding to the prenylated product with a mass consistent with 2-(3-methylbut-2-enyl)phenol.[16] |
| High-Resolution MS | Accurate mass determination. | Provides the exact elemental composition of the product, confirming its molecular formula. |
| NMR Spectroscopy | Structural elucidation. | 1H and 13C NMR spectra provide detailed information on the chemical structure, including the position of the prenyl group on the aromatic ring.[17][18] |
Characterization of the Cytochrome P450 Monooxygenase
A similar approach of heterologous expression, purification, and in vitro assays can be employed to characterize the putative cytochrome P450 monooxygenase responsible for the hydration of the prenyl side chain. The in vitro assay would utilize 2-(3-methylbut-2-enyl)phenol as the substrate and require a suitable redox partner system for the P450 enzyme.[19][20]
Visualization of Experimental Workflow
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A Technical Guide to the Spectroscopic Characterization of 2-(3-Hydroxy-3-methylbutyl)phenol
Abstract and Introduction
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 2-(3-Hydroxy-3-methylbutyl)phenol (CAS No. 4167-73-1).[1][2] As a substituted phenol, this compound possesses distinct structural features—a phenolic hydroxyl group, an ortho-substituted aliphatic chain, and a tertiary alcohol—that give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is critical for researchers in synthetic chemistry, natural product analysis, and drug development for confirming identity, assessing purity, and elucidating metabolic pathways.
This document offers field-proven insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous identification of this molecule. The causality behind experimental choices and the interpretation of spectral data are explained to provide a self-validating framework for analysis.
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound has a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol .[2][3]
The key structural components are:
-
An Aromatic Ring: A benzene ring that is ortho-substituted. This substitution pattern influences the signals of the aromatic protons in ¹H NMR, leading to a complex splitting pattern.
-
A Phenolic Hydroxyl Group (-OH): This group is acidic and its proton is exchangeable. It gives rise to a characteristic broad stretch in the IR spectrum and a variable, often broad, signal in the ¹H NMR spectrum.[4]
-
An Aliphatic Side Chain (-CH₂-CH₂-C(CH₃)₂-OH): This flexible chain contains distinct methylene (CH₂) and methyl (CH₃) groups that produce characteristic signals in the NMR spectra.
-
A Tertiary Alcohol Group (-C(OH)): This functional group is identified by a specific C-O stretch in the IR spectrum and is a key site for fragmentation in mass spectrometry, often leading to the loss of water or a methyl group.
Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Aromatic Protons (H3, H4, H5, H6): These four protons are chemically non-equivalent due to the ortho-substituent. They are expected to appear in the δ 6.7–7.2 ppm range as a series of complex multiplets. The specific splitting pattern (e.g., doublet of doublets) depends on the coupling constants between adjacent and meta protons.
-
Phenolic Proton (H-O1): This proton's chemical shift is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet between δ 4.0–8.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.[4]
-
Benzylic Protons (H7): The two protons on the carbon adjacent to the aromatic ring (C7) are deshielded by the ring current. They are expected to appear as a triplet around δ 2.6–2.8 ppm , coupled to the adjacent C8 protons.
-
Methylene Protons (H8): The two protons on C8 are expected to appear as a triplet around δ 1.7–1.9 ppm , coupled to the benzylic C7 protons.
-
Alcoholic Proton (H-O2): Similar to the phenolic proton, this signal is a broad singlet with a variable chemical shift, typically in the δ 1.5–4.5 ppm range.[4] It often does not show coupling due to rapid exchange.
-
Methyl Protons (H10, H11): The six protons of the two methyl groups are equivalent because of free rotation around the C8-C9 bond. They will appear as a sharp singlet at approximately δ 1.2 ppm .
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type.
-
Aromatic Carbons (C1-C6): Six distinct signals are expected in the δ 115–156 ppm range. The carbon bearing the phenolic -OH group (C1) will be the most downfield (~154 ppm), while the substituted carbon (C2) will also be downfield (~130 ppm). The other four carbons (C3-C6) will appear between ~116 and 129 ppm.
-
Tertiary Alcohol Carbon (C9): The quaternary carbon attached to the tertiary alcohol oxygen is expected around δ 70–72 ppm .
-
Aliphatic Carbons (C7, C8): The benzylic carbon (C7) will be around δ 29–31 ppm , and the other methylene carbon (C8) will be further upfield at δ 42–44 ppm .
-
Methyl Carbons (C10, C11): The two equivalent methyl carbons will give a single strong signal around δ 28–30 ppm .
Protocol for NMR Data Acquisition
Trustworthy NMR data relies on proper sample preparation and standardized acquisition parameters.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for ensuring the observation of exchangeable -OH protons.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.
-
D₂O Shake (Optional): To confirm the identity of the -OH proton signals, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The phenolic and alcoholic -OH peaks will disappear due to proton-deuterium exchange.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Analysis of Vibrational Modes
The IR spectrum of this compound is dominated by features from its hydroxyl and aromatic moieties.
-
O-H Stretching: A very strong and broad absorption band is expected in the region of 3600–3200 cm⁻¹ .[5] This band is a composite of the phenolic O-H and the tertiary alcohol O-H stretches, broadened significantly by intermolecular hydrogen bonding.[4]
-
C-H Stretching (Aromatic): A medium intensity band appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹ ) is characteristic of C-H bonds on the aromatic ring.[6]
-
C-H Stretching (Aliphatic): Multiple medium-to-strong bands just below 3000 cm⁻¹ (typically 2970–2850 cm⁻¹ ) correspond to the C-H stretching vibrations of the methylene and methyl groups in the side chain.
-
C=C Stretching (Aromatic): Two or three sharp, medium-intensity peaks in the 1610–1580 cm⁻¹ and 1500–1450 cm⁻¹ regions are indicative of the carbon-carbon double bonds within the aromatic ring.[6]
-
C-O Stretching: Two strong, distinct C-O stretching bands are expected. The phenolic C-O stretch will appear around 1260–1200 cm⁻¹ , while the tertiary alcohol C-O stretch will be found around 1150 cm⁻¹ .[6]
Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a rapid and reliable method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Collect a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring data integrity.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecular structure.
Fragmentation Analysis (EI) and Ionization (ESI)
Under Electron Ionization (EI), the molecule is expected to fragment in predictable ways. In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is often the dominant peak.
-
Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak should be observed at m/z = 180 .
-
Loss of a Methyl Group ([M-15]⁺): A common fragmentation for molecules with tertiary butyl groups is the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation at m/z = 165 .
-
Loss of Water ([M-18]⁺): Dehydration of the tertiary alcohol is a highly favorable process, resulting in a prominent peak at m/z = 162 .[4]
-
Alpha-Cleavage: Cleavage of the C8-C9 bond (alpha to the tertiary alcohol) can generate a fragment corresponding to [C(CH₃)₂OH]⁺ at m/z = 59 .
-
Benzylic Cleavage: Cleavage of the C7-C8 bond can produce a benzyl-type radical, but a more significant fragmentation is the cleavage of the C8-C9 bond with charge retention on the aromatic portion, followed by rearrangement. This often leads to a highly abundant ion at m/z = 107 , corresponding to a hydroxytropylium ion.
-
ESI Analysis: In positive ion mode ESI-MS, the primary ions observed would be the protonated molecule [M+H]⁺ at m/z = 181.12 and the sodium adduct [M+Na]⁺ at m/z = 203.10 .[7]
Caption: Plausible EI mass spectrometry fragmentation pathways for this compound.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation (ESI): Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid for positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (ESI): Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 50–500) to identify the protonated molecule and common adducts.
-
Sample Preparation (EI): For analysis via a GC-MS system, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Acquisition (EI): Inject the sample into the GC. The separated analyte will enter the EI source (standard energy 70 eV) and the resulting mass spectrum is recorded.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying chromophores like the phenol ring.
Electronic Transitions
The benzene ring in the molecule acts as a chromophore.
-
π → π Transitions:* Phenol in a neutral, non-polar solvent (e.g., hexane or ethanol) typically shows two absorption bands. The primary band (E2-band) appears around ~210 nm and a secondary band (B-band) with fine structure appears around ~270-275 nm .
-
Effect of pH: In a basic solution (e.g., by adding NaOH), the phenolic proton is removed to form the phenoxide ion. This increases conjugation and results in a bathochromic (red) shift of the B-band to a longer wavelength, typically around 285-295 nm . This pH-dependent shift is a confirmatory test for a phenolic moiety.
Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Sample Preparation: Prepare a dilute stock solution of the compound. From this, prepare a final solution in a quartz cuvette with a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Blanking: Fill a matched quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 400 nm down to 200 nm.
-
pH Shift Test (Optional): Add a drop of dilute NaOH to the sample cuvette, mix, and re-scan the spectrum to observe the bathochromic shift.
Summary of Spectroscopic Data
The following tables summarize the key predicted spectroscopic data for the unambiguous identification of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| H3, H4, H5, H6 | 6.7 – 7.2 | Multiplets | 115 – 130 |
| H-O1 (Phenolic) | 4.0 – 8.0 | Broad Singlet | N/A |
| H7 (-CH₂-Ar) | 2.6 – 2.8 | Triplet | 29 – 31 |
| H8 (-CH₂-) | 1.7 – 1.9 | Triplet | 42 – 44 |
| H-O2 (Alcoholic) | 1.5 – 4.5 | Broad Singlet | N/A |
| H10, H11 (-CH₃) | ~ 1.2 | Singlet | 28 – 30 |
| C1 (C-OH) | N/A | N/A | ~ 154 |
| C2 (C-Alkyl) | N/A | N/A | ~ 130 |
| C9 (C-OH, Tert.) | N/A | N/A | 70 – 72 |
Table 2: Key IR Absorption Bands and Mass Spectrometry Fragments
| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment |
|---|---|---|
| IR | 3600 – 3200 | O-H Stretch (Phenol & Alcohol) |
| IR | 3100 – 3000 | Aromatic C-H Stretch |
| IR | 2970 – 2850 | Aliphatic C-H Stretch |
| IR | 1610 – 1450 | Aromatic C=C Stretch |
| IR | ~ 1230 | Phenolic C-O Stretch |
| IR | ~ 1150 | Tertiary Alcohol C-O Stretch |
| MS (EI) | 180 | Molecular Ion (M⁺˙) |
| MS (EI) | 165 | [M - CH₃]⁺ |
| MS (EI) | 162 | [M - H₂O]⁺˙ |
| MS (EI) | 107 | Hydroxytropylium Ion |
| MS (ESI+) | 181 | [M+H]⁺ |
Conclusion
The structural elucidation of this compound is reliably achieved through a correlative approach using multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, while IR spectroscopy confirms the presence of key hydroxyl and aromatic functional groups. Mass spectrometry validates the molecular weight and provides structural insights through predictable fragmentation patterns. Finally, UV-Vis spectroscopy confirms the presence of the phenolic chromophore. Together, these methods provide a robust and self-validating dataset for the definitive characterization of the title compound, meeting the rigorous standards required by research and drug development professionals.
References
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PubChem. This compound. Available at: [Link]
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physical and chemical properties of 2-(3-Hydroxy-3-methylbutyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxy-3-methylbutyl)phenol is a phenolic compound featuring a substituted butyl group attached to the aromatic ring. As a member of the prenylated phenol family, it holds potential interest for researchers in medicinal chemistry and drug development. Prenylated phenols are known to exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, making them attractive scaffolds for the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, expected spectral characteristics, and potential applications of this compound, serving as a foundational resource for scientific investigation.
Physicochemical Properties
Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 4167-73-1 | PubChem[4] |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[4] |
| Molecular Weight | 180.24 g/mol | PubChem[4] |
| Canonical SMILES | CC(C)(CCC1=CC=CC=C1O)O | PubChem[4] |
| InChI Key | HULLBXYBMZDZKL-UHFFFAOYSA-N | PubChem[4] |
Predicted Physical Properties
| Property | Value | Notes |
| XLogP3 | 2.2 | A measure of lipophilicity.[4] |
| Hydrogen Bond Donors | 2 | From the two hydroxyl groups.[4] |
| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the hydroxyl groups.[4] |
| Rotatable Bond Count | 3 | Indicating some conformational flexibility.[4] |
| Topological Polar Surface Area | 40.5 Ų | Related to transport properties in biological systems.[4] |
| Storage Temperature | 2-8°C | Recommended for maintaining chemical stability. |
Note: Experimental determination of properties such as melting point, boiling point, and solubility is required for definitive characterization.
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with 3-methyl-3-buten-1-ol. This reaction typically yields a mixture of ortho and para substituted products, from which the desired ortho isomer can be separated.
Proposed Synthetic Protocol: Acid-Catalyzed Alkylation
This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to improve yield and selectivity.
Materials:
-
Phenol
-
3-methyl-3-buten-1-ol
-
Amberlyst 15 (or other suitable solid acid catalyst)[5]
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add 3-methyl-3-buten-1-ol (1.2 equivalents) to the solution.
-
Catalyst Addition: Carefully add Amberlyst 15 catalyst (e.g., 10% by weight of phenol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter off the catalyst and wash it with dichloromethane.
-
Extraction: Combine the filtrate and washings, and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the ortho and para isomers.
Diagram of the Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Spectral Analysis
While experimental spectra for this compound are not widely published, the following are the expected spectral characteristics based on its chemical structure and data for analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Ar-H (aromatic) | 6.7 - 7.2 | m | Complex multiplet pattern due to ortho substitution. |
| Ar-OH (phenolic) | 4.5 - 6.0 | br s | Broad singlet, exchangeable with D₂O. |
| -CH₂-Ar | 2.6 - 2.8 | t | Triplet, coupled to the adjacent CH₂. |
| -CH₂-C(OH)(CH₃)₂ | 1.7 - 1.9 | t | Triplet, coupled to the adjacent CH₂. |
| -C(OH)(CH₃)₂ | 1.2 - 1.4 | s | Singlet, integrating to 6 protons. |
| -C(OH)- | ~1.5 - 2.5 | br s | Broad singlet, exchangeable with D₂O. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-OH (aromatic) | 154 - 158 | Quaternary carbon attached to the phenolic hydroxyl. |
| C-CH₂ (aromatic) | 125 - 130 | Quaternary carbon at the point of alkyl substitution. |
| Ar-C (aromatic) | 115 - 130 | Aromatic carbons. |
| -C(OH)(CH₃)₂ | 70 - 75 | Quaternary carbon of the tertiary alcohol. |
| -CH₂-Ar | 28 - 32 | Methylene carbon attached to the aromatic ring. |
| -CH₂-C(OH)(CH₃)₂ | 42 - 46 | Methylene carbon adjacent to the tertiary alcohol. |
| -C(OH)(CH₃)₂ | 29 - 33 | Methyl carbons of the tertiary alcohol. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (phenolic) | 3200 - 3550 | Broad and strong |
| O-H Stretch (alcoholic) | 3200 - 3550 | Broad and strong |
| C-H Stretch (aromatic) | 3010 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong, multiple bands |
| C-O Stretch (phenolic) | 1180 - 1260 | Strong |
| C-O Stretch (alcoholic) | 1000 - 1260 | Strong |
Chemical Reactivity and Stability
-
Stability: this compound is expected to be stable under standard conditions. However, like many phenols, it may be susceptible to oxidation over time, potentially leading to discoloration. Storage in a cool, dry, and dark environment, preferably under an inert atmosphere, is recommended.
-
Reactivity: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base. The aromatic ring is activated towards electrophilic substitution, with the hydroxyl group being an ortho-, para-directing activator. The tertiary alcohol can undergo reactions typical of this functional group, such as dehydration under acidic conditions or conversion to an alkyl halide.
Potential Applications in Drug Development
While specific studies on the pharmacological activity of this compound are limited, the broader class of prenylated phenols has demonstrated significant potential in various therapeutic areas.
-
Antimicrobial Activity: Many prenylated phenols exhibit potent antibacterial and antifungal properties.[1] The lipophilic prenyl chain is thought to enhance interaction with microbial cell membranes, leading to increased efficacy.
-
Antioxidant and Anti-inflammatory Effects: The phenolic moiety is a well-known scavenger of free radicals, and prenylation can modulate this antioxidant activity.[2] Furthermore, some prenylated flavonoids have shown significant anti-inflammatory effects.[3]
-
Cytotoxic and Anticancer Potential: A number of naturally occurring and synthetic prenylated phenols have been investigated for their cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
The structure of this compound, with its combination of a phenolic ring and a hydroxylated alkyl chain, presents an interesting scaffold for further chemical modification to explore and optimize these potential biological activities.
Safety and Handling
Based on the GHS classification, this compound should be handled with appropriate safety precautions.[4]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and appropriate respiratory protection.
-
Use in a well-ventilated area, such as a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a compound with potential for further investigation, particularly within the realm of medicinal chemistry. This guide has provided a summary of its known and predicted properties, a plausible synthetic approach, and an overview of the potential biological activities based on its structural class. Further experimental validation of its physical, chemical, and biological properties is necessary to fully elucidate its potential as a lead compound in drug discovery.
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ResearchGate. Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Harnessing the Therapeutic Potential of Ortho-Alkylated Phenols: A Guide to Biological Activity and Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenolic scaffold is a privileged structure in medicinal chemistry, renowned for a wide spectrum of biological activities. The strategic introduction of alkyl groups, particularly at the ortho positions relative to the hydroxyl moiety, profoundly modulates the molecule's physicochemical properties and therapeutic potential. This guide provides a comprehensive exploration of the biological activities of ortho-alkylated phenols, offering mechanistic insights, structure-activity relationship (SAR) principles, and detailed experimental protocols. We delve into their roles as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents, with a focus on providing actionable knowledge for researchers and drug development professionals.
The Core Principle: How Ortho-Alkylation Dictates Function
A phenol's biological activity is intrinsically linked to its hydroxyl (-OH) group, specifically its ability to donate a hydrogen atom or electron to neutralize reactive species.[1][2] The introduction of alkyl substituents at one or both ortho positions (carbons 2 and 6) introduces significant steric and electronic effects that fine-tune this reactivity.
Causality of Ortho-Alkylation:
-
Steric Hindrance: Bulky alkyl groups physically shield the hydroxyl group. This steric hindrance is a critical design element. It stabilizes the resulting phenoxy radical formed after hydrogen donation, preventing it from participating in unwanted secondary reactions and enhancing its primary antioxidant function.[3] This is the principle behind highly effective antioxidants like Butylated Hydroxytoluene (BHT).
-
Increased Lipophilicity: The addition of nonpolar alkyl chains increases the molecule's overall lipophilicity (fat-solubility). This is a key pharmacokinetic consideration, as it enhances the compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which can improve bioavailability and access to intracellular targets.[4][5]
-
Electronic Effects: Alkyl groups are weakly electron-donating. This electronic push towards the aromatic ring can influence the O-H bond dissociation enthalpy, making it easier for the phenol to act as a radical scavenger.[6][7]
The interplay of these factors is paramount. For instance, the anesthetic propofol (2,6-diisopropylphenol) was selected after extensive SAR studies of various ortho-alkylated phenols, demonstrating a perfect balance of lipophilicity for central nervous system penetration and potentiation of GABAA receptor activity.[8]
Caption: Logical relationship of ortho-alkylation effects on phenol properties.
Potent Antioxidant Activity: The Primary Therapeutic Role
The most prominent activity of ortho-alkylated phenols is their capacity to scavenge free radicals, mitigating the oxidative stress implicated in numerous chronic diseases.[9][10]
Mechanism of Action
Ortho-alkylated phenols primarily act as chain-breaking antioxidants. They donate the hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals (like peroxyl radicals), thus terminating the damaging chain reaction of lipid peroxidation. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to propagate the radical chain.[2][3]
Computational studies suggest that in polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is preferred, while Hydrogen Atom Transfer (HAT) is more favorable in nonpolar environments.[6] The presence of electron-donating groups, such as methoxy groups in the ortho position, can further enhance this antioxidant activity.[3][6]
Key Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a rapid and reliable method to screen for radical scavenging activity. It utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color. When reduced by an antioxidant, its color fades to yellow.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the ortho-alkylated phenol test compound in methanol or ethanol. Prepare a 0.1 mM working solution of DPPH in the same solvent. Prepare a series of dilutions of the test compound.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each test compound dilution to separate wells. Add 100 µL of the DPPH working solution to each well.
-
Controls: Include a blank control (100 µL solvent + 100 µL DPPH solution) and a positive control (e.g., Ascorbic Acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Anticancer Properties: From Proliferation to Apoptosis
Phenolic compounds are widely investigated for their anticancer potential, and ortho-alkylated derivatives are no exception.[10][11] Their increased lipophilicity can facilitate entry into cancer cells, where they can exert cytotoxic and anti-proliferative effects.
Mechanisms of Anticancer Action
Ortho-alkylated phenols employ a multi-pronged attack on cancer cells:
-
Induction of Apoptosis: Many phenolic compounds can trigger programmed cell death (apoptosis). For example, some have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells, leading to loss of mitochondrial membrane potential.[12]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints (e.g., G0/G1 phase).[11]
-
Anti-proliferative Effects: Studies have demonstrated dose-dependent inhibition of cancer cell growth across various cell lines.[13][14][15] The length of the alkyl chain can be a critical factor, with longer chains sometimes correlating with increased anti-proliferative activity.[14]
Quantitative Data on Anticancer Activity
The efficacy of phenolic compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class/Example | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Gallic Acid (GA) | SW620 (Colorectal) | 11.83 ± 1.54 | [11] |
| Gallic Acid (GA) | HeLa (Cervical) | 4.18 ± 0.45 µg/mL | [11] |
| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | Bel7402 (Hepatoma) | 8.7 µg/mL | [16] |
| Octylaminophenol | DU-145 (Prostate) | Potent Activity | [14] |
| Isoflavonoid (Genistein) | CEM/ADR5000 (Leukemia) | 5.91 | [12] |
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the ortho-alkylated phenol. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Effects
Ortho-alkylated phenols exhibit broad-spectrum antimicrobial properties against various bacteria and fungi.[17][18] Their lipophilic nature facilitates interaction with and disruption of the bacterial cell membrane's lipid bilayer. This increases membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.[4][19]
Structure-activity studies have shown that modifications, such as the introduction of an allyl group at the ortho position (e.g., ortho-eugenol), can enhance bactericidal activity against planktonic cells of pathogens like S. epidermidis and P. aeruginosa.[7][17] However, it is crucial to note that these same modifications may decrease potency against bacteria in a biofilm state, underscoring the importance of using appropriate assays when the end target is a biofilm.[17]
Anti-inflammatory Potential
The antioxidant properties of phenolic compounds are closely linked to their anti-inflammatory effects, as oxidative stress is a key driver of inflammation.[1][10] Ortho-alkylated phenols can modulate various inflammatory pathways. Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases, or the modulation of transcription factors such as NF-κB, which governs the expression of numerous inflammatory mediators.
Synthesis and Drug Development Considerations
The therapeutic promise of ortho-alkylated phenols is contingent on their efficient synthesis and favorable pharmacokinetic profiles.
Synthetic Methodologies
Selective ortho-alkylation is a key synthetic challenge, as alkylation can also occur at the para position. Several catalytic methods have been developed to achieve high ortho-selectivity:
-
Friedel-Crafts Alkylation: This classic method can be directed to the ortho position using specific catalysts.[20][21]
-
Aluminum Phenoxide Catalysis: Using an aluminum phenoxide catalyst, formed in situ from the starting phenol, provides excellent regioselectivity for the ortho position. This is attributed to the formation of a six-membered intermediate that directs the olefin electrophile to the adjacent position.[22]
-
Metal-Catalyzed Reactions: Rhenium and other metal complexes have been shown to effectively catalyze the ortho-alkylation of phenols with alkenes, often with high mono-alkylation selectivity.[20]
Pharmacokinetics and Bioavailability
While increased lipophilicity from ortho-alkylation can improve membrane permeability, the overall bioavailability of phenolic compounds remains a significant challenge in drug development.[23][24] Factors such as poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and rapid excretion can limit systemic exposure.[23][24] Strategies to overcome these hurdles include the development of prodrugs (e.g., fospropofol) and advanced drug delivery systems.[8]
Conclusion and Future Directions
Ortho-alkylated phenols represent a versatile and potent class of bioactive molecules. The strategic placement of alkyl groups provides a powerful tool to modulate their antioxidant, anticancer, antimicrobial, and anti-inflammatory activities. For drug development professionals, the steric and electronic effects of ortho-alkylation offer a clear path to optimizing both pharmacodynamic and pharmacokinetic properties. Future research should focus on elucidating more detailed mechanisms of action, exploring synergistic combinations with other therapeutic agents, and developing innovative formulation strategies to enhance the bioavailability and clinical translation of these promising compounds.
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Preliminary Toxicity Screening of 2-(3-Hydroxy-3-methylbutyl)phenol: A Technical Guide for Preclinical Assessment
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel phenolic compound, 2-(3-Hydroxy-3-methylbutyl)phenol. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-tiered, integrated testing strategy encompassing in silico predictive modeling and robust in vitro assays. The causality behind each experimental choice is detailed, emphasizing a self-validating system for early-stage risk assessment. By synthesizing computational toxicology with established cell-based cytotoxicity and genotoxicity protocols, this guide offers a scientifically rigorous and resource-conscious approach to characterizing the initial safety profile of this compound, a critical step in the drug discovery and development pipeline.
Introduction: The Imperative for Early-Stage Toxicity Assessment
This compound is a substituted phenol with potential applications in various fields, including pharmaceuticals and industrial chemicals. Its chemical structure, featuring a hydroxyl group attached to a benzene ring and an alkyl chain with a tertiary alcohol, suggests possible biological activity. The PubChem database provides its fundamental chemical and physical properties[1]. However, like many novel molecules, a significant data gap exists regarding its toxicological profile.
The preliminary toxicity screening of new chemical entities is a cornerstone of modern drug discovery and chemical safety assessment. Identifying potential liabilities early in the development process is paramount to de-risk projects, conserve resources, and ensure human safety[2][3]. Phenolic compounds, as a class, are known to exhibit a wide range of biological effects, from beneficial antioxidant properties to significant cytotoxicity and genotoxicity[4][5]. Their toxicity can be influenced by factors such as the nature and position of substituents on the benzene ring, which can affect their ability to form potentially toxic phenoxyl radicals[6][7]. Therefore, a systematic and tiered approach to toxicity screening is essential.
This guide presents a strategic workflow for the initial toxicological evaluation of this compound, beginning with computational predictions and progressing to definitive in vitro assays.
A Tiered Approach to Preliminary Toxicity Screening
Our proposed screening strategy is designed to be sequential and iterative, allowing for go/no-go decisions at each stage. This approach maximizes information gain while minimizing compound and resource expenditure.
Caption: A tiered workflow for the preliminary toxicity screening of novel compounds.
Tier 1: In Silico Toxicity Prediction
Before embarking on resource-intensive in vitro studies, a thorough in silico assessment can provide valuable initial insights into the potential toxicological liabilities of this compound. Computational toxicology leverages the compound's structure to predict its physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profile[8][9][10].
Rationale for In Silico Assessment
-
Early Hazard Identification: In silico tools can flag potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity based on structural alerts and comparisons to databases of known toxicants.
-
Prioritization: For a series of analogues, computational predictions can aid in prioritizing which compounds to advance for experimental testing.
-
Cost and Time Efficiency: These methods are rapid and inexpensive, providing a valuable screening filter at the earliest stages of development.
Recommended In Silico Tools and Endpoints
A variety of free and commercial software can be utilized for this purpose. It is recommended to use a consensus approach, combining the predictions from multiple models to increase confidence.
| Prediction Endpoint | Rationale | Example Tools |
| Ames Mutagenicity | To predict the potential for inducing point mutations. | Derek Nexus, Sarah Nexus, VEGA-QSAR |
| Carcinogenicity | To identify structural alerts associated with carcinogenicity. | OncoLogic, VEGA-QSAR |
| Hepatotoxicity | To predict the potential for liver injury, a common reason for drug attrition. | DILIrank, AC_hERG |
| hERG Inhibition | To assess the risk of cardiotoxicity. | pred-hERG, AC_hERG |
| ADME Properties | To understand the likely pharmacokinetic behavior of the compound. | SwissADME, pkCSM |
Predicted Metabolic Pathways
Understanding the potential metabolism of this compound is crucial for designing and interpreting subsequent in vitro assays, particularly regarding the necessity of a metabolic activation system. Phenolic compounds are extensively metabolized, primarily in the liver[11][12].
Caption: Predicted metabolic pathways for this compound.
Based on the metabolism of similar phenolic compounds, the following pathways are anticipated:
-
Phase I Metabolism: The aromatic ring is susceptible to hydroxylation by cytochrome P450 (CYP450) enzymes, potentially forming catechol or hydroquinone-like metabolites. The alkyl side chain may also undergo oxidation. The formation of such reactive metabolites is a key consideration, as they can lead to oxidative stress and toxicity[11].
-
Phase II Metabolism: The parent compound and its Phase I metabolites can undergo conjugation reactions, primarily glucuronidation and sulfation of the phenolic hydroxyl group, to facilitate excretion[12].
The potential for metabolic activation into reactive species necessitates the inclusion of an S9 fraction (a post-mitochondrial supernatant of liver homogenate containing both microsomal and cytosolic enzymes) in the in vitro genotoxicity assays.
Tier 2: In Vitro Cytotoxicity Assessment
The first experimental tier aims to determine the concentration range at which this compound exerts cytotoxic effects. This information is crucial for selecting appropriate, non-overtly toxic concentrations for subsequent, more complex assays like genotoxicity testing.
Rationale for Cytotoxicity Testing
-
Dose-Range Finding: Establishes the concentration-response relationship and the IC50 (the concentration that inhibits 50% of cell viability), which informs the dose selection for further studies.
-
Basal Cytotoxicity Assessment: Provides a measure of the compound's general toxicity to mammalian cells.
-
Mechanistic Clues: Comparing results from different cytotoxicity assays can provide initial insights into the mechanism of cell death (e.g., necrosis vs. apoptosis).
Recommended Cell Line: HepG2
The human hepatoma cell line, HepG2, is recommended for this initial screening.
-
Relevance: As the liver is a primary site of metabolism for phenolic compounds, a liver-derived cell line is metabolically relevant[2][13].
-
Well-Characterized: HepG2 cells are widely used in toxicology and their response to various toxicants is well-documented.
-
Robustness: They are a hardy and reproducible cell line suitable for high-throughput screening.
Experimental Protocols
Two complementary assays are proposed to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.
This colorimetric assay is a measure of cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours. Include vehicle control and positive control (e.g., doxorubicin) wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, an indicator of necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.
-
Absorbance Reading: Add the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum LDH release (lysed cells).
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures mitochondrial metabolic activity | Measures plasma membrane integrity |
| Endpoint | Cell viability | Cell death (necrosis) |
| Indication | General cytotoxicity, mitochondrial dysfunction | Membrane damage, necrosis |
Tier 3: In Vitro Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, which may lead to cancer or heritable defects. A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.
Rationale for Genotoxicity Testing
-
Mutagenicity Screening: To detect the induction of gene mutations.
-
Clastogenicity Screening: To detect chromosomal damage.
-
Regulatory Requirement: A standard battery of genotoxicity tests is required by regulatory agencies for the approval of new drugs and chemicals.
Experimental Protocols
The Ames test is a widely used method to assess a compound's potential to induce point mutations in bacteria[14][15]. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Protocol (Plate Incorporation Method):
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without the S9 metabolic activation system.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells[6][16][17]. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Protocol (using HepG2 cells):
-
Cell Seeding and Treatment: Seed HepG2 cells in appropriate culture vessels and treat with at least three concentrations of this compound (selected based on the cytotoxicity data, typically up to a concentration that causes ~50% cytotoxicity), both with and without S9 mix. Include vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Cell Harvesting: After an appropriate incubation period (approximately 1.5-2 cell cycles), harvest the cells.
-
Slide Preparation: Prepare slides using cytogenetic techniques (hypotonic treatment, fixation, and staining with a DNA-specific stain like Giemsa or DAPI).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Data Integration and Interpretation
The culmination of this preliminary screening is the integrated assessment of all data generated.
-
In Silico vs. In Vitro Concordance: Compare the experimental results with the initial computational predictions. Concordance increases the confidence in the overall assessment. Discrepancies may highlight the limitations of the in silico models or suggest complex biological mechanisms.
-
Cytotoxicity Profile: The IC50 values from the MTT and LDH assays provide a quantitative measure of the compound's cytotoxic potency. A low IC50 value (e.g., in the low micromolar range) would be a cause for concern.
-
Genotoxicity Profile: A positive result in either the Ames test or the in vitro micronucleus assay is a significant red flag. A positive Ames test suggests the compound is a mutagen, while a positive micronucleus test indicates clastogenic and/or aneugenic potential.
-
Structure-Activity Relationships (SAR): Compare the toxicity profile of this compound with that of structurally related phenols. For instance, the presence and length of the alkyl side chain can influence cytotoxicity[18][19].
Conclusion and Forward Look
This technical guide provides a robust and scientifically grounded framework for the preliminary toxicity screening of this compound. By following this tiered approach, researchers can efficiently gather critical safety data to inform early-stage decision-making in the development pipeline.
A negative outcome across this battery of tests would provide a degree of confidence to proceed with further development. Conversely, a positive finding in any of the assays, particularly the genotoxicity tests, would warrant significant concern and likely halt further consideration of the compound for most applications, or at a minimum, trigger more extensive toxicological investigation. This structured, evidence-based approach ensures that the assessment of novel chemical entities is conducted with scientific integrity and a commitment to safety.
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An In-depth Technical Guide to the Solubility of 2-(3-Hydroxy-3-methylbutyl)phenol
This guide provides a comprehensive technical overview of the solubility of 2-(3-Hydroxy-3-methylbutyl)phenol, a molecule of interest to researchers, scientists, and professionals in drug development. By integrating theoretical principles with actionable experimental protocols, this document serves as a robust resource for understanding and determining the solubility of this compound in various solvent systems.
Introduction and Physicochemical Profile
This compound is an organic compound featuring both a phenolic hydroxyl group and a tertiary alcohol. This bifunctional nature dictates its solubility characteristics, making it a subject of interest in fields where precise control of solubility is paramount. Understanding its behavior in different solvents is crucial for applications ranging from reaction chemistry to formulation and bioavailability in drug discovery.
Molecular Structure and Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and explaining its solubility. Key properties are summarized in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C11H16O2 | PubChem[1] |
| Molecular Weight | 180.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4167-73-1 | PubChem[1] |
| Predicted XlogP | 2.2 | PubChem[2] |
| Hydrogen Bond Donors | 2 | Guidechem[3] |
| Hydrogen Bond Acceptors | 2 | Guidechem[3] |
The predicted XlogP value of 2.2 suggests that this compound has a moderate degree of lipophilicity.[2] The presence of two hydrogen bond donors (the phenolic and alcoholic hydroxyl groups) and two acceptor sites (the oxygen atoms) indicates its potential for strong interactions with polar and protic solvents.[3]
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. Due to its two hydroxyl groups, this compound is expected to have significant solubility in these solvents. The phenolic proton is weakly acidic, and both hydroxyl groups can act as hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors. Therefore, this compound is expected to be soluble in these solvents through dipole-dipole interactions and hydrogen bonding where the solvent is the acceptor.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The bulky nonpolar alkyl and phenyl groups of this compound will favor its solubility in nonpolar solvents to some extent. However, the presence of the polar hydroxyl groups will limit its solubility in highly nonpolar solvents.
Based on this theoretical framework, a predicted solubility profile is presented below. It is important to note that this is a qualitative prediction and experimental verification is essential.
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Protic | Water, Ethanol, Methanol | High |
| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Moderate to High |
| Nonpolar | Hexane, Toluene | Low to Moderate |
Experimental Determination of Solubility
A robust and validated experimental protocol is necessary to accurately determine the solubility of this compound. The following section outlines a detailed methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment
-
This compound (analytical standard)
-
Solvents of interest (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringes and syringe filters (0.45 µm)
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reverse-phase HPLC column
Experimental Workflow
The experimental workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
Step 1: Preparation of Standard Solutions and Calibration Curve
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Inject each standard solution into the HPLC system and record the peak area at the wavelength of maximum absorbance. The UV spectrum of phenol shows absorbance maxima around 270 nm, so a similar wavelength can be used as a starting point for analysis of this compound.[4]
-
Plot a calibration curve of peak area versus concentration.
Step 2: Sample Preparation and Equilibration
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker bath and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.
Step 3: Sample Analysis
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
Step 4: Quantification
-
Identify the peak corresponding to this compound in the sample chromatogram.
-
Determine the peak area.
-
Using the equation of the linear regression from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Multiply the result by the dilution factor to obtain the solubility of the compound in the test solvent.
HPLC Conditions
The following are suggested starting conditions for the HPLC analysis of this compound, based on established methods for other phenolic compounds.[5][6][7][8][9] Method optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | DAD detection, monitoring at ~270-280 nm |
| Injection Volume | 10-20 µL |
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound, encompassing its physicochemical properties, a theoretical framework for its solubility in different solvent classes, and a detailed, actionable protocol for its experimental determination. While no specific solubility data for this compound is currently published, the methodologies and principles outlined herein equip researchers with the necessary tools to confidently and accurately determine this crucial parameter. Such data is invaluable for the effective design of chemical processes, formulations, and for advancing research in drug development and other scientific disciplines.
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Topic: The Strategic Pursuit of Novelty: A Guide to the Discovery and Synthesis of Advanced Phenol Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic scaffolds are cornerstones of medicinal chemistry and materials science, found in a remarkable number of top-selling pharmaceuticals and bioactive natural products.[1][2][3] Their prevalence, however, presents a significant challenge: the need to move beyond known chemical space to discover derivatives with novel properties, improved efficacy, and unique mechanisms of action. This guide provides an in-depth exploration of modern synthetic strategies for creating next-generation phenol derivatives. We move beyond classical electrophilic substitutions to dissect the causality and experimental nuances of advanced C–H functionalization, asymmetric synthesis, and dearomatization strategies. This document is structured to provide not just protocols, but a strategic framework for researchers to rationally design and execute the synthesis of complex phenolic compounds with high potential for drug discovery and development.
The Modern Imperative: Beyond Ortho-Para Directing
The inherent electronic nature of the hydroxyl group in phenols makes it a strong ortho-para director for electrophilic aromatic substitution. While foundational, this reactivity profile has led to an over-exploration of 2-, 4-, and 6-substituted phenols. The true frontier lies in accessing less intuitive substitution patterns and complex three-dimensional structures, which are often key to unlocking novel biological activity.[4][5]
The primary challenges that modern synthetic methodologies seek to overcome are:
-
Regiocontrol: Achieving selective functionalization at the meta or para positions, which runs counter to the innate reactivity of the phenol ring.[4][6][7][8]
-
Chemoselectivity: Preventing O-functionalization (e.g., etherification) when C-functionalization is the desired outcome.
-
Stereocontrol: Introducing chirality to create specific enantiomers, a critical requirement for modern pharmaceuticals.[9][10]
-
Complexity Generation: Transforming the planar aromatic ring into complex, sp³-rich scaffolds that can better interact with the three-dimensional binding sites of biological targets.[11][12][13]
The following sections detail the state-of-the-art strategies designed to meet these challenges head-on.
Strategic C–H Functionalization: The Atom-Economic Approach
Direct C–H functionalization has emerged as a powerful tool, providing an efficient and atom-economic pathway to increase molecular complexity without the need for pre-functionalized starting materials.[1][14][15] The choice of catalyst and, crucially, the directing group strategy, dictates the regiochemical outcome.
The Logic of Directing Groups in Ortho-Functionalization
The phenolic hydroxyl itself can act as a directing group, facilitating ortho-selective C–H activation. This is often achieved through transient coordination to a metal catalyst.
-
Iron-Catalyzed C-C Bond Formation: A notable example is the iron-catalyzed ortho-functionalization of simple phenols with α-hydroxy ketones. This method provides a direct route to 2′-hydroxyphenyl-1,2-dione derivatives, which are valuable building blocks.[16] The reaction's causality lies in the formation of an iron-phenoxide intermediate, which positions the catalyst in proximity to the ortho C–H bond for activation.
-
Iridium-Mediated Nucleophilic Addition: A sophisticated approach involves the use of an [Cp*Ir]²+ moiety to activate the phenol ring.[17][18] The iridium complex first coordinates to the ring, forming an oxo-η⁵-dienyl complex. This activation renders the ring susceptible to nucleophilic attack, which occurs with high regioselectivity at the ortho-position. Subsequent oxidative decomplexation releases the functionalized phenol.[17][18]
The Grand Challenge: Template-Assisted Meta- and Para-Functionalization
Accessing the meta and para positions requires overcoming the powerful ortho-directing influence of the hydroxyl group. The most successful strategy involves the use of removable directing groups or "templates" that create a macrocyclic pre-transition state, forcing the catalyst to reach a remote C–H bond.[6][19]
-
Causality of Remote Functionalization: The template is designed with a specific length and geometry. It binds to the phenolic oxygen on one end and coordinates to the metal catalyst on the other. This geometric constraint facilitates the formation of a conformationally favored macrocyclic metallocycle, which enables the catalyst to activate a specific remote C–H bond.[6][7]
-
Meta-Selective Olefination: A novel bifunctional template derived from 2,4-dichloro-6-methoxy-1,3,5-triazine enables the palladium-catalyzed meta-C–H olefination of phenols.[6][7] The template is easily installed and can be subsequently cleaved or used as a handle for further reactions, such as a nickel-catalyzed ipso-C–O arylation, allowing for sequential functionalization.[6]
-
Para-Selective Functionalization: By modifying the template's structure, the regioselectivity can be shifted to the para position. A recyclable silicon-containing biphenyl-based template has been successfully employed for the palladium-catalyzed para-C–H olefination of phenol derivatives.[19] This strategy has proven effective in the synthesis of phenol-based natural products.[19]
Caption: Workflow for remote C-H functionalization of phenols.
Summary of C-H Functionalization Strategies
| Strategy | Regioselectivity | Typical Catalyst | Key Principle | Functional Group Tolerance |
| Hydroxyl-Directed | ortho | Fe, Ir, Pd, Rh | Coordination of the catalyst to the phenolic oxygen directs activation to the proximal C-H bond. | Moderate to Good |
| Template-Directed | meta | Pd, Ni | A removable template forms a macrocycle to position the catalyst for remote C-H activation.[6][7][8] | Good |
| Template-Directed | para | Pd, Rh | A template with different geometry and linker length directs the catalyst to the most distant C-H bond.[19][20][21] | Good |
Asymmetric Synthesis: Crafting Chiral Phenolic Architectures
Many bioactive molecules are chiral, and their therapeutic effects are often exclusive to a single enantiomer. Therefore, the asymmetric synthesis of phenol derivatives is of paramount importance in drug development.
-
Catalytic Asymmetric Conjugate Arylation: Chiral phenols can be synthesized via rhodium-catalyzed asymmetric conjugate arylation using hydroxylated arylboronic acids. This method allows for the creation of diverse chiral phenols, and its utility has been demonstrated in the efficient synthesis of the drug tolterodine.[9] The key to success is the use of a chiral ligand that controls the facial selectivity of the addition to the conjugated system.
-
Palladium-Catalyzed Intramolecular Allylic Alkylation: Chiral 9,10-dihydrophenanthrenes, a core motif in many natural products, can be synthesized with high enantiomeric excess using a Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols.[22][23][24] In this case, the phenol acts as a carbon-nucleophile, attacking a palladium-π-allyl intermediate in a process rendered asymmetric by a chiral phosphine ligand.
Phenol Dearomatization: Accessing Three-Dimensional Chemical Space
Dearomatization reactions are powerful transformations that convert flat, aromatic phenols into complex, sp³-rich cyclohexadienone structures in a single step.[11][12] This strategy is exceptionally valuable for rapidly building molecular complexity and accessing scaffolds found in intricate natural products.[13]
-
Oxidative Dearomatization: The oxidation of phenols in the presence of a nucleophile is a common and effective dearomatization strategy.[12] Hypervalent iodine reagents are frequently used as oxidants. The reaction proceeds by oxidation of the phenol to a phenoxenium cation, which is then trapped by a nucleophile (inter- or intramolecularly) to form a cyclohexadienone product.[12][13] This has been applied to the synthesis of fused, bridged, and spirocyclic systems.[11][12]
-
Palladium-Catalyzed Arylative Dearomatization: A more advanced approach is the transition-metal-catalyzed dearomatization. For example, the palladium-catalyzed reaction of phenols with aryl halides can yield spirocyclohexadienone products.[25] The success of this strategy hinges on favoring the C-C bond-forming reductive elimination from the palladacycle intermediate over potential side reactions like C-O coupling or rearomatization.[25] Enantioselective variants of this reaction have been developed, enabling the creation of spirocyclic all-carbon quaternary centers with high enantiocontrol.[25]
Caption: Synthetic routes from simple phenols to complex derivatives.
Experimental Protocols: From Theory to Practice
To ensure trustworthiness and practical utility, this section provides detailed, self-validating protocols for key synthetic transformations.
Protocol 1: Template-Directed meta-C–H Olefination of Phenol
This protocol is adapted from methodologies developed for palladium-catalyzed remote C-H functionalization.[6][7]
Step 1: Template Installation
-
To a stirred solution of 4-ethylphenol (1.0 mmol, 1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Add a solution of 2,4-dichloro-6-methoxy-1,3,5-triazine (1.1 mmol, 1.1 equiv.) in anhydrous DMF (2 mL) dropwise.
-
Stir the reaction at room temperature for 12 hours. Monitor by TLC until the starting phenol is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the template-bound phenol.
Step 2: meta-C–H Olefination
-
In an oven-dried Schlenk tube, combine the template-bound phenol (0.5 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add n-butyl acrylate (1.5 mmol, 3.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, 2.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography to afford the meta-olefinated product. The regioselectivity (meta:other isomers) should be confirmed by ¹H NMR analysis.
Protocol 2: Asymmetric Arylative Dearomatization
This protocol is based on palladium-catalyzed methods for producing chiral spirocyclohexadienones.[25]
-
To an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol, 2 mol%), and a chiral phosphoramidite ligand (e.g., (R)-MONOPHOS, 0.04 mmol, 8 mol%).
-
Seal the vial, and evacuate and backfill with argon.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
Add the phenol substrate (e.g., 2-(naphthalen-1-yl)phenol, 0.2 mmol, 1.0 equiv.), the aryl bromide coupling partner (0.3 mmol, 1.5 equiv.), and cesium carbonate (0.4 mmol, 2.0 equiv.).
-
Stir the reaction mixture vigorously at 80 °C for 36 hours.
-
Cool to room temperature, dilute with diethyl ether, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the chiral spirocyclohexadienone.
-
The enantiomeric excess (ee) must be determined by chiral HPLC analysis. A racemic sample for comparison should be prepared using a non-chiral ligand like triphenylphosphine.
Applications in Drug Discovery
The strategic synthesis of novel phenol derivatives is the first step in a longer journey. These compounds form the basis of chemical libraries that are screened for biological activity.[26][27]
-
Lead Compound Identification: Phenol derivatives exhibit a vast range of bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[26][28] The novel scaffolds generated through the methods described here can lead to the identification of potent and selective hits in high-throughput screening campaigns.
-
Structure-Activity Relationship (SAR) Studies: Once a hit is identified, the synthetic methodologies allow for rapid and targeted modifications around the phenolic core. For example, template-assisted C-H functionalization can be used to systematically probe the effects of substitution at the meta or para positions, providing crucial data for optimizing the lead compound's efficacy and pharmacokinetic properties.[26]
Conclusion and Future Outlook
The synthesis of phenol derivatives has evolved far beyond classical methods. The modern chemist's toolkit, featuring catalytic C–H functionalization, asymmetric catalysis, and dearomatization, provides unprecedented control over selectivity and complexity. These strategies empower researchers to move beyond "flatland" and explore the rich, three-dimensional chemical space where novel biological activities are waiting to be discovered. The continued development of new catalysts, ligands, and directing group strategies will further refine our ability to design and create the next generation of phenol-based therapeutics and functional materials, solidifying the enduring importance of this remarkable chemical scaffold.
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- 14. Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sci-Hub. Ir-Mediated Nucleophilic Ortho-Functionalization of Phenols: Syntheses, Structures, Scope, and Limitation / Organometallics, 1998 [sci-hub.red]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Asymmetric synthesis of chiral 9,10-dihydrophenanthrenes using Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sci-Hub. Asymmetric Synthesis of Chiral 9,10-Dihydrophenanthrenes Using Pd-Catalyzed Asymmetric Intramolecular Friedel–Crafts Allylic Alkylation of Phenols / Organic Letters, 2012 [sci-hub.box]
- 25. Palladium(0)-Catalyzed Arylative Dearomatization of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. eurekaselect.com [eurekaselect.com]
in vitro metabolism of 2-(3-Hydroxy-3-methylbutyl)phenol
An In-Depth Technical Guide to the In Vitro Metabolism of 2-(3-Hydroxy-3-methylbutyl)phenol
Authored by a Senior Application Scientist
Introduction
This compound is a phenolic compound with a structural motif that suggests a susceptibility to a range of metabolic transformations. Understanding its metabolic fate is crucial for drug development professionals and researchers, as metabolism dictates the compound's pharmacokinetic profile, potential for drug-drug interactions, and toxicological properties. This guide provides a comprehensive overview of the anticipated , grounded in established principles of xenobiotic metabolism, and details a robust experimental workflow for its elucidation.
Predicted Metabolic Pathways
The metabolism of this compound is likely to involve both Phase I and Phase II enzymatic reactions.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, these are expected to be primarily oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[2][3][4]
-
Aromatic Hydroxylation: The phenolic ring is a prime target for further hydroxylation, likely at the positions ortho and para to the existing hydroxyl group, leading to the formation of catechol and hydroquinone derivatives, respectively. CYP2E1 is an isozyme often implicated in the metabolism of phenol itself.[5]
-
Aliphatic Hydroxylation: The aliphatic side chain presents several possibilities for oxidation. Hydroxylation could occur at the benzylic position or other carbon atoms on the butyl chain.
-
Oxidation of the Tertiary Alcohol: The tertiary alcohol on the side chain could undergo oxidation, although this is generally less common than oxidation of primary or secondary alcohols.
-
Oxidative Dealkylation: While less likely given the structure, cleavage of the side chain is a possibility.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.[1]
-
Glucuronidation: The phenolic hydroxyl group and any newly formed hydroxyl groups are highly susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[6]
-
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moieties.
-
Methylation: Catechol metabolites formed during Phase I can be subject to methylation by catechol-O-methyltransferase (COMT).
The following diagram illustrates the predicted metabolic pathways for this compound.
Caption: Predicted Phase I and Phase II metabolic pathways.
Experimental Workflow for In Vitro Metabolism Studies
A tiered approach is recommended to systematically investigate the . Human liver microsomes are a suitable starting point for assessing Phase I metabolism due to their high concentration of CYP enzymes.[7][8][9] The liver S9 fraction, which contains both microsomal and cytosolic enzymes, can provide a more complete picture by including Phase II enzymes and other cytosolic metabolizing enzymes.[1][8]
The overall experimental workflow is depicted below.
Caption: In Vitro Metabolism Experimental Workflow.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of the parent compound in the presence of human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (for analytical quantification)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.2%) to avoid inhibiting enzyme activity.[10]
-
Pre-warm the HLM and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (final protein concentration of 0.5 mg/mL is recommended), and the test compound (a typical starting concentration is 1-10 µM).[10][11]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Include control incubations:
-
No NADPH: To assess non-CYP mediated degradation.
-
No HLM: To assess chemical instability of the compound.
-
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Protocol 2: Metabolite Identification in Human Liver S9 Fraction
Objective: To identify the major Phase I and Phase II metabolites.
Materials:
-
All materials from Protocol 1
-
Human Liver S9 fraction
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
Procedure:
-
Follow a similar setup to Protocol 1, but replace HLM with the S9 fraction (a typical protein concentration is 1 mg/mL).
-
To assess both Phase I and Phase II metabolism, supplement the incubation mixture with cofactors for both pathways: NADPH, UDPGA, and PAPS.[6]
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Include control incubations:
-
Without cofactors: To identify non-enzymatic degradation products.
-
With only NADPH: To primarily identify Phase I metabolites.
-
With only UDPGA and PAPS: To identify direct Phase II conjugates.
-
-
Quench the reaction and process the samples as described in Protocol 1.
-
Analyze the supernatant using high-resolution LC-MS/MS for the detection and structural elucidation of potential metabolites.
Data Presentation and Analysis
Table 1: Metabolic Stability Data
| Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | Experimental Value |
| 15 | Experimental Value |
| 30 | Experimental Value |
| 60 | Experimental Value |
The rate of disappearance can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 2: Putative Metabolites Identified by LC-MS/MS
| Metabolite ID | Proposed Biotransformation | Measured m/z |
| M1 | Aromatic Hydroxylation | Experimental Value |
| M2 | Aliphatic Hydroxylation | Experimental Value |
| M3 | Glucuronide Conjugate | Experimental Value |
| M4 | Sulfate Conjugate | Experimental Value |
The identity of metabolites can be confirmed using authentic standards if available, or further characterized by tandem mass spectrometry (MS/MS) fragmentation patterns.
Conclusion
This technical guide provides a robust framework for investigating the . By leveraging established methodologies and a predictive understanding of xenobiotic metabolism, researchers can efficiently characterize the metabolic profile of this compound. The detailed protocols and data analysis strategies outlined herein offer a comprehensive approach to generating high-quality, reliable data essential for advancing drug development and chemical safety assessment.
References
- Role of human liver microsomes in in vitro metabolism of drugs-a review. (2010). Applied Biochemistry and Biotechnology, 160(6), 1699–1722.
- Cytochromes P450 in phenolic metabolism. (n.d.). ProQuest.
- Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. (2001). Toxicology Letters, 125(1-3), 117–123.
- Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review. (n.d.). ProQuest.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.).
- In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink.
- Cytochromes P450 in phenolic metabolism. (n.d.).
- Effect of Natural Polyphenols on CYP Metabolism: Implications for Diseases. (n.d.).
- Choosing Between Human Liver Microsomes and Hepatocytes. (2024).
- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.).
- In Vitro Strategies for Evaluating Non-Cyp Metabolism P
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]
- 9. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Degradation of 2-(3-Hydroxy-3-methylbutyl)phenol
Introduction
2-(3-Hydroxy-3-methylbutyl)phenol is a phenolic compound characterized by a phenol ring substituted with a C5 branched alkyl chain containing a tertiary alcohol. Phenolic compounds are a broad class of chemicals used in a variety of industrial applications, and as a result, they are potential environmental contaminants. Understanding the environmental fate and degradation of these compounds is crucial for assessing their ecological risk and developing effective remediation strategies. This guide provides a comprehensive overview of the predicted environmental degradation of this compound, drawing upon the extensive body of research on analogous alkylated phenols.
Physicochemical Properties and Predicted Environmental Fate
The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. For this compound, these properties can be estimated to predict its behavior in various environmental compartments.
| Property | Predicted Value/Information | Implication for Environmental Fate |
| Molecular Formula | C₁₁H₁₆O₂[1] | Influences molecular weight and subsequent properties. |
| Molecular Weight | 180.24 g/mol [1] | Affects volatility and diffusion rates. |
| Water Solubility | Moderately soluble (predicted) | Phenol itself is moderately soluble in water[2]. The presence of a hydroxyl group on the alkyl chain may increase water solubility compared to a simple alkylphenol. This suggests a potential for transport in surface and groundwater. |
| Octanol-Water Partition Coefficient (Kow) | Moderately high (predicted) | Alkylphenols, in general, have a tendency to partition from water into organic phases like sediment and biota[3]. The hydroxyl group on the side chain might slightly lower the Kow compared to a non-hydroxylated analogue. |
| Vapor Pressure | Low (predicted) | Phenolic compounds generally have low vapor pressures[2]. Volatilization from water or soil surfaces is expected to be a minor transport pathway. |
| Soil Adsorption Coefficient (Koc) | Moderate to high (predicted) | The nonpolar alkyl chain will likely lead to adsorption to organic matter in soil and sediment, potentially retarding its movement through the subsurface. |
Environmental Fate Summary: Based on these predicted properties, this compound is expected to be mobile in aquatic environments to some extent, but also to partition to sediment and soil organic matter. Its low predicted vapor pressure suggests that atmospheric transport is not a significant pathway. The overall environmental fate will be a balance between its water solubility and its tendency to sorb to organic materials.
Biodegradation Pathways of Alkylated Phenols: A Model for this compound
The primary mechanism for the environmental breakdown of phenolic compounds is microbial degradation. A wide variety of bacteria and fungi are known to utilize phenols as a source of carbon and energy. The degradation pathways for phenol are well-established and serve as a robust model for predicting the biodegradation of its alkylated derivatives.
Initial Steps: Hydroxylation
The initial attack on the phenol molecule by microorganisms typically involves the enzymatic hydroxylation of the aromatic ring to form a dihydroxybenzene derivative, most commonly catechol. This step is catalyzed by a class of enzymes called phenol hydroxylases.
Caption: Initial hydroxylation of the phenol ring.
Ring Cleavage: Ortho- and Meta-Pathways
Once catechol is formed, the aromatic ring is opened through one of two primary enzymatic pathways: the ortho-cleavage pathway or the meta-cleavage pathway. The specific pathway utilized depends on the microbial species and the specific enzymes they produce.
-
Ortho-Cleavage Pathway: The catechol ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. This is then further metabolized through the β-ketoadipate pathway.
-
Meta-Cleavage Pathway: The catechol ring is cleaved adjacent to one of the hydroxyl groups by the enzyme catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde. This is subsequently metabolized through a series of reactions to produce pyruvate and acetaldehyde.
Sources
Methodological & Application
synthesis and functionalization of 2-(3-Hydroxy-3-methylbutyl)phenol
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and functionalization of the versatile bifunctional molecule, 2-(3-Hydroxy-3-methylbutyl)phenol.
Introduction: A Bifunctional Scaffold for Chemical Innovation
This compound is a fascinating organic molecule that presents a unique combination of two highly valuable functional groups: a nucleophilic phenol and a sterically hindered tertiary alcohol. This dual reactivity makes it a compelling scaffold for constructing diverse molecular architectures, particularly in the fields of medicinal chemistry, materials science, and fine chemical synthesis. The strategic location of the hydroxyalkyl chain at the ortho position of the phenol ring introduces specific steric and electronic properties, offering opportunities for creating compounds with unique three-dimensional structures and potential biological activities.
This guide provides a comprehensive overview of the primary synthetic routes to this compound and explores the selective functionalization of its distinct hydroxyl groups. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-tested protocols and critical insights into experimental design, reaction optimization, and product characterization.
Part I: Synthesis of the Core Scaffold
The construction of the this compound backbone can be approached through several classic organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side products. The most common and logical approach is the electrophilic substitution on the phenol ring.
Retrosynthetic Analysis
A logical disconnection of the target molecule points towards phenol and a suitable four-carbon electrophile as the primary synthons. This immediately suggests a Friedel-Crafts alkylation strategy.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Route: Acid-Catalyzed Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of phenol with an appropriate C4 alkene or alcohol is the most direct method for synthesizing the target compound.[1][2] The hydroxyl group of phenol is a powerful ortho-, para-directing group, making this reaction feasible. However, controlling selectivity (ortho vs. para) and preventing side reactions like O-alkylation and polyalkylation are the primary challenges.[3][4] Using a mild Lewis or Brønsted acid catalyst can favor the desired C-alkylation.
The reaction proceeds via the formation of a tertiary carbocation from an alkene (isobutylene oxide followed by rearrangement) or an allylic alcohol (like 3-methyl-3-buten-1-ol), which then acts as the electrophile in an electrophilic aromatic substitution.
Protocol 1: Synthesis via Friedel-Crafts Alkylation of Phenol
Objective: To synthesize this compound by reacting phenol with 3-methyl-3-buten-1-ol in the presence of an acid catalyst.
Materials:
-
Phenol (99%)
-
3-Methyl-3-buten-1-ol
-
Amberlyst-15 ion-exchange resin (or another solid acid catalyst like a zeolite)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 eq) and toluene (100 mL).
-
Stir the mixture until the phenol is completely dissolved.
-
Add the Amberlyst-15 resin (20% by weight of phenol). Rationale: A solid acid catalyst simplifies workup, as it can be removed by simple filtration, and often provides better selectivity compared to strong Lewis acids like AlCl₃ which can coordinate to the hydroxyl groups and promote side reactions.[1]
-
Heat the mixture to 80 °C.
-
Add 3-methyl-3-buten-1-ol (1.2 eq) dropwise over 30 minutes.
-
Maintain the reaction at 80 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Wash the resin with a small amount of toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted phenol, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of ortho and para isomers. Purify the desired ortho-isomer, this compound, by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization: The structure of the purified product should be confirmed by spectroscopic methods.
| Analytical Data | Expected Characteristics for this compound |
| ¹H NMR | Aromatic protons (multiplet, ~6.7-7.2 ppm, 4H), Alkyl CH₂ protons (multiplets, ~1.8 ppm and ~2.7 ppm, 4H), Methyl protons (singlet, ~1.3 ppm, 6H), OH protons (broad singlets, variable). |
| ¹³C NMR | Aromatic carbons (~115-155 ppm), Tertiary carbinol carbon (~71 ppm), Alkyl carbons (~25-45 ppm), Methyl carbons (~29 ppm). |
| IR (cm⁻¹) | Broad O-H stretch (~3200-3500 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2970 cm⁻¹), C=C aromatic ring stretch (~1450-1600 cm⁻¹). |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 180.24. |
Part II: Selective Functionalization
The presence of two distinct hydroxyl groups allows for a range of selective chemical modifications. The phenolic hydroxyl is acidic and highly nucleophilic upon deprotonation, while the tertiary alcohol is sterically hindered and prone to elimination under acidic conditions.[5] This difference in reactivity is the key to its selective functionalization.
Caption: Reactive sites for functionalization.
A. Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl is the more reactive site for nucleophilic attack, especially under basic conditions.
Protocol 2: O-Alkylation (Williamson Ether Synthesis)
Objective: To synthesize 2-(3-methoxy-3-methylbutyl)anisole by methylating the phenolic hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Iodomethane (CH₃I) (1.5 eq)
-
Anhydrous acetone or DMF
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add finely ground anhydrous K₂CO₃. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol without affecting the tertiary alcohol. It is easily removed by filtration.
-
Stir the suspension vigorously for 20 minutes at room temperature.
-
Add iodomethane dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction, filter off the K₂CO₃, and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify by flash column chromatography if necessary.
B. Reactions at the Tertiary Alcohol
The tertiary alcohol is resistant to oxidation under mild conditions but is susceptible to acid-catalyzed reactions that proceed through a stable tertiary carbocation intermediate.[6][7]
Protocol 3: Acid-Catalyzed Dehydration
Objective: To synthesize 2-(3-methylbut-3-en-1-yl)phenol via dehydration of the tertiary alcohol.
Materials:
-
This compound (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount) or p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve this compound in toluene.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 3-4 drops). Rationale: Strong acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which is followed by elimination of a proton to form the alkene.[5]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction by TLC. The reaction is usually complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography or distillation.
Application Notes and Future Directions
The protocols detailed above provide access to the core this compound scaffold and its primary derivatives. These compounds serve as valuable intermediates for a multitude of applications:
-
Drug Discovery: The phenolic ether and ester derivatives can be used to explore structure-activity relationships (SAR) in lead optimization programs. The lipophilicity and hydrogen bonding capacity of the molecule can be fine-tuned through these modifications.
-
Polymer Science: The bifunctional nature of the parent molecule makes it a potential monomer for the synthesis of specialty polymers and resins with tailored thermal and mechanical properties. The dehydrated alkene product can also participate in polymerization reactions.
-
Analytical Standards: Derivatization of the hydroxyl groups can be used to create standards for chromatographic analysis, for example, by introducing a chromophore or a group that enhances ionization for mass spectrometry.[8][9]
The strategic and selective manipulation of the two hydroxyl groups in this compound opens a gateway to a vast chemical space, empowering researchers to develop novel molecules for a wide array of scientific and industrial applications.
References
-
Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]
-
Dai, J., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine. [Link]
-
Alcohol - Reactions, Chemistry, Uses. (2026). Britannica. [Link]
-
Gerlach, A., et al. (2019). Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). Angewandte Chemie International Edition. [Link]
-
Reactions of Alcohols. University of Calgary. [Link]
-
Reactions of Alcohols. (2022). Chemistry LibreTexts. [Link]
-
Alves, M. N., et al. (2012). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]
-
Moliner-Martinez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. [Link]
-
Okumura, T., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health. [Link]
-
Moliner-Martinez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
Esterification reactions of phenolic compounds. ResearchGate. [Link]
-
Majetich, G., & Wheless, K. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules. [Link]
- Process for the etherification of phenols.
-
Esterification of phenols. Khan Academy. [Link]
- Catalytic etherification of phenols to alkyl aryl ethers.
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- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
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- 8. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust and Validated HPLC-UV Method for the Quantification of 2-(3-Hydroxy-3-methylbutyl)phenol in Pharmaceutical and Research Samples
Abstract
This application note details a comprehensive and validated analytical method for the precise quantification of 2-(3-Hydroxy-3-methylbutyl)phenol. The developed method utilizes High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a technique widely accessible in research and quality control laboratories. This document provides a step-by-step protocol for method development, validation in accordance with ICH Q2(R1) guidelines, and sample preparation, making it an invaluable resource for researchers, scientists, and drug development professionals. The causality behind experimental choices is thoroughly explained to ensure scientific integrity and facilitate method transfer.
Introduction
This compound is a phenolic compound of increasing interest in pharmaceutical research due to its potential therapeutic applications. Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control of drug substances and products. This application note addresses the need for a robust analytical method by presenting a detailed, validated HPLC-UV protocol. The method is designed to be specific, accurate, precise, and linear over a relevant concentration range.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational analytical method development.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆O₂ | [1][2] |
| Molecular Weight | 180.24 g/mol | [1] |
| Appearance | (Predicted) Solid | |
| XlogP | 2.2 | [2] |
| IUPAC Name | This compound | [1] |
The moderate lipophilicity, indicated by the XlogP value, suggests that reversed-phase HPLC is a suitable chromatographic technique. The presence of a phenol group provides a chromophore for UV detection.
HPLC-UV Method Development
The primary goal was to develop a simple, isocratic HPLC method with UV detection that provides good resolution, peak shape, and a reasonable run time.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended due to its versatility in separating moderately polar compounds.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, and ultrapure water.
-
Standard: A certified reference standard of this compound.
Rationale for Methodological Choices
The selection of chromatographic conditions was driven by the chemical nature of the analyte.
-
Stationary Phase: A C18 column was chosen as the non-polar stationary phase to interact with the non-polar butyl group of the analyte.
-
Mobile Phase: A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape for many compounds.[3][4] The addition of a small amount of orthophosphoric acid to the aqueous phase helps to suppress the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak symmetry.
-
Detection Wavelength: The UV spectrum of the analyte was scanned to determine the wavelength of maximum absorbance (λmax). For phenolic compounds, this is typically in the range of 270-280 nm.[5] A detection wavelength of 274 nm was chosen for this method.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7][8][9]
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and a solution of the analyte. The chromatograms were examined for any interfering peaks at the retention time of this compound. The method is considered specific if no significant interferences are observed.
Linearity
The linearity of the method was assessed by analyzing a series of at least five concentrations of the analyte over the range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis, which should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Provide Data |
| 10 | Provide Data |
| 25 | Provide Data |
| 50 | Provide Data |
| 75 | Provide Data |
| 100 | Provide Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (low, medium, and high) covering the specified range. The percentage recovery was calculated.
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) |
| Low | 10 | Provide Data | 98-102 |
| Medium | 50 | Provide Data | 98-102 |
| High | 90 | Provide Data | 98-102 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample at 100% of the test concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
The precision was expressed as the relative standard deviation (%RSD).
| Precision Level | %RSD |
| Repeatability (n=6) | ≤ 2% |
| Intermediate Precision (n=6) | ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | Provide Data |
| LOQ | Provide Data |
Robustness
The robustness of the method was evaluated by intentionally introducing small variations in the method parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.
Sample Preparation Protocol
The choice of sample preparation technique is critical for obtaining accurate and reproducible results, especially when dealing with complex matrices.
For Drug Substance (Bulk Powder)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards within the linear range (1-100 µg/mL).
For Biological Matrices (e.g., Plasma, Urine) - Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a suitable technique for extracting moderately lipophilic compounds like this compound from aqueous biological fluids.[10]
-
To 1 mL of the biological sample, add 50 µL of an internal standard solution (e.g., another phenol derivative with similar properties).
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Experimental Workflows (Diagrams)
Caption: Workflow for HPLC-UV Method Development.
Caption: Protocol for Sample Preparation from Biological Matrices.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites on the column; pH of mobile phase inappropriate | Use a base-deactivated column; Adjust mobile phase pH to suppress ionization (e.g., add acid) |
| Variable Retention Times | Pump issues; Column temperature fluctuations; Mobile phase not degassed | Check pump for leaks and ensure proper functioning; Use a column oven; Degas the mobile phase |
| Poor Resolution | Inappropriate mobile phase composition; Column degradation | Optimize the organic-to-aqueous ratio in the mobile phase; Replace the column |
| No Peak or Small Peak | Injection issue; Detector issue; Sample degradation | Check autosampler and syringe; Check detector lamp; Ensure proper sample storage |
Conclusion
This application note provides a detailed, robust, and validated HPLC-UV method for the quantification of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for a wide range of applications in pharmaceutical development and research. The comprehensive protocols and rationale provided herein are intended to facilitate the seamless adoption and implementation of this method in your laboratory.
References
- Di Corcia, A., & Nazzari, M. (2002). Liquid chromatography-mass spectrometric analysis of phenolic compounds in biological samples.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
LCGC International. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
U.S. Environmental Protection Agency. (1988). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]
-
Abu-Reidah, I. M., Arráez-Román, D., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2013). Techniques for analysis of plant phenolic compounds. Molecules, 18(2), 2328-2375. [Link]
-
Stanciu, S. O., Stanciu, G. A., & Râpeanu, G. (2020). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Foods, 9(11), 1638. [Link]
-
ChemSynthesis. (n.d.). 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. [Link]
-
Spasić, M., Cvetanović, A., & Zvezdanović, J. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Serbian Chemical Society, 83(1), 101-111. [Link]
-
Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Hernández-Méndez, J. (2005). Methodologies for the extraction of phenolic compounds from environmental samples: new approaches. Journal of Chromatography A, 1089(1-2), 1-14. [Link]
-
ALS Environmental. (2023). Determination of Phenols in Soils by HPLC. [Link]
-
PubChemLite. (n.d.). This compound (C11H16O2). [Link]
-
Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Phenol in Biological Samples. [Link]
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Application Note: High-Sensitivity GC-MS Analysis of 2-(3-Hydroxy-3-methylbutyl)phenol and its Derivatives
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-(3-hydroxy-3-methylbutyl)phenol and its related derivatives. These compounds are of increasing interest in pharmaceutical and industrial research. Due to their polarity and limited volatility, direct GC-MS analysis is challenging. This guide provides a comprehensive protocol, including sample preparation with derivatization, optimized instrumental parameters, and data analysis strategies to achieve high sensitivity, selectivity, and reproducibility. The methodologies described herein are intended for researchers, scientists, and drug development professionals requiring a reliable analytical framework for these phenolic compounds.
Introduction
This compound, with the molecular formula C₁₁H₁₆O₂, is a phenolic compound characterized by a hydroxyl group and a substituted butyl group attached to a benzene ring.[1][2] Its derivatives share a similar core structure and are gaining attention for their potential applications in various chemical syntheses and as intermediates in the development of new chemical entities. The accurate and sensitive determination of these compounds is crucial for reaction monitoring, purity assessment, and metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] However, the polar nature of the phenolic and alcohol hydroxyl groups in this compound imparts low volatility, which can lead to poor chromatographic peak shape and low sensitivity in direct GC-MS analysis.[4] To overcome these challenges, a derivatization step is essential to convert the polar analytes into more volatile and thermally stable derivatives.[4][5] This application note details a validated workflow, from sample preparation to data interpretation, for the successful analysis of this class of compounds.
Experimental Workflow Overview
The analytical process involves a multi-step approach designed to ensure the accurate and reliable measurement of the target analytes. The key stages include sample extraction, derivatization to enhance volatility, GC separation, and MS detection and identification.
Caption: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[9]
-
Solvents: Dichloromethane, Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., 3,4-dimethylphenol)[10]
Sample Preparation Protocol
The goal of sample preparation is to extract the analytes from the sample matrix and prepare them for GC-MS analysis. The choice of extraction method will depend on the nature of the sample matrix.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is suitable for aqueous samples such as reaction quench solutions or biological fluids.
-
pH Adjustment: Adjust the pH of 1 mL of the aqueous sample to ~2 using a suitable acid (e.g., 1M HCl) to ensure the phenolic compounds are in their neutral form.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean vial.
-
Repeat: Repeat the extraction (steps 2-5) two more times and combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
Derivatization Protocol
Derivatization is a critical step to increase the volatility and thermal stability of the phenolic compounds.[4][5] Silylation, which replaces the active hydrogen in the hydroxyl groups with a silyl group, is a widely used and effective technique.[5]
-
Reagent Addition: To the 100 µL concentrated extract, add 100 µL of the silylation reagent (e.g., BSTFA with 1% TMCS).
-
Internal Standard: If quantitative analysis is desired, add a known concentration of an internal standard.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.
Caption: General mechanism of silylation derivatization.
GC-MS Instrumental Parameters
The following instrumental parameters have been optimized for the analysis of silylated this compound and its derivatives. These may require further optimization based on the specific instrument and derivatives being analyzed.
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| GC System | Shimadzu GCMS-TQ8050 NX or equivalent[3] | Provides the necessary sensitivity and resolution. |
| Column | SH-I-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[3][11] | A low-polarity 5% phenyl-methylpolysiloxane phase offers excellent separation for a wide range of compounds.[11] |
| Injection Mode | Splitless | Maximizes the amount of analyte introduced onto the column, enhancing sensitivity for trace analysis.[12] |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |
| Carrier Gas | Helium (6.0 purity)[3] | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column efficiency and separation. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)[3] | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| MS System | Quadrupole or Ion Trap | Common and reliable mass analyzers for this type of analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for EI, leading to consistent and extensive fragmentation. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C[11] | Maintains ion trajectory and mass accuracy. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification, while SIM provides higher sensitivity for quantitative analysis.[13] |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
Data Analysis and Interpretation
Compound Identification
Identification of this compound and its derivatives is achieved by comparing the acquired mass spectrum with reference spectra from a commercial or in-house spectral library (e.g., NIST, Wiley). The retention time of the analyte should also match that of a known standard run under the same conditions.
Fragmentation Pattern
The mass spectrum of the silylated derivative of this compound will exhibit characteristic fragment ions. Understanding these fragmentation patterns is key to structural confirmation. For a trimethylsilyl (TMS) derivative, a characteristic loss of a methyl group (CH₃•, 15 Da) from the silicon atom is common, resulting in a strong [M-15]⁺ ion. The molecular ion peak [M]⁺ may or may not be visible.
A key fragmentation pathway involves the cleavage of the C-C bond alpha to the tertiary alcohol, which is a favorable fragmentation site.
Expected Fragmentation for TMS-derivatized this compound:
| m/z | Proposed Fragment | Notes |
| 324 | [M]⁺ | Molecular ion |
| 309 | [M-15]⁺ | Loss of a methyl group from a TMS group |
| 235 | [M-89]⁺ | Loss of •O-Si(CH₃)₃ |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often a base peak for TMS derivatives |
digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Proposed Fragmentation of TMS-derivatized Analyte", labelloc=t, fontname="Arial", fontsize=10]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];M [label="Molecular Ion [M]⁺\nm/z 324"]; M_15 [label="[M-15]⁺\nm/z 309"]; Fragment1 [label="Fragment Ion\nm/z 235"]; Fragment2 [label="[Si(CH₃)₃]⁺\nm/z 73"];
M -> M_15 [label="- •CH₃"]; M -> Fragment1 [label="- •OSi(CH₃)₃"]; M -> Fragment2 [label="α-cleavage"]; }
Caption: Key fragmentation pathways for the TMS-derivatized analyte.
Method Validation
For quantitative applications, the method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using at least five concentration levels. The correlation coefficient (r²) should be >0.99.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[14] The developed GC-MS method can achieve high sensitivity, allowing for the detection and quantification of phenols at trace levels, often in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[3]
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) for precision should typically be <15%.[10][15]
-
Recovery: Determined by spiking a blank matrix with a known amount of the analyte and performing the entire analytical procedure.
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the analysis of this compound and its derivatives. The detailed protocols for sample preparation, including a crucial derivatization step, and the optimized instrumental parameters enable high-sensitivity and high-resolution analysis. The information on data interpretation and method validation serves as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the generation of accurate and reproducible data for this important class of phenolic compounds.
References
-
González, G., & Valdebenito, S. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
-
MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). 389, 00041. [Link]
-
MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
Dasgupta, A., & Blackwell, W. (2002). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Analytical Toxicology, 26(1), 27-30. [Link]
-
National Institutes of Health. (2021). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. Retrieved from [Link]
-
Corela, C., & Mot, A. (2017). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Journal of Chemistry, 2017. [Link]
-
OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Lee, H. B., & Peart, T. E. (2000). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 879(1), 109-118. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation.... Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. Retrieved from [Link]
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Application Note: Structural Elucidation of 2-(3-Hydroxy-3-methylbutyl)phenol using 1H and 13C NMR Spectroscopy
Introduction
2-(3-Hydroxy-3-methylbutyl)phenol is a phenolic compound featuring a substituted alkyl chain ortho to a hydroxyl group on a benzene ring. Its structure presents a unique combination of an aromatic system and a tertiary alcohol, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous structural verification and purity assessment. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of this molecule. We will delve into the theoretical prediction of chemical shifts and coupling constants, outline a detailed experimental protocol for data acquisition, and present a systematic approach to spectral interpretation, supported by two-dimensional (2D) NMR correlation techniques. This guide is intended for researchers in synthetic chemistry, natural product analysis, and drug development who rely on precise molecular characterization.
Theoretical Spectral Analysis
A thorough understanding of the molecular structure allows for the prediction of its NMR spectral features. The structure of this compound, shown below, contains 11 unique carbon environments and several distinct proton environments.
Figure 1. Structure and atom numbering of this compound.
¹H NMR Predictions
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic chain protons, and the two hydroxyl groups.
-
Aromatic Region (δ 6.5-7.5 ppm): The four protons on the benzene ring (H-3, H-4, H-5, H-6) will appear in this region. Due to the ortho-substitution, they will form a complex multiplet system. Typically, protons ortho and para to the electron-donating hydroxyl group are more shielded (appear at a lower ppm) than those meta to it. The ortho-coupling (³J) between adjacent protons is typically in the range of 6-10 Hz, while meta-coupling (⁴J) is smaller (1-3 Hz)[1][2].
-
Aliphatic Chain (δ 1.0-3.0 ppm): The methylene protons of the butyl chain (H-7 and H-8) will resonate in this region. The H-7 protons, being benzylic, are expected to be deshielded and appear further downfield (around 2.6-2.8 ppm) as a triplet. The H-8 protons, adjacent to H-7 and the quaternary carbon C-9, will likely appear as a triplet around 1.8-2.0 ppm. The coupling constant between these vicinal protons (³J) is typically 6-8 Hz[3][4]. The two methyl groups (H-10 and H-11) are chemically equivalent and attached to a quaternary carbon bearing a hydroxyl group. They will therefore appear as a sharp singlet, integrating to six protons, at a higher field (around 1.2-1.4 ppm)[5].
-
Hydroxyl Protons (Variable): The chemical shifts of the phenolic hydroxyl proton (Ar-OH) and the tertiary alcohol proton (C-OH) are highly variable and depend on concentration, solvent, and temperature[6][7]. The phenolic -OH signal is often found between δ 4-8 ppm, while the alcoholic -OH is typically in the δ 1-5 ppm range[8][9]. These signals are often broad singlets due to chemical exchange. A D₂O exchange experiment can be used to confirm their assignment, as the -OH protons will be replaced by deuterium, causing their signals to disappear from the spectrum[8][10].
¹³C NMR Predictions
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, one for each carbon atom.
-
Aromatic Region (δ 115-160 ppm): The six aromatic carbons will resonate in this region. The carbon atom bearing the hydroxyl group (C-1, ipso-carbon) will be the most deshielded, appearing around δ 150-155 ppm due to the electronegativity of the oxygen atom[11]. The carbon ortho to the -OH group and bearing the alkyl substituent (C-2) will also be downfield. The other aromatic carbons (C-3, C-4, C-5, C-6) will appear in the typical aromatic region of δ 115-130 ppm[11][12].
-
Aliphatic Region (δ 25-75 ppm): The carbon of the tertiary alcohol (C-9) is expected to be in the δ 70-75 ppm range[8]. The two equivalent methyl carbons (C-10 and C-11) will be the most shielded, appearing around δ 25-30 ppm. The benzylic carbon (C-7) will be found around δ 30-35 ppm, and the other methylene carbon (C-8) will be in a similar region, possibly slightly more downfield due to the proximity of the quaternary carbon.
Experimental Protocol
This section outlines a standard procedure for acquiring high-quality 1D and 2D NMR spectra of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solubilization: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice, but for observing clearer hydroxyl proton signals and potential coupling, DMSO-d₆ is often superior as it reduces the rate of proton exchange[13][14].
-
Transfer: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer, typically around 4-5 cm[15].
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
2D NMR Acquisition (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
Predicted Spectral Data and Assignment
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom # | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-6 | ~7.15 | dd | ³J = ~7.6, ⁴J = ~1.5 | 1H | Aromatic |
| H-4 | ~7.10 | td | ³J = ~7.8, ⁴J = ~1.5 | 1H | Aromatic |
| H-5 | ~6.85 | td | ³J = ~7.5, ⁴J = ~1.2 | 1H | Aromatic |
| H-3 | ~6.75 | dd | ³J = ~8.0, ⁴J = ~1.2 | 1H | Aromatic |
| H-7 | ~2.70 | t | ³J = ~7.5 | 2H | Benzylic CH₂ |
| H-8 | ~1.90 | t | ³J = ~7.5 | 2H | Aliphatic CH₂ |
| H-10, H-11 | ~1.25 | s | - | 6H | Methyl CH₃ |
| Ar-OH | ~5.5 (variable) | br s | - | 1H | Phenolic OH |
| C-OH | ~1.8 (variable) | br s | - | 1H | Alcoholic OH |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom # | Predicted δ (ppm) | Assignment |
| C-1 | ~154.0 | C-OH (Aromatic) |
| C-2 | ~128.5 | C-Alkyl (Aromatic) |
| C-4 | ~127.5 | CH (Aromatic) |
| C-6 | ~121.0 | CH (Aromatic) |
| C-5 | ~120.0 | CH (Aromatic) |
| C-3 | ~115.5 | CH (Aromatic) |
| C-9 | ~71.0 | Quaternary C-OH |
| C-8 | ~42.0 | Aliphatic CH₂ |
| C-7 | ~29.5 | Benzylic CH₂ |
| C-10, C-11 | ~29.0 | Methyl CH₃ |
Interpretation and Self-Validation
A systematic approach ensures the accuracy of the spectral assignment. The following workflow integrates 1D and 2D data for a self-validating interpretation.
Caption: Logic diagram for NMR spectral assignment.
-
¹H Spectrum Analysis:
-
Integration: Confirm the proton count for each signal matches the predicted values (e.g., 6H for the methyl singlet, 2H for each methylene triplet).
-
Multiplicity: The triplet at ~2.70 ppm (H-7) indicates two neighbors, consistent with the H-8 methylene group. The triplet at ~1.90 ppm (H-8) confirms its adjacency to H-7. The complex splitting in the aromatic region confirms the ortho-disubstituted pattern.
-
-
¹³C Spectrum Analysis:
-
Count the number of signals. The presence of 11 distinct peaks supports the proposed structure. Signals with no corresponding proton in the HSQC spectrum (in the aliphatic region) would confirm the quaternary carbons (C-2 and C-9).
-
-
2D Correlation:
-
HSQC: This is the cornerstone of the assignment. It will unequivocally link the proton signals to their corresponding carbon signals. For example, the proton singlet at ~1.25 ppm will correlate to the carbon signal at ~29.0 ppm, assigning both to the methyl groups (C-10/11, H-10/11).
-
COSY: This experiment validates the connectivity. A cross-peak between the signals at ~2.70 ppm (H-7) and ~1.90 ppm (H-8) confirms the -CH₂-CH₂- fragment. In the aromatic region, COSY cross-peaks will connect H-3 to H-4, H-4 to H-5, and H-5 to H-6, allowing for a sequential walk around the ring to confirm their relative positions.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of 1D and 2D NMR techniques. By predicting the spectral features based on established chemical shift and coupling constant principles, and then verifying these predictions with a systematic analysis of experimental data, researchers can ensure the identity and purity of their compound. The protocols and interpretive strategies outlined in this application note provide a robust framework for the characterization of this and structurally related molecules, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research.
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Smith, W. B. (1976). The ¹³C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-202. [Link]
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Christophoridou, S., Dais, P., Tseng, L. H., & Spraul, M. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of agricultural and food chemistry, 57(4), 1114-1124. [Link]
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Fujio, M., et al. (1977). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 50(11), 2959-2964. [Link]
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NMR 5: Coupling Constants. (2023). YouTube. [Link]
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Loudon, G. M. & Parise, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]
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Anastasiadi, M., et al. (2009). ¹H NMR Chemical Shifts of the Phenolic Components Detected in Wines. ResearchGate. [Link]
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Exarchou, V., et al. (2005). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(4), 481-498. [Link]
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Taylor, D. R. (1976). The environment of tertiary alcohols from nuclear magnetic resonance spectral shifts on formation of trichloroacetylcarbamates. Canadian Journal of Chemistry, 54(2), 189-193. [Link]
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Giraudeau, P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 606-611. [Link]
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Constant, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5227-5236. [Link]
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Schaefer, T., & Schneider, W. G. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 40(3), 515-521. [Link]
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HMNR Aromatic Coupling. (2016). YouTube. [Link]
-
Palafox-Carlos, H., et al. (2015). A ¹H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). PLOS ONE, 10(11), e0140944. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Iowa State University. NMR Coupling Constants. [Link]
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Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1649-1652. [Link]
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Organic Chemistry Data. ¹H NMR Coupling Constants. [Link]
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Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
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Lauterbur, P. C. (1963). C¹³ Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(23), 3816-3818. [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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-
De, P., & Kulkarni, A. S. (2009). Effect of ortho substituents on carbonyl carbon ¹³C NMR chemical shifts in substituted phenyl benzoates. Magnetic Resonance in Chemistry, 47(12), 1031-1039. [Link]
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Parella, T., & Espinosa, J. F. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. RSC Advances, 3(44), 21335-21363. [Link]
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Compound Interest. A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. [Link]
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-
S'21 - NMR 14 - J values (coupling constants). (2021). YouTube. [Link]
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-
ChemSynthesis. 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. [Link]
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Application Notes and Protocols: 2-(3-Hydroxy-3-methylbutyl)phenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 2-(3-Hydroxy-3-methylbutyl)phenol
This compound is a bifunctional organic molecule that holds significant promise as a versatile building block in modern organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group and a tertiary alcohol on a flexible butyl side chain, allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. The inherent reactivity of both the aromatic ring and the aliphatic alcohol moiety can be strategically exploited to construct heterocyclic systems and other valuable compounds.
This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its application in the synthesis of chromane derivatives through intramolecular cyclization. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the broader implications for drug discovery and materials science.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1][2] |
| Molecular Weight | 180.24 g/mol | [1][2] |
| CAS Number | 4167-73-1 | [1][2] |
| Appearance | White Solid | [3] |
| Storage Temperature | 0-5 °C | [3] |
Core Application: Synthesis of Chromanes via Intramolecular Cyclization
The most prominent application of this compound is its use as a precursor for the synthesis of 2,2-dimethylchromanes. The chromane scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products, including vitamin E, and in numerous pharmaceuticals.
The synthesis of chromanes from this compound proceeds via an intramolecular cyclization, which can be mechanistically described as an intramolecular Friedel-Crafts alkylation or a hydroalkoxylation reaction.[4][5][6] This transformation is typically catalyzed by Brønsted or Lewis acids.
Reaction Mechanism: An Intramolecular Affair
The acid-catalyzed cyclization of this compound to form a chromane ring is a classic example of an intramolecular electrophilic aromatic substitution. The reaction mechanism can be depicted as follows:
Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.
-
Protonation and Formation of a Carbocation: The reaction is initiated by the protonation of the tertiary hydroxyl group by an acid catalyst. This is followed by the elimination of a water molecule to generate a stable tertiary carbocation.
-
Intramolecular Electrophilic Attack: The electron-rich phenol ring then acts as a nucleophile, attacking the electrophilic carbocation in an intramolecular fashion. This cyclization step forms the new heterocyclic ring.
-
Rearomatization: The resulting arenium ion intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final chromane product.
Experimental Protocol: Acid-Catalyzed Synthesis of 2,2-Dimethyl-3,4-dihydro-2H-chromen-6-ol
This protocol is a representative procedure for the intramolecular cyclization of this compound. The choice of catalyst and reaction conditions can be adapted based on available resources and desired outcomes. Lewis acids such as AlCl₃ or Brønsted acids like triflimide can be effective catalysts for this transformation.[7][8][9]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triflimide (Tf₂NH) or another suitable Lewis/Brønsted acid
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (e.g., 5 mol% triflimide) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,2-dimethyl-3,4-dihydro-2H-chromen-6-ol.
Yield and Characterization:
Typical yields for this type of cyclization are in the range of 70-90%, depending on the purity of the starting material and the reaction conditions. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Triflimide and other acid catalysts are corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially harmful solvent.
Broader Synthetic Applications and Future Outlook
While the synthesis of chromanes is a primary application, the unique structure of this compound opens up possibilities for other synthetic transformations.
-
Derivatization of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized to ethers or esters, which can then be used in a variety of coupling reactions to introduce additional complexity.
-
Oxidation of the Tertiary Alcohol: The tertiary alcohol can be oxidized under specific conditions, although this is generally more challenging than with primary or secondary alcohols.
-
Use in Natural Product Synthesis: The chromane skeleton derived from this building block is a key feature in many natural products. For instance, derivatives of this molecule are explored in the synthesis of cannabichromene (CBC) and its analogues, which are of significant interest in medicinal chemistry.
The continued exploration of the reactivity of this compound is likely to lead to the development of new and efficient synthetic methodologies for the construction of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Workflow Summary
Caption: Synthetic workflow from the building block to potential applications.
References
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- Synthesis of chromans and flavanes. Organic Chemistry Portal.
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- Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organoc
- Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry, 2018.
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- Synthesis of 2,2-Dimethyl-4-chromanones. Journal of Heterocyclic Chemistry, 2000.
- Lewis Acid Catalyzed Annulation of Phenol Derivatives and Bicyclo[1.1.0]butanes to Access Arene-fused Bridged Bicycles. ChemRxiv, 2025.
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- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
- Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry, 2021.
- Synthesis of some 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one deriv
- Friedel-Crafts Alkyl
- Phenol alkylation (Friedel-Crafts Alkyl
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- Friedel-Crafts Alkyl
- Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. The Journal of Organic Chemistry, 2022.
- Acid-Catalyzed Cyclization of 4,4-dimethoxybutan-1-ol. Benchchem.
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Application Notes and Protocols: Development of In Vitro Assays for 2-(3-Hydroxy-3-methylbutyl)phenol Activity
Introduction: Unveiling the Bioactive Potential of 2-(3-Hydroxy-3-methylbutyl)phenol
This compound is a phenolic compound with a structure that suggests potential for a range of biological activities.[1][2] Phenolic compounds, as a class, are known to possess antioxidant, anti-inflammatory, and cytomodulatory properties.[3] The development of robust in vitro assays is the critical first step in characterizing the bioactivity of a novel compound like this compound and elucidating its mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the compound's efficacy and safety profile.
This document is structured to guide the user from foundational safety and viability assessments to more complex mechanistic studies. We will begin by establishing a safe and effective concentration range through cytotoxicity screening. Subsequently, we will explore the compound's antioxidant capacity, a common feature of phenolic structures. Finally, we will delve into its potential anti-inflammatory effects by investigating its influence on key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Each section provides not only the step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough and well-validated investigation.
Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Index
Before assessing the therapeutic potential of this compound, it is imperative to determine its effect on cell viability.[4] Cytotoxicity assays are fundamental to drug discovery, providing data to establish a therapeutic window where the compound can be tested for beneficial effects without causing significant cell death.[4][5] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7]
Experimental Workflow: From Cytotoxicity to Mechanistic Studies
Caption: Overall experimental workflow for characterizing this compound.
Protocol 1.1: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a relevant cancer cell line like MCF-7 for anticancer screening)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.
-
Cell Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24 or 48 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[6]
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 1000 µM (example) |
| Incubation Time | 24 or 48 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Part 2: Assessment of Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate hydrogen or electrons to neutralize free radicals.[8][9] The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the radical scavenging capacity of a compound.[10][11][12]
Protocol 2.1: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant.[13] The color changes to a light yellow, and the decrease in absorbance is measured spectrophotometrically.[8]
Materials:
-
This compound
-
DPPH solution (e.g., 60 µM in methanol)[14]
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)[14]
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Protocol 2.2: ABTS Radical Cation Decolorization Assay
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green.[8] In the presence of an antioxidant, the radical is neutralized, and the color fades.[8] This assay is applicable to both hydrophilic and lipophilic compounds.[12][13]
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol or PBS
-
Trolox (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
ABTS•+ Generation: Mix the ABTS solution and potassium persulfate solution in a 1:1 ratio and leave it in the dark at room temperature for 12-16 hours to generate the radical cation.[13]
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Reaction Mixture: Add 190 µL of the ABTS•+ working solution to 10 µL of the sample at different concentrations.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
| Assay | Principle | Wavelength | Standard |
| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid/Trolox |
| ABTS | Radical Cation Decolorization | 734 nm | Trolox |
Part 3: Mechanistic Insights - Anti-Inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in many chronic diseases.[15] Key signaling pathways that regulate inflammation include the NF-κB and MAPK pathways.[16][17] Investigating the effect of this compound on these pathways can provide significant insights into its potential anti-inflammatory mechanism.
Signaling Pathways Overview
Caption: Simplified NF-κB and MAPK inflammatory signaling pathways.
Protocol 3.1: Assessment of NF-κB Activation by Western Blot
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[18] Upon stimulation (e.g., with lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[18][19] This protocol measures the levels of the p65 subunit of NF-κB in the nucleus as an indicator of activation.[19]
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[20]
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody[21]
-
ECL substrate[20]
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells and grow to 80-90% confluency.
-
Pre-treat cells with sub-toxic concentrations of this compound for 1 hour.
-
Stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and perform fractionation according to the manufacturer's protocol.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.[20]
-
-
Western Blotting:
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.[22]
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[20][21]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[23]
-
Incubate with primary antibodies (e.g., anti-p65, anti-Lamin B1) overnight at 4°C.[21]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash again and add ECL substrate.[20]
-
Image the blot using a chemiluminescence detector.
-
Data Analysis:
-
Quantify the band intensity for p65 in the nuclear fraction.
-
Normalize the p65 signal to the Lamin B1 signal to control for loading.
-
Compare the levels of nuclear p65 in treated cells versus LPS-only stimulated cells.
Protocol 3.2: Gene Expression Analysis by qPCR
Principle: Quantitative real-time PCR (qPCR) measures the amplification of a target DNA sequence in real-time.[24] This allows for the quantification of gene expression levels.[25] We will assess the expression of NF-κB target genes, such as TNF-α and IL-6, to determine the functional consequence of NF-κB pathway modulation.
Materials:
-
Treated cells from Protocol 3.1 (or a parallel experiment)
-
RNA extraction kit (e.g., TRIzol or column-based kit)[25]
-
cDNA synthesis kit[25]
-
SYBR Green or TaqMan qPCR master mix[26]
-
Primers for target genes (TNF-α, IL-6) and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse cells and extract total RNA according to the kit manufacturer's protocol.[25]
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[25]
-
-
qPCR Reaction Setup:
-
qPCR Run:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.[27]
-
| Target | Technique | Expected Outcome with Active Compound |
| Nuclear p65 | Western Blot | Decreased nuclear translocation compared to LPS control |
| TNF-α mRNA | qPCR | Decreased expression compared to LPS control |
| IL-6 mRNA | qPCR | Decreased expression compared to LPS control |
Protocol 3.3: Analysis of MAPK Pathway Activation
Principle: The MAPK family includes p38, JNK, and ERK, which are activated by phosphorylation in response to inflammatory stimuli.[16][28] Activated MAPKs, in turn, phosphorylate downstream targets, leading to an inflammatory response.[17] We can assess the activation of these kinases by detecting their phosphorylated forms using Western blotting.
Procedure: This protocol follows the same steps as the Western blot protocol for NF-κB (Protocol 3.1), with the following modifications:
-
Cell Lysates: Use whole-cell lysates instead of fractionated extracts.
-
Primary Antibodies: Use phospho-specific antibodies for key MAPK proteins, such as anti-phospho-p38, anti-phospho-JNK, and anti-phospho-ERK. Also, probe separate blots with antibodies against the total forms of these proteins (total p38, total JNK, total ERK) to ensure that changes in phosphorylation are not due to changes in the total protein amount.
-
Data Analysis: Quantify the band intensity of the phosphorylated protein and normalize it to the total protein.
Conclusion
This comprehensive guide provides a systematic approach to the in vitro evaluation of this compound. By following these protocols, researchers can obtain critical data on the compound's cytotoxicity, antioxidant capacity, and anti-inflammatory potential. The mechanistic studies on the NF-κB and MAPK pathways will offer valuable insights into how this compound exerts its biological effects. These foundational in vitro assays are essential for guiding further preclinical development and establishing the therapeutic promise of this compound.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine - Benchchem. BenchChem.
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- In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). [Source Not Available].
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). WJPR.
- Gene expression analysis by quantitative Real-Time PCR (qPCR). (2022). Protocols.io.
- Western Blotting Protocol. Cell Signaling Technology.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Source Not Available].
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. MDPI.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). [Source Not Available].
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- Cytotoxicity Assays.
- Insights into qPCR: Protocol, Detection Methods, and Analysis. (2023). The Scientist.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.
- Stepwise Western Blot Protocol for Lab Researchers. (2025). AstorScientific.
- NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Source Not Available].
- This compound. PubChem.
- Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. (2025).
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- General Western Blot Protocol Overview. Novus Biologicals.
- Western Blot Protocol - Immunoblotting or Western Blot. Sigma-Aldrich.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE.
- Measurement of NF-κB activation in TLR-activ
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC.
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- MAPK Signaling: Unraveling the Pathway of Mitogen Stimul
- In vitro antioxidant activity and polyphenolic content of commonly used spices
- Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts. CABI Digital Library.
- Monitoring the Levels of Cellular NF-κB Activation St
- What methods can be used to detect NF-kB activation? (2012).
- Analysis of mitogen-activated protein kinase activation and interactions with regulators and substr
- In Vitro Bioaccessibility Assessment of Phenolic Compounds from Encapsulated Grape Pomace Extract by Ionic Gel
- The MAPK Signaling P
- 4167-73-1|this compound. BLDpharm.
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Protocols for Assessing the Antioxidant Capacity of Phenolic Compounds: An Application Guide for Researchers
Introduction
In the fields of biology, pharmacology, and food science, the term "oxidative stress" describes the imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Phenolic compounds, a diverse group of plant secondary metabolites, are of significant interest to researchers for their potent antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][2] The accurate and reliable assessment of the antioxidant capacity of these compounds is a critical step in drug development, functional food formulation, and nutraceutical research.[3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the most common in vitro protocols for assessing the antioxidant capacity of phenolic compounds. Moving beyond a simple recitation of steps, this document delves into the chemical principles behind each assay, explains the causality of experimental choices, and provides field-proven insights to ensure technical accuracy and reproducibility.
Choosing the Right Assay: A Critical First Step
No single assay can fully capture the complex mechanisms of antioxidant action.[[“]][5] Therefore, a comprehensive evaluation typically employs a battery of tests. Methodologies are broadly classified based on their underlying chemical reaction mechanism: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[6][7][8][9]
-
Hydrogen Atom Transfer (HAT) based assays: These measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example and is considered highly relevant to human biology.[[“]][10]
-
Electron Transfer (ET) based assays: These assays measure the ability of an antioxidant to reduce an oxidant, which results in a color change that is measured spectrophotometrically.[8][10] This category includes the DPPH, ABTS, and FRAP assays.[[“]][6][11]
The selection of an appropriate assay is the most critical decision and should be guided by the specific research question and the chemical nature of the phenolic compounds under investigation.
Comparative Overview of Key Antioxidant Assays
| Assay | Full Name | Mechanism | λmax | Standard | Key Advantages | Key Limitations |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Mixed ET/HAT[[“]] | ~517 nm | Trolox, Gallic Acid | Simple, rapid, uses a stable radical, inexpensive.[3][12] | Radical is not biologically relevant; reaction can be slow; steric hindrance can be an issue; interference from light and pH.[3][13] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Primarily ET[6] | ~734 nm | Trolox | Applicable to both hydrophilic and lipophilic antioxidants; reproducible; can be used over a wide pH range.[12][14][15] | Radical is not biologically relevant; requires pre-generation of the radical, which is time-consuming (12-16 hrs).[12][13] |
| FRAP | Ferric Reducing Antioxidant Power | ET[[“]][11] | ~593 nm | FeSO₄, Trolox | Simple, rapid, inexpensive, high-throughput adaptable.[[“]][16] | Performed at non-physiological acidic pH (3.6); does not measure thiol-containing antioxidants (e.g., glutathione).[6][16][17] |
| ORAC | Oxygen Radical Absorbance Capacity | HAT[6][18] | Ex: 480 nm Em: 520 nm | Trolox | Uses a biologically relevant radical source (peroxyl radical); measures inhibition time and percentage.[[“]][18][19] | Requires a fluorescence microplate reader; longer analysis time; sensitive to temperature fluctuations.[20] |
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[2] The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When the DPPH radical is neutralized by an antioxidant, it is reduced to DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to a pale yellow.[12] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound and can be quantified by measuring the decrease in absorbance.
Experimental Workflow: DPPH Assay
Caption: General workflow for the DPPH antioxidant assay.
Detailed Application Protocol
A. Reagents and Equipment
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid, Gallic Acid)
-
Test phenolic compounds
-
96-well microplate
-
Microplate reader or spectrophotometer (capable of reading at 517 nm)
-
Adjustable micropipettes
B. Reagent Preparation
-
DPPH Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol.
-
Causality Note: This solution is light-sensitive and should be freshly prepared and stored in an amber bottle or a flask wrapped in aluminum foil at 4°C.[11] The use of methanol as a solvent is common, but it's crucial to ensure your phenolic compounds are soluble in it.
-
-
Standard and Sample Stock Solutions: Prepare stock solutions of the standard (e.g., 1 mg/mL Trolox) and your test compounds in methanol. From these, prepare a series of dilutions to determine the concentration-dependent activity.
C. Assay Procedure
-
To the wells of a 96-well microplate, add 20 µL of your sample dilutions or standard dilutions.[21]
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control well containing 20 µL of methanol and 180 µL of the DPPH solution. This will serve as the A_control.
-
Prepare a blank well for each sample containing 20 µL of the sample and 180 µL of methanol to correct for any intrinsic color of the sample.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Expert Insight: The 30-minute incubation time is a standard starting point, but some phenolic compounds may react slower.[12] It is advisable to perform a kinetic study to determine the time at which the reaction reaches a plateau for your specific compounds.
-
D. Measurement and Calculation
-
Measure the absorbance of all wells at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] x 100[11]
-
Where A_control is the absorbance of the control, A_sample is the absorbance of the test sample, and A_blank is the absorbance of the sample blank.
-
-
Plot the % Scavenging against the concentration of the sample/standard.
-
Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[22]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[23] The core principle involves the generation of a blue-green ABTS•+ chromophore through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[23] This radical cation has a characteristic absorbance maximum at 734 nm. When an antioxidant is added, it donates an electron or hydrogen atom, neutralizing the ABTS•+ and causing a reduction in color intensity.[23] This decolorization is proportional to the antioxidant's concentration and activity. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[22][23]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Application Protocol
A. Reagents and Equipment
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Solvent (e.g., ethanol, methanol, or phosphate buffer, depending on sample solubility)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Test phenolic compounds
-
Spectrophotometer or microplate reader (capable of reading at 734 nm)
B. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Cation Generation: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][22]
-
Causality Note: This extended incubation is crucial for the complete oxidation of ABTS to its radical cation state, ensuring a stable and reproducible starting reagent.[24]
-
-
Working ABTS•+ Solution: Before the assay, dilute the stock ABTS•+ solution with your chosen solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm. This working solution should be prepared daily.[25]
C. Assay Procedure
-
Prepare a Trolox standard curve (e.g., 0-200 µM).
-
Add 10 µL of your sample or Trolox standard to 190 µL of the working ABTS•+ solution.
-
Mix and incubate at room temperature for a defined period (typically 6-30 minutes).[22][25]
-
A solvent blank is run in each assay.[25]
D. Measurement and Calculation
-
Measure the absorbance at 734 nm after the incubation period.
-
Calculate the percentage inhibition of absorbance using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % Inhibition against the concentration of the Trolox standards to create a standard curve.
-
Calculate the TEAC value for your sample from the standard curve. The TEAC is the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM (or 1 mg/mL) solution of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[22] The reaction is conducted at an acidic pH of 3.6.[6] At this low pH, the reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has an absorption maximum at 593 nm.[16] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Experimental Workflow: FRAP Assay
Caption: General workflow for the FRAP assay.
Detailed Application Protocol
A. Reagents and Equipment
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Hydrochloric acid (HCl)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for standard curve
-
Test phenolic compounds
-
Water bath or incubator at 37°C
-
Spectrophotometer or microplate reader (capable of reading at 593 nm)
B. Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl to a final concentration of 10 mM.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water to a final concentration of 20 mM.
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[22]
C. Assay Procedure
-
Prepare a standard curve using freshly prepared ferrous sulfate solutions (e.g., 100-1000 µM).
-
Add 20 µL of your sample, standard, or a water blank into the wells of a microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Mix and incubate at 37°C for a specified time (a 4-minute incubation is common, but some phenolics may require up to 30 minutes).[11]
D. Measurement and Calculation
-
Measure the absorbance at 593 nm.
-
Plot the absorbance of the standards against their concentration to create the Fe²⁺ standard curve.
-
Determine the FRAP value of the sample from the standard curve. The results are expressed as µmol Fe(II) equivalents per gram or liter of the sample.[11]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle
The ORAC assay is a HAT-based method that evaluates the capacity of an antioxidant to quench peroxyl radicals.[1] The assay is based on the oxidation of a fluorescent probe, most commonly fluorescein, by peroxyl radicals.[18] These radicals are typically generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[26] In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe over time. When an antioxidant is present, it neutralizes the peroxyl radicals, thereby protecting the fluorescent probe from degradation and preserving its fluorescence.[18][19] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) and comparing it to that of a standard, Trolox.[18][27]
Experimental Workflow: ORAC Assay
Caption: Workflow for the fluorescence-based ORAC assay.
Detailed Application Protocol
A. Reagents and Equipment
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Test phenolic compounds
-
Black, clear-bottom 96-well microplate (for fluorescence measurements)
-
Fluorescence microplate reader with temperature control (Excitation ~485 nm, Emission ~520 nm)
B. Reagent Preparation
-
Fluorescein Working Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Immediately before use, dilute the stock solution with the buffer to the final working concentration (e.g., 8 nM).[28] Keep protected from light.
-
AAPH Solution: Dissolve AAPH in 75 mM phosphate buffer to the final concentration (e.g., 75 mM).[27] This solution must be prepared fresh daily and kept on ice until use.
-
Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer. From this, create a series of standard dilutions (e.g., 6.25-100 µM).
C. Assay Procedure
-
Add 25 µL of your sample, Trolox standard, or a buffer blank to the wells of the black microplate.[18][19]
-
Add 150 µL of the pre-warmed (37°C) fluorescein working solution to each well.[18]
-
Mix and incubate the plate in the reader at 37°C for 30 minutes.[18][19]
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.[19]
-
Expert Insight: The AAPH addition should be done quickly, preferably with a multichannel pipette, as the reaction begins immediately.
-
D. Measurement and Calculation
-
Immediately after AAPH addition, begin kinetic measurement of fluorescence intensity every 1-2 minutes for at least 60 minutes, or until fluorescence has decayed by >95% in the blank wells. The plate should be maintained at 37°C throughout the reading.
-
Calculate the Area Under the Curve (AUC) for each sample and standard using the formula: AUC = 1 + (RFU₁/RFU₀) + (RFU₂/RFU₀) + ... + (RFUᵢ/RFU₀)[27]
-
Where RFU₀ is the initial fluorescence reading and RFUᵢ is the reading at time i.
-
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank[27]
-
Plot the Net AUC of the Trolox standards against their concentration to generate a standard curve.
-
Determine the ORAC value of the samples from the standard curve and express the results as µmol of Trolox Equivalents (TE) per gram or liter of sample.
Conclusion and Best Practices
The accurate assessment of the antioxidant capacity of phenolic compounds is fundamental to advancing research in pharmacology and nutritional science. The protocols detailed herein—DPPH, ABTS, FRAP, and ORAC—represent the most common and validated methods used in the field.
It is critical to recognize that no single assay provides a complete picture of antioxidant potential.[[“]][5] An ET-based assay like FRAP may show high activity for a compound that performs poorly in a HAT-based assay like ORAC, and vice-versa. Therefore, a multi-assay approach is strongly recommended for a comprehensive and reliable characterization of a phenolic compound's antioxidant profile.[[“]] For all assays, adherence to consistent experimental conditions, including solvent, pH, temperature, and incubation time, is paramount for achieving reproducible and comparable results.
References
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Comparison of different analytical methods for assessing total antioxidant capacity of human serum - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
What are the most reliable methods for measuring total antioxidant capacity in the diet? - Consensus. (n.d.). Retrieved January 21, 2026, from [Link]
-
Five Methods for Measuring Total Antioxidant Capacity (Part 1) #laboratory #science. (2025, November 27). Retrieved January 21, 2026, from [Link]
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Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. (n.d.). Retrieved January 21, 2026, from [Link]
-
Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Validation of three automated assays for total antioxidant capacity determination in canine serum samples - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Retrieved January 21, 2026, from [Link]
-
ORAC Assay Protocol | PDF | Analytical Chemistry - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]
-
Measurement of total antioxidant capacity. (2025, December 25). Retrieved January 21, 2026, from [Link]
-
Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay - Active Concepts. (n.d.). Retrieved January 21, 2026, from [Link]
-
Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26). Retrieved January 21, 2026, from [Link]
-
ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023, January 6). Retrieved January 21, 2026, from [Link]
-
ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations - YouTube. (2021, July 25). Retrieved January 21, 2026, from [Link]
-
ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit - Arigo biolaboratories. (n.d.). Retrieved January 21, 2026, from [Link]
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. (n.d.). Retrieved January 21, 2026, from [Link]
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Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 21, 2026, from [Link]
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Principal advantages and disadvantages of the main methods for determining antioxidant capacity in meat and meat products. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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2.7. Determination of antioxidant capacity (AC) by DPPH assay - Bio-protocol. (n.d.). Retrieved January 21, 2026, from [Link].
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Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
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Low-interferences Determination of the Antioxidant Capacity in Fruits Juices Based on Xanthine Oxidase and Mediated Amperometric Measurements in the Reduction Mode - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). Retrieved January 21, 2026, from [Link]
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Quantifying the Antioxidant Capacity of Inorganic Nanoparticles: Challenges and Analytical Solutions - PMC. (2025, October 18). Retrieved January 21, 2026, from [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 21, 2026, from [Link]
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Assay Dilution Factors Confound Measures of Total Antioxidant Capacity in Polyphenol-Rich Juices | Request PDF - ResearchGate. (2025, August 7). Retrieved January 21, 2026, from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved January 21, 2026, from [Link]
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Antioxidant Capacity Potential Assay - Eagle Biosciences. (n.d.). Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Determining the Cytotoxicity of 2-(3-Hydroxy-3-methylbutyl)phenol
Authored by: Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and performing cell-based assays to determine the cytotoxicity of 2-(3-Hydroxy-3-methylbutyl)phenol. While specific toxicological data for this compound is not extensively documented, this guide leverages established principles for evaluating phenolic compounds. We present a multi-parametric approach, detailing protocols for assays that measure distinct cellular health indicators: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo® 3/7 assay). The rationale behind experimental design, cell line selection, and data interpretation, including IC50 determination, is discussed to ensure the generation of robust and reliable results.
Introduction and Scientific Rationale
This compound (CAS: 4167-73-1) is a phenolic compound whose biological activities are not widely characterized.[1] Phenolic compounds, as a class, are known to exhibit a wide range of biological effects, from antioxidant to cytotoxic, often in a concentration-dependent manner.[2][3] Therefore, rigorous evaluation of the cytotoxic potential of this compound is a critical first step in any investigation for its therapeutic or industrial application.
This guide advocates for a multi-assay strategy to build a comprehensive cytotoxic profile. We will focus on three gold-standard assays:
-
MTT Assay: To assess mitochondrial function and overall metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.
-
Caspase-3/7 Assay: To specifically detect the activation of key executioner enzymes in the apoptotic pathway.
By combining these approaches, researchers can not only quantify the toxicity of this compound but also gain preliminary insights into its mechanism of action (e.g., inducing apoptosis vs. necrosis).
Pre-Experimental Considerations: Setting the Stage for Success
Cell Line Selection
The choice of cell line is paramount and should be dictated by the research question.[4]
-
Toxicological Screening: For general toxicity assessment, commonly used and well-characterized cell lines such as human embryonic kidney cells (HEK293), mouse embryonic fibroblasts (BALB/c 3T3), or human lung fibroblasts (MRC-5) are suitable.[5] The ISO 10993-5 standard for cytotoxicity testing endorses several of these lines.[6]
-
Organ-Specific Toxicity: If the compound is intended for a specific application (e.g., an oral therapeutic), cell lines relevant to the target organ, such as human colon adenocarcinoma cells (Caco-2) or liver hepatocellular carcinoma cells (HepG2), should be used.[7]
-
Anti-Cancer Potential: To investigate potential therapeutic efficacy against cancer, a panel of relevant cancer cell lines (e.g., breast cancer line MCF-7, leukemia line CCRF-CEM) should be selected.[8]
Ensure all cell lines are obtained from a reputable source like ATCC, are low passage, and are routinely tested for mycoplasma contamination to guarantee data reproducibility.[4]
Compound Preparation and Dosing
This compound must be dissolved in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of compounds.
Key Steps & Considerations:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% cell culture-grade DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for the experiment.
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[9]
-
Dose Range: A wide range of concentrations should be tested to generate a full dose-response curve. A logarithmic or semi-logarithmic series (e.g., 0.1, 1, 10, 50, 100 µM) is typically effective for determining the IC50 value.
Experimental Workflow Overview
A well-structured workflow is essential for obtaining reliable and reproducible cytotoxicity data. The following diagram outlines the general process, which will be detailed in the specific protocols.
Caption: General workflow for cell-based cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of viable cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]
Materials
-
Adherent cells in culture
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[12][14]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the time of the assay.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include wells for:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the cells.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[10] Add 150 µL of DMSO to each well.[15]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[13] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
Data Analysis
-
Correct for Background: Subtract the average OD of the blank wells from all other wells.
-
Calculate Percent Viability:
-
% Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) * 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50, which is the concentration of the compound that reduces cell viability by 50%.[16][17]
Protocol 2: LDH Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cells.[18] When the plasma membrane is damaged, LDH is released into the culture medium.[19] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically.[18][19] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[18]
Materials
-
Cells and compound dilutions prepared as in the MTT assay.
-
Sterile 96-well flat-bottom plates.
-
LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Cayman Chemical, CST, or Abcam are recommended as they contain stabilized reagents).[19][20]
-
Lysis Solution (e.g., 10X Triton X-100, usually included in the kit) to create a maximum LDH release control.
-
Microplate reader (capable of measuring absorbance at ~490 nm).
Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to set up the following controls in triplicate:
-
Untreated Control (Spontaneous Release): Cells treated with assay buffer/medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Maximum Release Control: Untreated cells that will be lysed with Lysis Solution before the final step.
-
Background Control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes (this step is optional but recommended to pellet any detached cells).[20]
-
Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.
-
Maximum Release Lysis: Add 10 µL of 10X Lysis Solution (e.g., Triton X-100) to the maximum release control wells in the original plate. Incubate for 30-60 minutes at 37°C, then collect the supernatant as in the previous step.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution.
-
Incubation: Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants. Incubate at room temperature for 30 minutes, protected from light.[19]
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average OD of the background control from all other wells.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
-
Determine IC50: Plot % Cytotoxicity against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[21] Caspase-3 and Caspase-7 are the primary "executioner" caspases. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[22] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable luminescent signal that is proportional to the amount of caspase activity.[22]
Materials
-
Cells and compound dilutions prepared as in the MTT assay.
-
Sterile 96-well opaque-walled plates (white plates are optimal for luminescence).[23]
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).[22]
-
Luminometer or a microplate reader with luminescence detection capabilities.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using opaque-walled plates. Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine or camptothecin).[21][23]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves mixing a lyophilized substrate with a buffer. Allow it to equilibrate to room temperature before use.
-
"Add-Mix-Measure" Protocol: After the treatment period, remove the plate from the incubator and allow it to cool to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.[22] The reagent contains a lysis agent, so no prior cell processing is needed.
-
Incubation: Mix the contents by briefly shaking on an orbital shaker (300-500 rpm for 30 seconds). Incubate at room temperature for 1 to 3 hours, protected from light.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Correct for Background: Subtract the average luminescent signal from the "no-cell" blank wells.
-
Calculate Fold Change: Express the data as a fold change in caspase activity relative to the vehicle control.
-
Fold Change = (Corrected Signal of Treated Sample) / (Corrected Signal of Vehicle Control)
-
-
Plot Data: Plot the fold change against the compound concentration.
Data Presentation and Interpretation
To effectively compare the results from different assays, data should be summarized in a clear, tabular format. This allows for a direct comparison of the IC50 values obtained from assays measuring different cytotoxic endpoints.
Table 1: Hypothetical Cytotoxicity Data for this compound in HepG2 Cells (48h Exposure)
| Assay Type | Endpoint Measured | IC50 (µM) | Interpretation |
| MTT | Metabolic Activity | 55.4 | Moderate reduction in metabolic function. |
| LDH | Membrane Integrity | > 200 | Minimal membrane damage at tested concentrations. |
| Caspase-3/7 | Apoptosis Induction | 48.9 | Potent induction of the apoptotic pathway. |
Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound induces cytotoxicity primarily through an apoptotic mechanism. The IC50 for caspase activation is similar to that for the loss of metabolic activity, which is consistent with apoptosis being an energy-dependent process that affects mitochondrial function. The very high IC50 for LDH release indicates that the compound does not cause significant necrotic cell death at these concentrations.
Caption: Logic diagram for interpreting multi-parametric cytotoxicity results.
Conclusion
This guide provides a robust framework for assessing the cytotoxicity of this compound. By employing a multi-assay approach that interrogates metabolic health, membrane integrity, and specific death pathways like apoptosis, researchers can generate a comprehensive and mechanistic understanding of the compound's effects on cells. Adherence to the detailed protocols, proper use of controls, and thoughtful data analysis are essential for producing high-quality, reliable results that can confidently guide further research and development.
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. NTP. Retrieved from [Link][9]
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Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. IIVS. Retrieved from [Link][28]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 541-545.[30]
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Oike, T., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 11(1), 549-552.[17]
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The Untapped Potential of 2-(3-Hydroxy-3-methylbutyl)phenol in Advanced Polymer Formulations: A Guide for Innovators
Introduction: While specific literature on the direct application of 2-(3-Hydroxy-3-methylbutyl)phenol in polymer chemistry is nascent, its molecular architecture—a phenol ring substituted with a hydroxyl-containing alkyl group—positions it as a compelling candidate for several key roles in polymer science. This guide extrapolates from the well-established functionalities of structurally analogous alkylated and hindered phenols to provide a detailed exploration of its potential applications. Researchers, scientists, and drug development professionals can leverage these insights to pioneer new polymer formulations with enhanced properties. The principles outlined herein are grounded in established polymer chemistry and are intended to serve as a foundational resource for innovation.
Section 1: Inferred Applications in Polymer Chemistry
The bifunctional nature of this compound, possessing both a reactive phenolic hydroxyl group and a tertiary alcohol, suggests its utility in several areas of polymer chemistry.
As a Hindered Phenolic Antioxidant
The core application for a molecule of this structure is as a primary antioxidant for a wide range of polymers. Phenolic compounds, particularly those with steric hindrance around the hydroxyl group, are known to be effective radical scavengers, protecting polymers from thermo-oxidative degradation.[1][2] The alkyl substituent at the ortho position in this compound provides a degree of steric hindrance, which is crucial for the stability of the resulting phenoxy radical, thereby preventing the propagation of degradation chain reactions.[3][4]
Mechanism of Action: During polymer processing or end-use, exposure to heat and oxygen generates highly reactive free radicals (R•). A hindered phenolic antioxidant (ArOH) can donate its hydroxyl hydrogen atom to this radical, neutralizing it and forming a stable, resonance-stabilized phenoxy radical (ArO•) that is less likely to initiate further degradation.[3][4]
Caption: Proposed antioxidant mechanism of this compound.
Potential Advantages:
-
Good Compatibility: The alkyl side chain is expected to enhance its solubility in various polymer matrices, such as polyolefins (polyethylene, polypropylene), styrenic polymers, and elastomers.[5]
-
Low Volatility: The relatively high molecular weight compared to simpler phenols suggests lower volatility, making it suitable for high-temperature processing applications.
-
Synergistic Potential: It can likely be used in combination with secondary antioxidants like phosphites or thioesters for a synergistic effect, providing comprehensive protection against both processing and long-term thermal degradation.[3][6]
As a Co-monomer in Thermosetting Resins
The phenolic hydroxyl group can participate in condensation polymerization reactions, making this compound a potential co-monomer in the synthesis of various thermosetting resins.
-
Epoxy Resins: It can act as a curing agent or a modifier for epoxy resins. The phenolic hydroxyl group can react with the epoxide rings, leading to cross-linking.[7][8] The bulky, flexible side chain could impart improved toughness and impact resistance to the cured epoxy network.
-
Phenolic Resins (Resol and Novolac): It could be incorporated into the synthesis of phenolic resins by reacting with formaldehyde.[7][9] The alkyl and hydroxyl functionalities on the side chain would modify the properties of the resulting resin, potentially improving its flexibility and solubility.
-
Polycarbonates: Substituted phenols are used in the synthesis of polycarbonates through transesterification with a carbonate source like diphenyl carbonate.[10][11] The unique structure of this compound could lead to polycarbonates with novel thermal and mechanical properties.
As a Chain Transfer Agent in Radical Polymerization
Phenolic compounds can act as chain transfer agents in free-radical polymerization, helping to control the molecular weight of the resulting polymer.[12][13] The phenolic hydroxyl group can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. The effectiveness of this process, known as the chain transfer constant, would need to be experimentally determined.
Caption: Proposed role as a chain transfer agent.
Section 2: Protocols and Methodologies
The following protocols are hypothetical and based on standard methodologies for evaluating compounds with similar structures. They are intended as a starting point for research and development.
Protocol 2.1: Evaluation of Antioxidant Efficacy in Polypropylene
Objective: To determine the effectiveness of this compound as a primary antioxidant in polypropylene (PP) during melt processing and thermal aging.
Materials:
-
Polypropylene (homopolymer, extrusion grade)
-
This compound
-
Irganox 1010 (commercial hindered phenolic antioxidant, as a positive control)
-
Irgafos 168 (commercial phosphite secondary antioxidant)
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Forced-air oven
-
Melt Flow Index (MFI) tester
-
Colorimeter
-
Tensile testing machine
Procedure:
-
Compounding:
-
Dry the PP resin at 80°C for 4 hours.
-
Prepare different formulations by melt-blending the PP with the antioxidants in an internal mixer or twin-screw extruder. A typical processing temperature for PP is 200-230°C.
-
Suggested formulations:
-
Control: Neat PP
-
Formulation A: PP + 0.1% this compound + 0.1% Irgafos 168
-
Formulation B: PP + 0.2% this compound + 0.1% Irgafos 168
-
Positive Control: PP + 0.1% Irganox 1010 + 0.1% Irgafos 168
-
-
-
Sample Preparation:
-
Compression mold the compounded materials into plaques of desired thickness (e.g., 1 mm for color measurement and 2 mm for mechanical testing) at 210°C.
-
-
Evaluation:
-
Melt Flow Index (MFI): Measure the MFI of the compounded pellets according to ASTM D1238. A smaller change in MFI after multiple extrusions indicates better stabilization.
-
Colorimetry: Measure the initial color (Yellowness Index, YI) of the molded plaques.
-
Thermal Aging: Place the molded plaques in a forced-air oven at 150°C.
-
Periodic Testing: At regular intervals (e.g., every 24 hours), remove samples from the oven and measure:
-
Yellowness Index: To assess color stability.
-
Tensile Properties (Tensile Strength and Elongation at Break) according to ASTM D638: To evaluate the retention of mechanical properties. The time to failure (e.g., 50% loss of tensile strength) is a key indicator of long-term thermal stability.
-
-
Data Presentation:
| Formulation | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion | Initial Yellowness Index | Time to Failure (days at 150°C) |
| Control (Neat PP) | ||||
| Formulation A | ||||
| Formulation B | ||||
| Positive Control |
Protocol 2.2: Synthesis of a Modified Epoxy Resin
Objective: To synthesize an epoxy resin modified with this compound to potentially enhance its toughness.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)
-
This compound
-
A suitable catalyst, such as triphenylphosphine (TPP) or a tertiary amine
-
Curing agent, such as isophorone diamine (IPDA)
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet
-
Vacuum oven
Procedure:
-
Synthesis of the Modified Resin:
-
Charge the DGEBA epoxy resin and this compound (e.g., at a 90:10 molar ratio) into the reaction vessel.
-
Heat the mixture to 120°C under a nitrogen atmosphere with constant stirring.
-
Add the catalyst (e.g., 0.1% by weight of the total reactants).
-
Maintain the reaction at 120-130°C for 2-4 hours. The reaction progress can be monitored by measuring the epoxy equivalent weight (EEW).
-
-
Curing:
-
Cool the modified resin to room temperature.
-
Add the stoichiometric amount of the curing agent (IPDA) and mix thoroughly.
-
Degas the mixture in a vacuum oven to remove entrapped air.
-
Pour the mixture into molds and cure according to a suitable schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
-
Characterization:
-
Mechanical Properties: Perform tensile testing (ASTM D638), flexural testing (ASTM D790), and impact testing (ASTM D256) on the cured samples.
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Comparison: Compare the properties of the modified epoxy with an unmodified epoxy resin cured under the same conditions.
-
Section 3: Structure-Activity Relationship Insights
The performance of this compound in these applications will be dictated by its unique structural features.[14][15][16]
-
Antioxidant Activity: The ortho-alkyl group provides some steric hindrance, which is beneficial for antioxidant activity. However, it is less bulky than the tert-butyl groups found in many commercial hindered phenols. This might influence its radical scavenging efficiency and potential for side reactions. The tertiary hydroxyl group on the side chain is not expected to participate directly in radical scavenging but may influence the molecule's polarity and compatibility with different polymers.
-
Reactivity as a Monomer: The phenolic hydroxyl group's reactivity will be influenced by the electron-donating nature of the alkyl substituent. This will affect its nucleophilicity in reactions with epoxides or its condensation with formaldehyde.
-
Chain Transfer Activity: The bond dissociation energy of the phenolic O-H bond will be a key determinant of its effectiveness as a chain transfer agent. This is influenced by the electronic effects of the substituents on the aromatic ring.
Conclusion
While direct experimental data is currently lacking, a thorough analysis of its structure strongly suggests that this compound holds significant promise as a multifunctional additive in polymer chemistry. Its potential as a primary antioxidant, a modifying co-monomer for thermosets, and a chain transfer agent warrants further investigation. The protocols and insights provided in this guide offer a robust framework for researchers to unlock the potential of this intriguing molecule and to develop next-generation polymer materials with enhanced performance and durability.
References
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]
-
van Acker, S. A., van den Berg, D. J., Tromp, M. N., van der Vijgh, W. J., & Bast, A. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285–294. [Link]
-
Journal of Chemical and Pharmaceutical Research. Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]
-
ResearchGate. Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. [Link]
-
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933–956. [Link]
-
ResearchGate. Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]
-
ResearchGate. Relationship structure-antioxidant activity of hindered phenolic compounds. [Link]
-
Tintoll. Hindered Phenol Antioxidant HPAO. [Link]
-
Specialty Polymer Additives. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. [Link]
-
Wikipedia. Polymer stabilizer. [Link]
-
Disheng Technology. (2022, November 6). Hindered phenolic antioxidants for polymer protection. [Link]
-
Addivant. Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants. [Link]
-
MDPI. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]
-
PubMed. Enzymatic Synthesis of Carbonate Monomers and Polycarbonates. [Link]
-
Amfine. Hindered Phenols | Antioxidants for Plastics. [Link]
-
MDPI. Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. [Link]
-
ACS Publications. Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. [Link]
-
MDPI. Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. [Link]
-
Green Materials. (2018, April 16). Synthesis and characterization of epoxy resins from fast pyrolysis bio-oil. [Link]
-
MDPI. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. [Link]
-
ChemBroad. (2024, January 19). Alkyl Phenol Resin: Properties and Applications. [Link]
-
TSI Journals. synthesis-and-characterization-of-resoles-and-their-blends-with-epoxy-resin--a-review.pdf. [Link]
-
Wiley-VCH. 1 Synthesis of Bio-Based Epoxy Resins. [Link]
-
PubMed Central. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]
-
MDPI. Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity. [Link]
-
ACS Omega. (2020, February 11). Synthesis of Macromolecular Aromatic Epoxy Resins as Anticorrosive Materials: Computational Modeling Reinforced Experimental Studies. [Link]
- Google Patents.
-
YouTube. (2021, April 2). Polycarbonates: Preparation and uses. [Link]
-
ResearchGate. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]
- Google Patents. US6399731B2 - Chain transfer agents and its use in polymer synthesis.
- Google Patents.
-
Wikipedia. Chain transfer. [Link]
-
Capital Resin Corporation. Alkylated Phenols Manufacturer. [Link]
-
ResearchGate. Alkyl Phenol Resins in Adhesive and Rubber Applications. [Link]
-
ACS Publications. Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. [Link]
-
Kuujia.com. 4167-73-1(this compound). [Link]
Sources
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 3. partinchem.com [partinchem.com]
- 4. dishengchemchina.com [dishengchemchina.com]
- 5. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 6. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 7. Alkyl Phenol Resin: Properties and Applications [chembroad.com]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Enzymatic synthesis of carbonate monomers and polycarbonates [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 13. Chain transfer - Wikipedia [en.wikipedia.org]
- 14. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2-(3-Hydroxy-3-methylbutyl)phenol
Technical Support Center: Synthesis of 2-(3-Hydroxy-3-methylbutyl)phenol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals engaged in the alkylation of phenols. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction conditions, improve yield, and ensure product purity. Our approach is grounded in established chemical principles and supported by authoritative literature.
The synthesis of this compound, a substituted phenol, is typically achieved via a Friedel-Crafts alkylation reaction. This involves the electrophilic substitution of phenol with a suitable five-carbon (C5) precursor, such as isoprene or its derivatives, in the presence of an acid catalyst. While straightforward in principle, this reaction is sensitive to a variety of parameters that can significantly impact its outcome.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: Why is my product yield consistently low?
Low yield is one of the most common frustrations in this synthesis. The causes can range from suboptimal reaction conditions to catalyst deactivation.
Potential Causes & Solutions:
-
Suboptimal Temperature: The reaction temperature is a critical parameter that governs the balance between reaction rate and byproduct formation.
-
Too Low: Insufficient thermal energy leads to a slow reaction rate and incomplete conversion of starting materials.
-
Too High: Excessive heat can promote the formation of undesired byproducts, such as the thermodynamically favored para-isomer, poly-alkylated products, or polymerization of the alkene starting material[1]. Studies on similar phenol alkylations show an optimal temperature range, often between 130-140°C, to maximize yield and selectivity[2][3].
-
Solution: Systematically screen a range of temperatures (e.g., 80°C to 150°C) to identify the optimal point for your specific catalyst and reactant concentration.
-
-
Incorrect Molar Ratio of Reactants: The ratio of phenol to the alkylating agent (e.g., isoprene) is crucial for controlling the extent of alkylation.
-
Cause: A high concentration of the alkylating agent relative to phenol can lead to polyalkylation, where more than one alkyl group is added to the phenol ring[4].
-
Solution: Use a large excess of phenol. This stoichiometrically favors mono-alkylation and increases the probability of the electrophile encountering an un-substituted phenol molecule[1][4]. A starting point could be a phenol-to-alkene molar ratio of 2:1 or higher.
-
-
Catalyst Inactivity or Inappropriate Choice: The choice and activity of the acid catalyst are paramount.
-
Cause: Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄, solid acid catalysts like zeolites) can be used. Harsh catalysts may promote side reactions, while mild catalysts may be too slow[4]. Solid acid catalysts like zeolites (e.g., KN-30) or cation-exchange resins (e.g., KU-23) have shown high efficiency and selectivity in related phenol alkylations[2][3].
-
Solution: If using a Lewis acid, ensure it is anhydrous, as water can deactivate it. Consider switching to a reusable and potentially more selective solid acid catalyst. The catalyst's activity can sometimes be enhanced by heat treatment prior to the reaction[2].
-
-
Polymerization of the Alkene: Under strong acidic conditions, the alkylating agent (isoprene or other alkenes) can polymerize, consuming the reactant and complicating purification[1].
-
Solution: Add the alkene slowly and portion-wise to the reaction mixture containing phenol and the catalyst. This maintains a low instantaneous concentration of the alkene, minimizing its self-polymerization[1].
-
Q2: How can I improve the regioselectivity to favor the ortho-product?
The hydroxyl group of phenol is an ortho, para-directing group. In many Friedel-Crafts alkylations, the para-product is thermodynamically more stable and often predominates. Achieving high ortho-selectivity requires specific strategies.
Potential Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The reaction conditions dictate whether the product distribution is governed by the rate of formation (kinetic control) or product stability (thermodynamic control).
-
Cause: Higher temperatures and longer reaction times often allow the reaction to equilibrate, favoring the more stable para-isomer[1].
-
Solution: Employ lower reaction temperatures to favor the kinetically controlled ortho-product. The transition state leading to the ortho-product can be lower in energy under certain catalytic conditions.
-
-
Chelation Control: A powerful strategy to direct substitution to the ortho-position is to use a metal-based catalyst that can chelate with the phenolic oxygen.
-
Cause: Without a directing influence, substitution is governed primarily by sterics and electronics.
-
Solution: Utilize catalysts that can form a complex with the hydroxyl group, effectively blocking the ortho-positions and delivering the electrophile nearby. A well-documented method for achieving exclusive ortho-formylation (a related electrophilic substitution) uses magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N)[5][6]. This principle can be adapted for alkylation. The magnesium ion coordinates to the phenolic oxygen, and the bulky complex sterically directs the incoming electrophile to the adjacent ortho-position.
-
-
Catalyst Choice: Certain catalysts inherently favor ortho-alkylation.
-
Solution: While many traditional Lewis acids are not highly selective, some solid acid catalysts or specific metal phenolates can exhibit high ortho-selectivity. Experimentation with catalysts like γ-alumina, which is known to promote ortho-alkylation of phenols, may be beneficial[7].
-
Q3: I am observing significant byproduct formation. What are they and how can I minimize them?
Besides the desired product, several byproducts can form, complicating purification and reducing yield.
Common Byproducts & Mitigation Strategies:
-
para-(3-Hydroxy-3-methylbutyl)phenol: The isomeric para-substituted product is a very common byproduct.
-
Poly-alkylated Phenols: Products with two or more alkyl groups attached to the phenol ring.
-
Phenyl Ethers (O-Alkylation): The alkyl group attaches to the phenolic oxygen instead of the carbon ring, forming an ether.
-
Solution: C-alkylation is generally favored over O-alkylation at lower temperatures and in less polar solvents[1]. The choice of catalyst is also critical; strong Brønsted acids can sometimes promote O-alkylation.
-
-
Alkene Polymers: As mentioned in Q1, the alkene can polymerize.
-
Solution: Ensure slow, controlled addition of the alkene to the reaction mixture[1].
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a baseline experimental protocol? A: Based on established procedures for phenol alkylation, a robust starting protocol is provided below. This should be seen as a template for optimization.
Q: How do I purify the final product? A: Purification can be challenging due to the presence of unreacted phenol, isomeric products, and other byproducts.
-
Initial Workup: After quenching the reaction (e.g., with cold water or a mild base), perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer to remove the catalyst and unreacted phenol.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective for separating it from lower and higher boiling point impurities[8].
-
Column Chromatography: For high purity, silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexane is typically a good starting point for eluting the different isomers and byproducts.
Q: What analytical techniques should I use to confirm the product structure? A: A combination of techniques is essential for unambiguous structure confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The substitution pattern on the aromatic ring (ortho vs. para) can be determined by the splitting patterns and coupling constants of the aromatic protons in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (180.24 g/mol )[9].
-
Infrared (IR) Spectroscopy: Will show characteristic broad peaks for the two -OH groups (phenolic and tertiary alcohol) and peaks corresponding to the aromatic ring substitution pattern.
Optimization of Reaction Conditions
The following table summarizes key reaction parameters and their expected impact on the synthesis, providing a framework for systematic optimization.
| Parameter | Range / Options | Effect on Yield & Selectivity | Rationale & Reference |
| Temperature | 80 - 150 °C | Higher temperatures may increase conversion but can decrease selectivity for the ortho-product and promote side reactions. An optimum is often found around 130-140°C.[2][3] | Balances reaction kinetics against thermodynamic control and byproduct formation.[1] |
| Catalyst | Lewis Acids (AlCl₃, FeCl₃), Solid Acids (Zeolites, Resins), γ-Alumina | Solid acid catalysts like zeolites often provide higher selectivity and are reusable. γ-Alumina is known to favor ortho-alkylation.[2][3][7] | Catalyst choice influences carbocation stability, reaction rate, and can direct regioselectivity.[4] |
| Molar Ratio | Phenol : Alkene (1:1 to 5:1) | A high excess of phenol (>2:1) significantly reduces polyalkylation, favoring the desired mono-substituted product.[1][4] | Based on Le Châtelier's principle and reaction kinetics to favor mono-substitution. |
| Solvent | Toluene, Dichloromethane, or Solvent-free | Less polar solvents tend to favor C-alkylation over O-alkylation. Solvent-free (neat) conditions can also be effective.[1] | Solvent polarity can influence the stability of intermediates and the course of the reaction. |
| Reaction Time | 1 - 8 hours | Shorter reaction times can minimize the formation of thermodynamically favored byproducts (e.g., para-isomer).[1] | Kinetic control is favored at shorter reaction times before the system reaches thermodynamic equilibrium. |
Protocols & Workflows
General Experimental Workflow
The overall process from reaction setup to final analysis follows a logical sequence.
Protocol 1: Synthesis using a Solid Acid Catalyst
This protocol is a representative starting point and should be optimized.
-
Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., Nitrogen), add phenol (e.g., 2 equivalents) and the solid acid catalyst (e.g., 10% by weight of phenol). If using a solvent, add it at this stage.
-
Reaction Initiation: Begin stirring and heat the mixture to the desired temperature (e.g., 130°C).
-
Reactant Addition: Slowly add the alkylating agent (e.g., isoprene, 1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 2-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the solid acid catalyst. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography or vacuum distillation to isolate the target compound.
References
- Improving yield and purity in Friedel-Crafts alkyl
- Optimization of the process of phenol alkylation by isoprene cyclodimer in the presence of KU-23 catalyst at a continuous operation plant. (2022).
- Gurbanova, U. R., et al. (2025). ALKYLATION OF PHENOL WITH CYCLODIMERS OF ISOPRENE IN THE PRESENCE OF ZEOLITE-CONTAINING CATALYST KN-30. Processes of Petrochemistry and Oil Refining.
- Phenol alkylation (Friedel-Crafts Alkyl
- This compound. PubChem.
- Purification of impure phenols by distillation with an organic solvent. (1965).
- Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
- ortho-Formylation of phenols. (2005). Organic Syntheses Procedure.
- Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. (1986).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ALKYLATION OF PHENOL WITH CYCLODIMERS OF ISOPRENE IN THE PRESENCE OF ZEOLITE-CONTAINING CATALYST KN-30 | Processes of Petrochemistry and Oil Refining [ppor.az]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 9. This compound | C11H16O2 | CID 2778953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of 2-(3-Hydroxy-3-methylbutyl)phenol
Welcome to the dedicated technical support center for the purification of 2-(3-Hydroxy-3-methylbutyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable compound. Drawing upon established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target molecule.
Understanding the Molecule: Key Physicochemical Properties
This compound is a bifunctional molecule possessing both a phenolic hydroxyl group and a tertiary alcohol. This unique structure imparts a moderate polarity and specific chemical reactivity that must be considered during purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| Appearance | Varies (often a viscous oil or low-melting solid) | Inferred from structure |
| Boiling Point | High (exact value not readily available) | Inferred from structure |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); slightly soluble in water. | Inferred from structure |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Question 1: My compound is streaking or tailing on the silica gel TLC plate and column. How can I improve the separation?
Answer: Tailing is a common issue when purifying polar, acidic compounds like phenols on silica gel. It is primarily caused by strong interactions between the phenolic hydroxyl group and the acidic silanol groups (Si-OH) on the silica surface.
Causality Explained: The acidic nature of the silica gel can lead to strong adsorption of your phenolic compound, causing it to elute slowly and as a broad, streaking band rather than a tight spot. This significantly reduces the resolution of your chromatography.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add an Acidic Modifier: Incorporate a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, into your eluent system. This will protonate the silanol groups, reducing their interaction with your phenol.
-
Increase Solvent Polarity: A gradual increase in the polarity of your mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes) can help to overcome the strong adsorption. For highly polar impurities, a gradient elution may be necessary.
-
-
Deactivate the Silica Gel:
-
Before packing your column, you can prepare a slurry of silica gel in your mobile phase containing a small amount of a base like triethylamine (approximately 1%). This will neutralize the acidic sites on the silica. However, be cautious as this can affect the elution of other components in your mixture.
-
-
Switch the Stationary Phase:
-
Alumina: For some phenols, basic or neutral alumina can provide better separation with less tailing.
-
Reverse-Phase Silica (C18): This is an excellent alternative for polar compounds. The stationary phase is non-polar, and you would use a polar mobile phase (e.g., a gradient of methanol in water or acetonitrile in water). Your polar compound will elute earlier in this system.
-
Workflow for Optimizing TLC Conditions:
Sources
Technical Support Center: Optimizing the Synthesis of 2-(3-Hydroxy-3-methylbutyl)phenol
Welcome to the technical support center for the synthesis of 2-(3-Hydroxy-3-methylbutyl)phenol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and enhance the yield and purity of this valuable compound. Drawing from established principles of organic synthesis and practical field experience, this document provides in-depth troubleshooting guides, FAQs, and optimized protocols to ensure the success of your experiments.
Section 1: Reaction Overview and Key Challenges
The synthesis of this compound is most commonly achieved via a Friedel-Crafts alkylation reaction.[1][2] This electrophilic aromatic substitution involves reacting phenol with a suitable five-carbon alkylating agent in the presence of an acid catalyst.
The primary challenges in this synthesis stem from the nature of phenol as a bidentate nucleophile and the complexities of electrophilic aromatic substitution on a highly activated ring.[3] Key issues that researchers frequently encounter include:
-
Ortho- vs. Para-Selectivity: The hydroxyl group is an ortho-, para-directing activator.[4] While the target is the ortho-substituted product, the sterically less hindered para-isomer is a common and significant byproduct.[5]
-
C- vs. O-Alkylation: Phenol can undergo alkylation on the aromatic ring (C-alkylation) to form the desired product or on the hydroxyl oxygen (O-alkylation) to yield a phenyl ether byproduct.[3][5] O-alkylation is often the kinetically favored pathway, particularly at lower temperatures.[5]
-
Polyalkylation: The introduction of the first alkyl group can further activate the phenol ring, making it susceptible to subsequent alkylations, which results in di- and tri-substituted byproducts.[2][5]
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with Lewis acid catalysts (e.g., AlCl₃), potentially reducing their activity and requiring stoichiometric amounts.[3]
The diagram below illustrates the primary reaction pathway and the formation of major undesired products.
Caption: Reaction scheme for phenol alkylation showing desired and major side products.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective type of catalyst for maximizing ortho-selectivity? A: While traditional Lewis acids like aluminum chloride (AlCl₃) are effective for Friedel-Crafts alkylations, they often lead to a mixture of ortho- and para-isomers.[2][5] For enhanced ortho-selectivity, shape-selective solid acid catalysts, such as certain zeolites, are highly recommended.[5] The defined pore structure of these catalysts can sterically hinder the formation of the bulkier para-isomer, thus favoring alkylation at the ortho-position.[5][6]
Q2: How can I prevent the formation of the O-alkylated ether byproduct? A: O-alkylation is often the kinetically controlled product, favored at lower reaction temperatures.[5] To favor the thermodynamically more stable C-alkylated product, increasing the reaction temperature is a key strategy. At higher temperatures, the O-alkylated product can undergo a Fries rearrangement to the C-alkylated phenol, especially in the presence of a strong acid catalyst.[3]
Q3: What is the most critical parameter to control to avoid polyalkylation? A: The molar ratio of the reactants is the most critical parameter. Because the mono-alkylated phenol is more reactive than phenol itself, it can easily undergo a second alkylation. To suppress this, the aromatic reactant (phenol) should be used in significant excess relative to the alkylating agent.[2] This ensures that the alkylating agent is more likely to encounter an unreacted phenol molecule.
Q4: Can the choice of solvent influence the reaction outcome? A: Yes, the solvent can play a role. Non-polar solvents are typically used in classical Friedel-Crafts reactions. However, for phenol alkylation, running the reaction with excess phenol acting as both reactant and solvent can be an effective strategy to minimize polyalkylation. The polarity of the reaction medium can also influence the ratio of O- to C-alkylation. It is crucial to ensure the solvent is inert to the strong acid catalyst and reaction conditions.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to guide you through resolving common problems.
Problem: My overall yield is very low, even with significant starting material consumption.
-
Possible Cause 1: Catalyst Deactivation. The lone pair of electrons on phenol's hydroxyl group can form a stable complex with Lewis acid catalysts like AlCl₃, effectively deactivating them.[3] This is why a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.
-
Solution:
-
Increase Catalyst Loading: If using a Lewis acid like AlCl₃, ensure you are using at least a 1:1 molar ratio relative to the phenol.
-
Switch Catalyst Type: Consider using a solid acid catalyst (e.g., zeolites, acidic cation-exchange resins) that is less susceptible to this type of deactivation.[2]
-
Temperature Optimization: Ensure the temperature is sufficient to promote the reaction. Some reactions may appear stalled at lower temperatures.
-
-
Possible Cause 2: Predominant O-Alkylation. The main product formed might be the phenyl ether, which may be lost during an aqueous workup or have different chromatographic properties.
-
Solution:
-
Analyze the Organic Phase: Before workup, analyze a sample of the crude reaction mixture by GC-MS or TLC to identify all products, including any potential ether byproducts.
-
Increase Reaction Temperature: As detailed in the FAQs, higher temperatures (e.g., 130-140°C) can promote the conversion of the O-alkylated intermediate to the desired C-alkylated product.[3][6]
-
Problem: The primary product is the para-isomer, 4-(3-Hydroxy-3-methylbutyl)phenol.
-
Possible Cause: Lack of Steric Control. The para-position of phenol is electronically activated and sterically more accessible than the ortho-positions, often leading to it being the major product under thermodynamic control with small catalysts.
-
Solution:
-
Employ a Shape-Selective Catalyst: This is the most effective strategy. Use a zeolite catalyst with a pore diameter that selectively allows the formation of the ortho-isomer while restricting the transition state required for the para-isomer.[5][6]
-
Use a Bulky Catalyst: A bulky Lewis acid catalyst or a catalyst system with bulky ligands can sterically hinder attack at the para-position, thereby increasing the proportion of the ortho-product.
-
Problem: I am observing significant amounts of di- and tri-substituted products.
-
Possible Cause: Incorrect Reactant Stoichiometry. As the mono-alkylated product is highly activated, it will react faster than phenol if the concentration of the alkylating agent is too high.
-
Solution:
-
Increase Excess of Phenol: Adjust the molar ratio of phenol to the alkylating agent to be at least 3:1. Ratios of 5:1 or even 10:1 may be necessary for complete suppression of polyalkylation.[2]
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the heated phenol-catalyst mixture over an extended period. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant phenol.
-
Problem: Purification by distillation is ineffective, and isomers are co-eluting.
-
Possible Cause: Similar Physical Properties. Ortho- and para-isomers often have very close boiling points, making separation by simple distillation difficult.
-
Solution:
-
Fractional Distillation Under Vacuum: Use a fractional distillation column with a high number of theoretical plates under reduced pressure.[7] This enhances the separation of compounds with close boiling points.
-
Pre-distillation Wash: Before distillation, ensure all acidic catalyst residues are removed by performing aqueous washes (e.g., dilute NaOH, followed by brine) to prevent side reactions at high temperatures.[8]
-
Chromatography: For high-purity material on a smaller scale, flash column chromatography on silica gel is the most effective method for separating ortho- and para-isomers. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point.
-
The following workflow provides a decision-making process for troubleshooting common synthesis issues.
Caption: A troubleshooting workflow for common synthesis problems.
Section 4: Optimized Starting Protocol
This protocol describes a robust starting point for the synthesis, emphasizing strategies to maximize the yield of the ortho-isomer. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Phenol (reactant and solvent)
-
3-methyl-3-buten-1-ol (alkylating agent)
-
Zeolite H-BEA (catalyst, calcined)
-
Toluene (extraction solvent)
-
Sodium hydroxide (NaOH) solution, 1M
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer
Procedure:
-
Catalyst Activation: Calcine the Zeolite H-BEA catalyst at 500°C for 4 hours under a flow of dry air to remove adsorbed water. Allow to cool to room temperature in a desiccator before use.
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add phenol (5.0 molar equivalents) and the activated zeolite catalyst (10% by weight of the alkylating agent).
-
Initiate Reaction: Begin stirring and heat the mixture to 130-140°C under a nitrogen atmosphere. The phenol will melt and act as the solvent.
-
Alkylating Agent Addition: Add 3-methyl-3-buten-1-ol (1.0 molar equivalent) to the dropping funnel. Add it dropwise to the hot, stirring reaction mixture over 2-3 hours. Causality Note: Slow addition maintains a low concentration of the electrophile, minimizing polyalkylation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 130-140°C for an additional 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
Workup - Catalyst Removal: Cool the reaction mixture to approximately 80°C and add toluene to dissolve the mixture. Filter the hot solution to remove the zeolite catalyst. Wash the catalyst with a small amount of hot toluene. Causality Note: The catalyst is removed before aqueous workup to prevent emulsions.
-
Workup - Aqueous Wash: Transfer the combined organic filtrate to a separatory funnel. Wash the solution sequentially with 1M NaOH solution (to remove excess phenol), water, and then brine. Causality Note: The NaOH wash deprotonates the acidic phenol, making it water-soluble for easy removal.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum fractional distillation or flash column chromatography to isolate the this compound.
Section 5: Summary of Key Parameter Effects
The following table summarizes the expected impact of adjusting critical reaction parameters on the overall yield and selectivity.
| Parameter | Change | Expected Effect on Yield | Expected Effect on Ortho-Selectivity | Rationale |
| Temperature | Increase | Increase (up to optimum) | May decrease slightly | Favors C-alkylation over O-alkylation and overcomes activation energy.[5] Very high temperatures may reduce selectivity. |
| Phenol:Alkylating Agent Ratio | Increase | Increase | No direct effect | Significantly reduces polyalkylation by Le Châtelier's principle, increasing the yield of the desired mono-alkylated product.[2] |
| Catalyst Type | Lewis Acid -> Zeolite | Variable | Significant Increase | Zeolite pores provide shape-selectivity, sterically hindering the formation of the para-isomer.[5][6] |
| Addition Rate | Decrease (slower) | Increase | No direct effect | Keeps instantaneous concentration of alkylating agent low, preventing polyalkylation. |
References
- ChemSynthesis. (2024). 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. Retrieved from ChemSynthesis. (URL not available for direct linking)
-
ResearchGate. (2025). Alkylation of phenol with cyclodimers of isoprene in the presence of zeolite-containing catalyst KN-30. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
Gurbanova, U.R., et al. (2023). ALKYLATION OF PHENOL WITH CYCLODIMERS OF ISOPRENE IN THE PRESENCE OF ZEOLITE-CONTAINING CATALYST KN-30. Processes of Petrochemistry and Oil Refining. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ppor.az [ppor.az]
- 7. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: HPLC Analysis of Phenolic Compounds
A Senior Application Scientist's Guide to Resolving Peak Tailing
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing issues when analyzing phenolic compounds. Here, we move beyond simple checklists to provide in-depth, mechanism-based troubleshooting strategies that ensure robust and reliable chromatographic methods.
Part 1: Frequently Asked Questions (FAQs) - The Quick-Fire Round
This section addresses the most common and easily solvable causes of peak tailing for phenolic compounds.
Q1: My phenolic acid peaks are tailing significantly. What is the first thing I should check?
A: The first and most critical parameter to check is the pH of your mobile phase . Phenolic acids, as their name implies, are acidic. If the mobile phase pH is near or above the pKa of your analyte, the phenolic hydroxyl group will deprotonate, creating an anionic species. This negatively charged analyte can then engage in strong, secondary ionic interactions with any residual, positively charged metal impurities on the silica surface of your C18 column, leading to significant peak tailing.
Quick Fix: Ensure your mobile phase pH is at least 1.5 to 2 units below the pKa of your target phenolic compound. For most phenols, a pH between 2.5 and 3.5 is a good starting point.
Q2: I've lowered the pH with 0.1% formic acid, but I still see some tailing. What's my next move?
A: While formic acid is excellent for pH control, it's a relatively weak ion-pairing agent. If tailing persists, it suggests that secondary interactions with surface silanol groups are still occurring. This is common with older, Type-A silica columns.
Next Move: Consider switching to a mobile phase containing a stronger ion-pairing agent like 0.05% to 0.1% trifluoroacetic acid (TFA). TFA not only lowers the pH but also effectively masks the active silanol sites, preventing them from interacting with your analyte. However, be aware that TFA can be difficult to remove from the column and may cause ion suppression if you are using a mass spectrometer (MS) detector.
Q3: Could my sample be the problem?
A: Absolutely. Injecting too much sample mass onto the column, known as mass overload , is a classic cause of peak tailing that resembles a "shark fin" shape. This happens when the concentration of analyte molecules saturates the active binding sites on the stationary phase, forcing subsequent molecules to travel further down the column before binding, which broadens the peak asymmetrically.
Verification Protocol: Prepare a series of dilutions of your sample (e.g., 100%, 50%, 25%, 10%) and inject them under the same conditions. If the peak shape (asymmetry factor) improves significantly at lower concentrations, you are experiencing mass overload.
Part 2: Deep-Dive Troubleshooting Guides
This section provides a more comprehensive, mechanism-based approach to diagnosing and resolving persistent peak tailing issues.
Guide 1: Understanding the Root Cause - Secondary Interactions
Peak tailing in reversed-phase HPLC is rarely a simple issue. It's most often a symptom of unwanted chemical interactions between the analyte and the stationary phase. For phenolic compounds, the primary culprits are free silanol groups on the silica backbone.
-
The Silanol Problem: Even with modern end-capping (a process to chemically block most silanols), some residual silanols remain. These silanols can be acidic and, in their deprotonated (anionic) state, can interact with polar groups on analytes through hydrogen bonding. More problematically, they can chelate metal impurities (like Fe³⁺ or Al³⁺) from the silica, creating localized positive charges that strongly interact with deprotonated (anionic) phenols.
This relationship is visualized below:
Caption: Interaction between an anionic phenol and a metal-chelating silanol group.
Troubleshooting Workflow: A Logical Approach
When faced with peak tailing, a systematic approach is more effective than random adjustments. The following workflow helps isolate the cause.
Caption: Systematic workflow for troubleshooting peak tailing in HPLC.
Guide 2: Protocol for Methodical Mobile Phase Optimization
This protocol details how to systematically adjust your mobile phase to mitigate tailing.
Objective: To find the optimal mobile phase composition that provides symmetrical peaks for phenolic analytes.
Materials:
-
HPLC-grade water, acetonitrile, and/or methanol.
-
Mobile phase additives: Formic acid (FA), Trifluoroacetic acid (TFA), Ammonium acetate.
-
Calibrated pH meter.
-
Your phenolic compound standard.
Step-by-Step Protocol:
-
Establish a Baseline: Prepare your mobile phase with a common starting point, for example, 50:50 Acetonitrile:Water with 0.1% Formic Acid. Inject your standard and record the chromatogram, noting the peak asymmetry factor.
-
pH Adjustment (The First Line of Defense):
-
If tailing is observed, incrementally decrease the pH. Prepare mobile phases with 0.15% FA and 0.2% FA.
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.
-
Compare the asymmetry factors. If the peak shape improves, you are moving in the right direction.
-
-
Introduce a Competing Ion/Base: If pH adjustment alone is insufficient, secondary interactions with silanols are likely.
-
Prepare a mobile phase with a low concentration of a buffer salt, such as 10 mM Ammonium Acetate, and adjust the pH to your target (e.g., 3.0) with the corresponding acid.
-
The ammonium ions (NH₄⁺) can act as "silanol blockers" by shielding the active sites, preventing your analyte from interacting with them.
-
-
Evaluate Different Column Chemistries: If tailing persists even after extensive mobile phase optimization, the column itself may be the issue.
-
Older columns with Type A silica are more prone to tailing due to higher metal content and less effective end-capping.
-
Switching to a column with high-purity, Type B silica and robust end-capping can significantly improve peak shape for challenging compounds like phenols.
-
Data Summary: Comparing Mobile Phase Additives
The choice of additive is critical. This table summarizes the properties and use cases for common additives in the analysis of phenolic compounds.
| Additive | Typical Conc. | pKa | Primary Function | Best For | Considerations |
| Formic Acid | 0.05 - 0.2% | 3.75 | pH Control | General use, MS-friendly | Weak ion-pairing, may not resolve severe tailing. |
| Acetic Acid | 0.1 - 1.0% | 4.76 | pH Control | Less common, MS-friendly | Weaker acid than formic acid. |
| TFA | 0.02 - 0.1% | 0.5 | pH Control & Strong Ion Pairing | Eliminating severe silanol interactions | Strong ion suppression in MS, can be difficult to flush from column. |
| Phosphate Buffer | 10 - 50 mM | pKa1=2.15 | pH Buffering & Ion Pairing | UV detection when precise pH is needed | Not volatile (NOT MS-friendly), can precipitate with high organic content. |
References
-
Dolan, J. W. (2016). Peak Tailing and What to Do About It. LCGC North America, 34(5), 330–337. [Link]
-
Agilent Technologies. (2021). A Practical Guide to Reversed-Phase HPLC Method Development. [Link]
-
Waters Corporation. (n.d.). Controlling pH in Reversed-Phase Separations. [Link]
-
Phenomenex. (n.d.). HPLC Column Troubleshooting Guide. [Link]
-
McCalley, D. V. (2010). Study of the factors controlling the performance of basic compounds in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. [Link]
minimizing side-product formation in the alkylation of phenols
Welcome to the technical support center for the alkylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side-product formation and maximize the yield of your desired product.
Introduction to Phenol Alkylation
The alkylation of phenols is a cornerstone reaction in organic synthesis, enabling the production of a vast array of valuable compounds, from pharmaceuticals to polymers. However, the ambident nature of the phenoxide nucleophile—with reactive sites on both the oxygen and the aromatic ring—presents a significant challenge. This duality leads to a competition between O-alkylation (ether formation) and C-alkylation (ring substitution), alongside other potential side reactions like polyalkylation and elimination. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My primary goal is O-alkylation (ether synthesis), but I'm observing significant C-alkylation byproducts. How can I improve selectivity?
This is a classic selectivity problem arising from the ambident reactivity of the phenoxide ion. The phenoxide ion exists in resonance, with negative charge density on both the oxygen atom and the ortho and para positions of the aromatic ring.[1] To favor O-alkylation, you must create conditions that make the oxygen atom the more accessible and reactive nucleophile.
Answer:
The key is to control the reaction environment, particularly the solvent system. The choice of solvent can dramatically influence the site of alkylation.[1]
-
Expert Insight: Protic solvents (e.g., water, ethanol, trifluoroethanol) will solvate the phenoxide oxygen through hydrogen bonding. This "shields" the oxygen, hindering its ability to act as a nucleophile and consequently promoting C-alkylation.[1] In contrast, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) do not hydrogen bond with the phenoxide oxygen, leaving it more "naked" and available for nucleophilic attack on the alkylating agent.[1][2]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to dry DMF, DMSO, or acetonitrile. This is the most critical factor for promoting O-alkylation.[3]
-
Select the Right Base: Use a base that is strong enough to completely deprotonate the phenol but does not introduce protic species. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices. Weak bases may result in an equilibrium with the phenol, reducing the concentration of the reactive phenoxide.[1]
-
Consider Phase Transfer Catalysis (PTC): PTC is a highly effective technique for O-alkylation. A quaternary ammonium salt (e.g., tetrabutylammonium bromide) shuttles the phenoxide from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. This method often provides high yields of the O-alkylated product under mild conditions.[4][5][6][7]
-
Below is a diagram illustrating the solvent's role in directing alkylation.
Caption: Solvent effect on the regioselectivity of phenoxide alkylation.
Issue 2: I am attempting a Friedel-Crafts C-alkylation and obtaining a mixture of mono-, di-, and tri-alkylated phenols. How can I favor mono-alkylation?
Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the newly introduced alkyl group is electron-donating, which activates the aromatic ring and makes it more susceptible to further alkylation than the starting material.[8][9]
Answer:
To control polyalkylation, you need to manipulate the relative concentrations of the reactants.
-
Expert Insight: By using a large excess of the phenol relative to the alkylating agent, you increase the statistical probability that the alkylating agent will encounter an unreacted phenol molecule rather than a mono-alkylated one.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a significant molar excess of the phenol (e.g., 3 to 10 equivalents). This is the most common and effective method to minimize polyalkylation.[9]
-
Control Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or GC). Stop the reaction as soon as a significant amount of the mono-alkylated product has formed and before substantial di-alkylation occurs. Lowering the temperature can also help to control the reaction rate and improve selectivity.
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are common, they can promote polyalkylation. Consider using milder Lewis acids or shape-selective solid acid catalysts like certain zeolites, which can sterically hinder the formation of bulky polyalkylated products.[9][10]
-
Issue 3: My Williamson ether synthesis is failing, and I'm isolating an alkene instead of my desired ether. What's happening?
You are observing an E2 elimination reaction, which is a major competitor to the desired Sₙ2 substitution in Williamson ether synthesis.[11][12] This is particularly problematic when using sterically hindered alkyl halides.
Answer:
The phenoxide ion is not only a good nucleophile but also a reasonably strong base. When it encounters a sterically hindered alkyl halide, it can be easier for it to abstract a proton from a β-carbon (elimination) than to attack the electrophilic carbon (substitution).
-
Expert Insight: The Sₙ2 mechanism required for ether formation is highly sensitive to steric hindrance at the electrophilic carbon.[13] Therefore, the structure of the alkylating agent is critical.
-
Troubleshooting Steps:
-
Assess Your Alkylating Agent: The reaction works best with primary alkyl halides.[11][12] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product (alkene).[12][13] If you are using a secondary or tertiary halide, you should redesign your synthesis.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running your reaction at a lower temperature may favor the Sₙ2 pathway.[13]
-
Use a Less Hindered Base (If applicable): While the phenoxide is your nucleophile, ensure any additional base used is not excessively bulky, which could further promote elimination.
-
Caption: Competing Sₙ2 and E2 pathways in phenol alkylation.
Data Summary: Guiding Reaction Conditions
The following table summarizes how key reaction parameters influence the outcome of phenol alkylation.
| Parameter | To Favor O-Alkylation (Ether) | To Favor C-Alkylation (Ring) | Rationale & References |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic (Water, TFE, Alcohols) | Protic solvents shield the phenoxide oxygen via H-bonding, favoring ring attack. Aprotic solvents leave the oxygen "naked" and more nucleophilic.[1][14] |
| Alkylating Agent | Primary Alkyl Halide (R-CH₂-X) | Alkene, Alcohol, or Alkyl Halide | Sₙ2 reaction for O-alkylation is sensitive to steric hindrance. C-alkylation (Friedel-Crafts) generates a carbocation that attacks the ring.[9][11][12] |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB), None (with strong base) | Lewis Acid (AlCl₃, FeCl₃), Solid Acid (Zeolites) | PTC enhances the nucleophilicity of the phenoxide in the organic phase. Lewis acids activate the alkylating agent for electrophilic aromatic substitution.[4][9][10] |
| Temperature | Lower Temperatures | Higher Temperatures | O-alkylation is often the kinetically controlled product. Higher temperatures can provide the energy to overcome the higher activation barrier for C-alkylation or promote rearrangement from O- to C-alkylated products.[10][15] |
| Reactant Ratio | N/A for selectivity, but ensure complete deprotonation | Large excess of Phenol | Using excess phenol minimizes polyalkylation by increasing the probability of the electrophile reacting with an unsubstituted ring.[9] |
Experimental Protocol: Selective O-Alkylation of 4-Methoxyphenol via Phase Transfer Catalysis
This protocol provides a robust method for achieving high selectivity for the O-alkylation product, minimizing C-alkylation and other side reactions.
Objective: To synthesize 1-bromo-4-(prop-2-yn-1-yloxy)benzene from 4-bromophenol and propargyl bromide.
Materials:
-
4-Bromophenol
-
Propargyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask until the solids are suspended and stirring is efficient (approx. 5 mL per gram of phenol).
-
Addition of Alkylating Agent: Begin stirring the mixture. Slowly add propargyl bromide (1.2 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and rinse the solid with a small amount of diethyl ether.
-
Workup - Extraction: Combine the filtrate and the ether washings. Transfer to a separatory funnel and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Self-Validation: The use of a polar aprotic solvent (acetonitrile), a non-nucleophilic base (K₂CO₃), and a phase transfer catalyst (TBAB) creates an environment highly selective for the Sₙ2 attack by the phenoxide oxygen, validating the protocol's design to minimize C-alkylation and elimination side products.
References
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011). PharmaXChange.info. [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (n.d.). ResearchGate. [Link]
-
Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. (1991). Synthetic Communications. [Link]
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2012). Journal of the American Chemical Society. [Link]
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2012). Journal of the American Chemical Society. [Link]
-
Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. (2012). SciSpace. [Link]
-
What Is the Mechanism of Phenol Alkylation? (2024). Exporter China. [Link]
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2022). ResearchGate. [Link]
-
Phenol alkylation (Friedel-Crafts Alkylation). (n.d.). J&K Scientific LLC. [Link]
-
The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. (2023). Inorganic Chemistry. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
CHEM 330 Topics Discussed on Oct 2. (n.d.). University of Illinois. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. [Link]
-
Alkylation of phenol: a mechanistic view. (2009). PubMed. [Link]
-
Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. (2018). ResearchGate. [Link]
-
Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (2006). ScienceDirect. [Link]
-
Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023). Nature Communications. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. [Link]
- Process for the alkylation of phenols. (2017).
-
Reactions of Phenol, Williamson Ether Synthesis. (2022). YouTube. [Link]
-
The α-C alkylation of phenols with alcohols catalyzed by TiO2-A. (n.d.). ResearchGate. [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Sci-Hub. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol / Journal of the American Chemical Society, 2012 [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
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- 15. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2-(3-Hydroxy-3-methylbutyl)phenol in solution
This proposed pathway is a general representation for phenols. [14][15]The exact structure of the degradants for your specific molecule would need to be confirmed through analytical techniques like LC-MS. [10][11]
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Source to be determined.
-
Ferreira-Santos, P., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules. [Link]
-
Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Comte, A., et al. (2013). Biochemical, Transcriptional and Translational Evidences of the Phenol-meta-Degradation Pathway by the Hyperthermophilic Sulfolobus solfataricus 98/2. PLoS ONE. [Link]
-
Forced degradation studies. Modified from:.[14] (n.d.). ResearchGate. [Link]
-
Kocasoy, G., & Guvener, Z. (2012). Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Waste Management & Research. [Link]
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Siddique, A. B., et al. (2021). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules. [Link]
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Jurikova, T., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. [Link]
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Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience. [Link]
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Tolosa, I., et al. (2015). Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. Food and Bioprocess Technology. [Link]
-
Khadivinia, E., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental and Public Health. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol. (1998). NCBI Bookshelf. [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Source to be determined.
-
This compound. (n.d.). PubChem. [Link]
-
Annweye, F. R., et al. (2018). Pathways of phenol degradation. ResearchGate. [Link]
-
Bai, Y., et al. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers in Microbiology. [Link]
-
Deshpande, P. B., et al. (2023). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Pruthi, P. A., et al. (2017). Biodegradation of phenol via meta cleavage pathway triggers de novo TAG biosynthesis pathway in oleaginous yeast. Journal of Hazardous Materials. [Link]
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- 14. researchgate.net [researchgate.net]
troubleshooting mass spectrometry fragmentation of 2-(3-Hydroxy-3-methylbutyl)phenol
Technical Support Center: Mass Spectrometry of 2-(3-Hydroxy-3-methylbutyl)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the mass spectrometric analysis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its fragmentation behavior. We will delve into the causality behind its fragmentation patterns and provide actionable troubleshooting advice to ensure the integrity and success of your experimental outcomes.
Understanding the Analyte: Structural Features & Fragmentation Drivers
Before troubleshooting, it is imperative to understand the structural characteristics of this compound (Molecular Weight: 180.25 g/mol ). The molecule's fragmentation is primarily dictated by three key features:
-
The Phenolic Ring: A stable aromatic system that provides a site for ionization and can influence fragmentation through resonance stabilization. Aromatic alcohols generally exhibit a more prominent molecular ion peak compared to their aliphatic counterparts due to this stability.[1]
-
The Alkyl Side Chain: A five-carbon chain that is susceptible to various cleavage patterns.
-
The Tertiary Alcohol: This functional group is notoriously unstable under many ionization conditions, especially Electron Ionization (EI). It is a primary driver for characteristic fragmentation pathways like dehydration and alpha-cleavage, often leading to a weak or absent molecular ion.[1][2][3]
Predicted Fragmentation Pathways & Key Ions
Understanding the likely fragmentation pathways is the first step in diagnosing unexpected spectral results. The following diagram and table outline the most probable fragmentation events for this compound, particularly under Electron Ionization (EI).
Caption: Predicted EI fragmentation pathways for this compound.
Table 1: Summary of Key Fragment Ions
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Common Ionization Mode |
| 180 | [C₁₁H₁₆O₂]⁺˙ | Molecular Ion | EI (often weak), ESI, APCI |
| 179 | [C₁₁H₁₅O₂]⁻ | [M-H]⁻ (Deprotonated Molecule) | ESI (-) |
| 165 | [C₁₀H₁₃O₂]⁺ | [M-CH₃]⁺ (Loss of methyl) | EI, ESI-MS/MS |
| 162 | [C₁₁H₁₄O]⁺˙ | [M-H₂O]⁺˙ (Dehydration) | EI |
| 124 | [C₇H₈O₂]⁺˙ | McLafferty Rearrangement | EI |
| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion | EI |
| 59 | [C₃H₇O]⁺ | α-Cleavage at tertiary alcohol | EI |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the MS analysis of this compound in a direct question-and-answer format.
Q1: Why is my molecular ion peak [M]⁺˙ at m/z 180 weak or completely absent in EI-MS?
Answer: This is a classic and expected behavior for a molecule containing a tertiary alcohol.[1][3]
-
Causality: The energy imparted during Electron Ionization (typically 70 eV) is substantial. For tertiary alcohols, this energy promotes rapid fragmentation pathways that are energetically favorable, primarily dehydration (loss of water) and α-cleavage. The resulting fragment ions are more stable than the initial molecular ion, causing the [M]⁺˙ to be consumed almost immediately upon formation. The lack of a strong molecular ion is, therefore, a key piece of evidence for the presence of a tertiary alcohol.[1]
-
Troubleshooting Protocol: Enhancing the Molecular Ion Signal
-
Switch to a "Soft" Ionization Technique: The most effective solution is to change the ionization method.
-
Electrospray Ionization (ESI): Ideal for LC-MS. It is a very gentle technique that typically yields the protonated molecule [M+H]⁺ (m/z 181) or the deprotonated molecule [M-H]⁻ (m/z 179) as the base peak with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique suitable for moderately polar compounds. It often produces a strong [M+H]⁺ signal.
-
-
Lower the Ionization Energy (EI only): If you must use EI (e.g., for GC-MS library matching), try reducing the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This will reduce the internal energy of the molecular ion, decreasing fragmentation and potentially increasing the relative abundance of the [M]⁺˙ peak. Note that this will alter the fragmentation pattern compared to standard library spectra.
-
Q2: My EI spectrum shows a prominent peak at m/z 124. What fragmentation pathway does this represent?
Answer: A peak at m/z 124 is a strong indicator of a McLafferty rearrangement, a highly characteristic fragmentation for molecules with specific structural features.[4][5]
-
Mechanism: The McLafferty rearrangement is an intramolecular process involving the transfer of a gamma-hydrogen atom to a radical site (the ionized phenolic oxygen) through a six-membered ring transition state, followed by cleavage of the beta C-C bond.[6][7] For your molecule, this results in the elimination of a stable neutral molecule, isobutylene (C₄H₈, 56 Da), and the formation of a resonance-stabilized radical cation at m/z 124.
Caption: Workflow of the McLafferty rearrangement.
-
Significance: The presence of this peak is strong structural evidence confirming the connectivity of the side chain and the presence of accessible gamma-hydrogens.
Q3: The base peak in my EI spectrum is at m/z 107. What is its origin?
Answer: The peak at m/z 107 is characteristic of a hydroxytropylium ion, a common and very stable fragment in the mass spectra of alkyl-substituted phenols or benzyl alcohols.
-
Causality: This ion is formed via cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This cleavage is highly favored because it results in a resonance-stabilized benzylic cation. In many alkyl-phenols, this initial cation can rearrange into the highly stable seven-membered hydroxytropylium ring structure.[8] The exceptional stability of this ion often makes it the base peak in the spectrum.
Q4: I am using negative mode ESI-MS/MS. I see the precursor ion at m/z 179, but the fragmentation is weak or uninformative. How can I improve this?
Answer: Negative mode ESI typically produces a stable deprotonated molecule [M-H]⁻ for phenols.[9] Fragmenting this ion can sometimes be challenging compared to its positive-ion counterpart.
-
Causality: The negative charge is well-stabilized on the phenoxide ion. Without an easily cleaved group or a mobile proton to drive fragmentation, higher collision energy (CID) is often required to induce fragmentation. Typical fragmentations for phenoxides involve losses from the side chain.[10][11]
-
Troubleshooting Protocol: Optimizing ESI-MS/MS Fragmentation
-
Perform a Collision Energy Ramp: Instead of using a single collision energy value, perform an experiment where the collision energy is ramped over a range (e.g., 5-50 eV). This will help you identify the optimal energy required to produce a rich spectrum of fragment ions.
-
Check Cone Voltage/Fragmentor Voltage: In the ion source, increasing the cone or fragmentor voltage can induce in-source fragmentation. This can sometimes provide clues to the fragmentation pathways even before MS/MS isolation.
-
Consider Adduct Formation: In positive mode, analyze for [M+Na]⁺ or [M+K]⁺ adducts. Sometimes, the fragmentation of these adducts provides different and complementary structural information compared to the [M+H]⁺ ion.
-
Q5: My mass spectra have high background noise and show persistent contaminant peaks. What are the common causes and solutions?
Answer: High background and contamination are general mass spectrometry issues that can obscure the true signal of your analyte.[12][13]
-
Common Causes:
-
Contaminated LC-MS grade solvents or additives (e.g., plasticizers like phthalates).
-
Sample carryover from a previous injection.[14]
-
Leaks in the system allowing air (N₂, O₂) to enter.
-
A dirty ion source.
-
-
Troubleshooting Checklist:
-
Run a Blank: Inject a sample of your mobile phase (solvent blank). This will confirm if the contamination is from your solvent system or the instrument itself.[13]
-
Check for Leaks: Use a leak detector to check fittings, especially after maintenance.[13]
-
Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer, lenses). This is a routine maintenance procedure that resolves many background issues.
-
Improve Needle Wash: In your autosampler method, use a strong solvent for the needle wash and increase the wash volume or duration to minimize carryover between samples.[14]
-
References
- Analysis of General McLafferty Rearrangement in Mass Spectrometry. University Chemistry.
-
McLafferty rearrangement. Wikipedia. [Link]
-
McLafferty Rearrangement. Chemistry Steps. [Link]
-
The McLafferty rearrangement: A personal recollection. ResearchGate. [Link]
- McLafferty Rearrangement. Source Not Available.
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- CHAPTER 2 Fragmentation and Interpret
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
-
Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. docbrown.info. [Link]
-
MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode. ResearchGate. [Link]
-
17.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. ResearchGate. [Link]
-
ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts. MDPI. [Link]
-
Mass Spectrometry of Alcohols. YouTube. [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. [Link]
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- 12. gmi-inc.com [gmi-inc.com]
- 13. agilent.com [agilent.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Enhancing the Chromatographic Resolution of 2-(3-Hydroxy-3-methylbutyl)phenol
Answering the user's request.
As a Senior Application Scientist, this guide is designed to provide you with in-depth, actionable solutions for enhancing the chromatographic resolution of 2-(3-Hydroxy-3-methylbutyl)phenol. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions during method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that influence its chromatographic behavior?
Answer: Understanding the structure of this compound is the first step to developing a robust separation method.
-
Phenolic Group: The hydroxyl group attached to the benzene ring is weakly acidic (pKa typically around 10). This group is prone to hydrogen bonding and can interact strongly with polar sites on the stationary phase.[1]
-
Alkyl Chain and Tertiary Alcohol: The molecule has a C4 alkyl chain and a tertiary alcohol, contributing to its overall hydrophobicity. The predicted XlogP value is 2.2, indicating moderate non-polar character.[2][3]
-
Secondary Interactions: The phenolic hydroxyl group is particularly susceptible to undesirable secondary interactions with free silanol groups on silica-based stationary phases, a primary cause of peak tailing.[4]
These properties dictate that reversed-phase chromatography is the most suitable mode for separation.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
Answer: A successful method begins with a solid starting point. The following conditions are recommended for initial screening.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, End-capped, 5 µm or sub-3 µm | A C18 phase provides the necessary hydrophobic retention.[5] High-quality end-capping is critical to minimize interaction with residual silanols and prevent peak tailing. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5-3.0) | Acidifying the mobile phase suppresses the ionization of residual silanol groups on the silica support, drastically reducing peak tailing.[4] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile generally provides better peak shape and lower viscosity.[6] Methanol can offer different selectivity and is a good alternative to screen.[6] |
| Gradient | 5% to 95% B over 15-20 minutes | A broad initial gradient is effective for scouting the elution window and determining the approximate organic concentration needed for elution.[7] |
| Flow Rate | 1.0 mL/min for 4.6 mm ID columns; 0.4 mL/min for 2.1 mm ID | Standard flow rates for initial method development. |
| Temperature | 30 °C | Elevated temperatures can improve efficiency but may also accelerate column degradation, especially at higher pH. |
| Detection | UV, ~274 nm | Phenols typically exhibit strong absorbance in this region of the UV spectrum.[8] A full UV scan of the analyte is recommended to determine the optimal wavelength. |
Troubleshooting Guide: From Problem to Resolution
This section addresses specific issues in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Problem 1: My peak for this compound is tailing severely (Tailing Factor > 2.0).
Q: What is causing this tailing and how can I fix it?
Answer: Peak tailing for phenolic compounds is almost always caused by secondary interactions between the acidic phenolic hydroxyl group and ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing.[9] This interaction provides an alternative retention mechanism that slows down a fraction of the analyte molecules, causing them to elute later and form a "tail".
Caption: A logical workflow for improving chromatographic resolution.
-
Optimize the Gradient:
-
Action: Decrease the gradient slope (e.g., from a 10-minute gradient to a 30-minute gradient). If using isocratic elution, reduce the percentage of the organic solvent.
-
Mechanism: A shallower gradient or lower organic content increases the residence time of the analytes in the column, allowing more time for differential partitioning between the mobile and stationary phases, thereby improving resolution. [10]
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa.
-
Mechanism: ACN and MeOH have different properties and engage in different types of intermolecular interactions (dipole-dipole, hydrogen bonding). This can alter the elution order and relative spacing of peaks (selectivity), often resolving co-eluting compounds. [6]
-
-
Change the Stationary Phase:
-
Action: Switch from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase.
-
Mechanism: A Phenyl-Hexyl column offers pi-pi interactions, which can be highly selective for aromatic compounds like phenols. A polar-embedded phase offers alternative hydrogen bonding capabilities. Changing the stationary phase is one of the most powerful ways to alter selectivity. [11]
-
-
Adjust the Temperature:
-
Action: Systematically vary the column temperature (e.g., test at 25°C, 35°C, and 45°C).
-
Mechanism: Temperature affects the thermodynamics of partitioning and mobile phase viscosity. Sometimes, a change in temperature can slightly alter the relative retention of two compounds enough to achieve separation.
-
Experimental Protocols
Protocol 1: Systematic Screening for Optimal Mobile Phase pH
This protocol is designed to demonstrate the effect of pH on peak shape for this compound.
-
System Preparation:
-
Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase B: Acetonitrile.
-
Sample: this compound at 0.1 mg/mL in 50:50 Water:ACN.
-
Standard HPLC conditions (1.0 mL/min flow, 30°C, UV at 274 nm).
-
-
Mobile Phase A Preparation:
-
Condition 1 (Acidic): Prepare 1L of HPLC-grade water with 1.0 mL of formic acid (0.1%, pH ~2.7).
-
Condition 2 (Neutral): Prepare 1L of HPLC-grade water (unbuffered, pH ~6-7).
-
Condition 3 (Buffered): Prepare 1L of 20 mM potassium phosphate buffer, adjusted to pH 7.0.
-
-
Execution:
-
Equilibrate the system thoroughly with Mobile Phase A (Condition 1) and Mobile Phase B.
-
Perform a gradient run (e.g., 10-90% B over 15 minutes).
-
Record the chromatogram, paying close attention to the peak shape.
-
Repeat the equilibration and run for Condition 2 and Condition 3.
-
-
Self-Validation & Analysis:
-
Calculate the USP Tailing Factor for the analyte peak under each condition.
-
Expected Outcome: The peak obtained using the acidic mobile phase (Condition 1) will be sharp and symmetrical (Tailing Factor ≈ 1.0-1.2). The peak from the neutral, unbuffered mobile phase (Condition 2) will likely show significant tailing (Tailing Factor > 2.0). The buffered mobile phase (Condition 3) may show improvement over pure water but will likely be inferior to the acidic condition.
-
Caption: The effect of mobile phase pH on silanol ionization and peak shape.
References
-
Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1018(1), 29–40. [Link]
-
Dabrowski, W. et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica, 31(4), 235-240. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 20, 2026, from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved January 20, 2026, from [Link]
-
Stankov, S. et al. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International, 100(5), 1234-1242. [Link]
-
Scientific Instrument Services. (n.d.). HPLC Troubleshooting Guide. Retrieved January 20, 2026, from [Link]
-
Stoll, D. R. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 20, 2026, from [Link]
-
Ghimire, A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 10-17. [Link]
-
Kim, K-R. et al. (2000). Enantiomeric Separation and Discrimination of 2-hydroxy Acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl Esters by Achiral Dual-Capillary Column Gas Chromatography. Journal of Chromatography A, 874(1), 91-100. [Link]
-
Celeiro, M. et al. (2013). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 26(1), 24-33. [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved January 20, 2026, from [Link]
-
Ruedee, A. (2015). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University. [Link]
-
Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]
-
PubChemLite. (n.d.). This compound (C11H16O2). Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778953, this compound. Retrieved January 20, 2026, from [Link].
-
U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved January 20, 2026, from [Link]
-
Schmid, M. G., & Gübitz, G. (1997). Chiral Separation Principles. Journal of Chromatography A, 792(1-2), 1-19. [Link]
-
Siddaraju, B. P. et al. (2011). 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2240. [Link]
-
Das, A. et al. (2003). Matrix-isolation study of the phenol–water complex and phenol dimer. Physical Chemistry Chemical Physics, 5(21), 4921-4926. [Link]
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- 4. agilent.com [agilent.com]
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- 11. agilent.com [agilent.com]
Technical Support Center: Optimization of Extraction Protocols for 2-(3-Hydroxy-3-methylbutyl)phenol
Welcome to the technical support center for the extraction of 2-(3-Hydroxy-3-methylbutyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when isolating this analyte from complex matrices such as plasma, urine, tissue homogenates, and environmental samples. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can build robust, reproducible, and self-validating methods.
Section 1: Foundational Principles & Analyte-Specific Considerations
Effective extraction begins with a thorough understanding of your analyte and matrix. This compound is a molecule with dual characteristics that must be managed for successful extraction.
-
Structure: C₁₁H₁₆O₂[1]
-
Key Functional Groups: A phenolic hydroxyl group (-OH) and a tertiary alcohol (-OH).
-
Implied Properties: The phenolic group is weakly acidic (estimated pKa ~9-10), making its charge state pH-dependent. The two hydroxyl groups and the hydrocarbon structure give the molecule moderate polarity and some hydrophobicity.
These features are central to every decision in your protocol development.
Frequently Asked Questions (FAQs)
Q1: How do the chemical properties of this compound dictate the extraction strategy?
A1: The extraction strategy hinges on the analyte's pH-dependent solubility and polarity.
-
pH Control is Critical: The phenolic hydroxyl group is the primary handle for optimizing extraction. At a pH approximately 2 units below its pKa (i.e., pH < 8), the phenol will be in its neutral, protonated form (Ar-OH). This form is significantly less polar and will readily partition into organic solvents during Liquid-Liquid Extraction (LLE) or be retained by nonpolar (reversed-phase) sorbents in Solid-Phase Extraction (SPE).[2] Conversely, at a pH above its pKa (pH > 11), it will be deprotonated to its phenolate form (Ar-O⁻), making it highly polar and water-soluble.
-
Polarity and Solvent Choice: The presence of two hydroxyl groups makes the molecule too polar to be efficiently extracted by very nonpolar solvents like hexane alone. However, it is nonpolar enough to be retained on reversed-phase sorbents like C18. Your choice of solvent or SPE sorbent must balance these characteristics. For LLE, moderately polar, water-immiscible solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are excellent starting points. For SPE, reversed-phase sorbents are most appropriate.
Q2: My sample matrix is very complex (e.g., plasma, tissue homogenate). Where do I start?
A2: For complex biological matrices, initial sample preparation is as crucial as the extraction itself. The goal is to remove gross interferences like proteins and lipids that can clog SPE cartridges, cause emulsions in LLE, and lead to significant matrix effects in LC-MS analysis.[3][4]
-
Protein Precipitation: For plasma or serum, begin with a protein crash. This is typically done by adding 2-3 volumes of a cold organic solvent like acetonitrile or methanol, vortexing, and centrifuging to pellet the precipitated proteins.
-
Homogenization: For tissues, ensure complete homogenization in a suitable buffer. This step may be followed by protein precipitation.
-
Hydrolysis (for conjugated metabolites): If you expect the analyte to be present as a glucuronide or sulfate conjugate (common for phenols), an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) prior to extraction is necessary to cleave the conjugate and measure the total analyte concentration.[5]
-
Filtration: Always centrifuge and filter your sample after initial prep to remove particulates before proceeding to SPE or LLE.[5]
Section 2: Troubleshooting Solid-Phase Extraction (SPE)
SPE is a powerful technique for cleanup and concentration, offering higher recovery and reproducibility than LLE when optimized correctly.[6][7][8] For this compound, reversed-phase or mixed-mode SPE are the most logical choices.
Visualizing the SPE Workflow
Caption: A typical reversed-phase SPE workflow for analyte isolation.
SPE Troubleshooting Q&A
Q: My recovery of this compound is low. What are the likely causes?
A: Low recovery is the most common SPE issue and can arise at several stages.[7] Systematically check each possibility:
-
Problem: Incomplete Retention during Loading.
-
Cause & Logic: The analyte is passing through the cartridge with the sample load. This happens if the sorbent is not properly activated or if the loading conditions are incorrect. For a reversed-phase sorbent (e.g., C18), the analyte must be in its most nonpolar (neutral) form and the loading solvent must be sufficiently polar (aqueous) to promote hydrophobic retention.
-
Solution:
-
Verify pH: Ensure your sample is acidified to a pH of ~4-6 before loading. This guarantees the phenolic group is protonated (neutral).
-
Check Loading Solvent: If your sample is dissolved in a solvent with a high organic content after a protein crash, dilute it with at least 2-3 volumes of acidic water or buffer before loading. High organic content will prevent the analyte from binding to the reversed-phase sorbent.
-
Flow Rate: Do not apply the sample too quickly. A slow, steady flow rate (~1-2 mL/min) allows for proper interaction between the analyte and the sorbent.[7]
-
-
Self-Validation: Collect the flow-through from the loading step and analyze it. If the analyte is present, you have confirmed a retention problem.
-
-
Problem: Analyte Loss during Washing.
-
Cause & Logic: The wash solvent is too strong, stripping the analyte from the sorbent along with the interferences.
-
Solution: The wash step should be strong enough to remove polar interferences but weak enough to leave your analyte bound. Use a wash solvent that is slightly less polar than your loading solvent but significantly more polar than your elution solvent. For example, if you loaded in 10% methanol, try washing with 15-20% methanol in acidified water. Avoid abrupt changes in solvent strength.[7]
-
Self-Validation: Collect and analyze the wash fraction to see if the analyte is present.
-
-
Problem: Incomplete Elution.
-
Cause & Logic: The elution solvent is not strong enough to desorb the analyte from the sorbent. This can be due to primary hydrophobic interactions or unwanted secondary interactions (e.g., with residual silanols on silica-based sorbents).[9]
-
Solution:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., from 70% methanol to 90% methanol or acetonitrile). Acetonitrile is a stronger (less polar) elution solvent than methanol in reversed-phase.
-
Disrupt Secondary Interactions: If strong retention persists, it may be due to secondary interactions with silica silanol groups.[9] Eluting with a solvent containing a small amount of a pH modifier can help. For a weakly acidic analyte, adding a small amount of base (e.g., 1-2% ammonium hydroxide in methanol) to the elution solvent will deprotonate the phenol, making it more polar and disrupting both hydrophobic and silanol interactions, thereby facilitating its release.
-
-
Self-Validation: After the first elution, try eluting the cartridge again with a stronger solvent and analyze this second fraction. If a significant amount of analyte is found, your initial elution was incomplete.
-
Data Summary: SPE Sorbent & Solvent Selection
| Parameter | Recommendation for this compound | Rationale |
| SPE Sorbent | Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Strata-X) | Offers high capacity and is stable across a wide pH range, making it ideal for methods requiring pH manipulation. Less prone to silanol interactions than silica-based C18. |
| Mixed-Mode Cation Exchange (e.g., Oasis MCX) | Can provide superior cleanup. The analyte is retained by reversed-phase. After washing, acidic interferences are eluted. A basic elution solvent neutralizes the analyte and disrupts cation exchange, providing an orthogonal cleanup mechanism. | |
| Conditioning Solvent | 1-3 mL Methanol or Acetonitrile | Wets the sorbent and activates the hydrophobic functional groups. |
| Equilibration Solvent | 1-3 mL Acidified Water (e.g., 0.1% Formic Acid, pH ~3-4) | Primes the sorbent for the aqueous sample, ensuring proper partitioning.[9] |
| Loading Conditions | Sample diluted in Equilibration Solvent | Maximizes retention by ensuring the analyte is in its neutral form and the mobile phase is weak. |
| Wash Solvent | 1-3 mL 5-20% Methanol in Acidified Water | Removes polar interferences without eluting the analyte. |
| Elution Solvent | 1-2 mL 70-100% Methanol or Acetonitrile. Consider adding 1-2% NH₄OH. | A high percentage of organic solvent disrupts hydrophobic interactions. A basic modifier ensures the analyte is in its more polar, ionized form to overcome secondary interactions.[9] |
Section 3: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[10] For this compound, pH control is paramount.
Visualizing the LLE Workflow
Caption: A pH-controlled LLE workflow for extracting a weakly acidic analyte.
LLE Troubleshooting Q&A
Q: I'm getting a persistent emulsion at the solvent interface. How can I break it?
A: Emulsions are common with biological matrices containing lipids and proteins.
-
Cause & Logic: Emulsions are a third phase stabilized by detergents, proteins, or lipids that accumulate at the interface of the two immiscible liquids, preventing a clean separation.
-
Solutions:
-
Centrifugation: This is the simplest method. Spin the samples at high speed (e.g., 2000-4000 x g) for 5-10 minutes. This physically forces the layers to separate.
-
Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic solvent in it and helping to break the emulsion.
-
Solvent Change: Some solvents are more prone to emulsions than others. If you are using ethyl acetate, try switching to methyl tert-butyl ether (MTBE), which is less miscible with water and often forms cleaner phase boundaries.
-
Pre-treatment: The best solution is prevention. Ensure your initial protein precipitation step was effective.
-
Q: My extraction efficiency is poor and not reproducible.
A: This usually points to issues with pH control or solvent choice.
-
Cause & Logic: The partitioning of the analyte between the aqueous and organic phases is governed by its charge state and the polarity of the solvent. For reproducible results, these factors must be consistent.
-
Solutions:
-
Strict pH Control: As stated before, the sample pH must be adjusted to at least 2 units below the pKa of the phenol group. Use a pH meter to confirm the pH of each sample after adding acid; do not rely solely on adding a fixed volume of acid, as the buffering capacity of biological samples can vary.
-
Optimize the Solvent: If recovery is still low after pH optimization, your solvent may not be ideal. The principle of "like dissolves like" applies.[6] A solvent like diethyl ether might be too nonpolar. Ethyl acetate is a good starting point as it has both a nonpolar (ethyl) and a polar (acetate) component.
-
Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of organic solvent. A 1:1 ratio is a common starting point, but increasing the relative volume of the organic phase can improve extraction efficiency.[11]
-
Mixing: Ensure thorough mixing to allow for equilibrium to be reached. Vortex for at least 1-2 minutes. Insufficient mixing will lead to low and variable recovery.[11]
-
Section 4: Advanced Techniques & Method Validation
Q: When should I consider alternative methods like QuEChERS?
A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a powerful sample preparation technique that combines salting-out partitioning with dispersive SPE (dSPE) for cleanup.[12] It is highly effective for a wide range of analytes in complex matrices like fruits, vegetables, and even biological fluids.[12][13] Consider QuEChERS when:
-
You need high sample throughput.
-
You are analyzing for multiple analytes with varying polarities.
-
Your matrix is particularly "dirty" (e.g., fatty tissues, complex plant material).[13] The initial extraction into acetonitrile, followed by a cleanup step with sorbents like C18 (to remove fats) and PSA (Primary Secondary Amine, to remove organic acids), can provide exceptionally clean extracts.
Q: How do I validate my final, optimized extraction method?
A: Method validation is a formal process to demonstrate that your method is fit for its intended purpose.[14] For bioanalytical work, this should be done according to regulatory guidelines such as those from the FDA.[15][16][17] Key parameters to assess include:
-
Selectivity: The ability to measure the analyte without interference from matrix components.[16]
-
Accuracy & Precision: How close your measured values are to the true value and how reproducible they are, respectively.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The suppression or enhancement of the analytical signal (especially in LC-MS) caused by co-eluting matrix components.[4] This is a critical parameter for complex matrices.
-
Stability: Ensuring the analyte is stable in the matrix during storage and throughout the extraction process (e.g., freeze-thaw stability, bench-top stability).[15]
References
- Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
- Al-Snafi, A. E. (2021). Extraction of phenolic compounds: A review. International Journal of Health and Pharmaceutical Sciences, 1(1), 1-14.
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- Welch Materials, Inc. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- D'Archivio, A. A., Maggi, F., Ruggieri, F., & Carlucci, G. (2020). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils.
- Apreutesei, N., Catrinescu, C., & Teodosiu, C. (2021). Matrix cleanup assisted extraction of phenolic pollutants from diverse wastewaters using a magnetic core shell adsorbent. Scientific reports, 11(1), 21876.
- Wong, J. W., Zhang, K., Tech, K., & Hayward, D. G. (2010). The QuEChERSER Mega-Method. LCGC North America, 28(6), 456-467.
- Cañadas, R., González-Miquel, M., González, E. J., & Martin, C. (2020). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Journal of Molecular Liquids, 313, 113521.
- ResolveMass Laboratories Inc. (n.d.).
- Andersson, K., & Emnéus, J. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- Cacciola, F., Del-Rio, D., Dugo, L., Mondello, L., & Dugo, P. (2012). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778953, this compound.
- Caleja, C., Barros, L., Antonio, A. L., Oliveira, M. B. P. P., & Ferreira, I. C. F. R. (2017). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. Antioxidants, 6(2), 34.
- U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
- Bhat, J. B., Lahive, C. W., & Payyavula, R. S. (2020). Targeted analysis of phenolic compounds by LC-MS. protocols.io.
- Jakab, G., Malanga, G., & Hanczné, E. L. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods (Basel, Switzerland), 10(7), 1541.
- U.S. Food and Drug Administration. (2018).
- Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
- Pereira, C. S., Santos, S. I., da Silva, M. D., & Reis, M. A. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research, 57(27), 9036-9046.
- Psillakis, E. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(1), 231-251.
- Waters Corporation. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Lehotay, S. J., de Kok, A., Hiemstra, M., & Van Bodegraven, P. (2005). Multi-analyst, multi-matrix performance of the QuEChERS approach for pesticide residues in foods and feeds using HPLC/MS/MS analysis with different calibration techniques. Journal of agricultural and food chemistry, 53(13), 5024-5034.
- Pawar, N., & Dasgupta, S. (2022). Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. International Journal of Pharmacy and Biological Sciences, 12(3), 17-22.
- SCIEX. (n.d.).
- Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557.
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Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2-(3-Hydroxy-3-methylbutyl)phenol Against Common Phenolic Antioxidants
Introduction
Phenolic compounds are a cornerstone of antioxidant research and development, playing a crucial role in mitigating oxidative stress-related damage in biological systems and enhancing the stability of pharmaceuticals, nutraceuticals, and food products.[1][2] Their ability to scavenge free radicals is intrinsically linked to their chemical structure, particularly the presence of a hydroxyl group (-OH) attached to an aromatic ring. This guide provides an in-depth comparison of the antioxidant activity of a lesser-studied phenol, 2-(3-Hydroxy-3-methylbutyl)phenol, with widely recognized phenolic antioxidants such as Trolox, Butylated Hydroxytoluene (BHT), Gallic Acid, Quercetin, and Caffeic Acid.
Due to the limited availability of direct experimental data on this compound, this guide will leverage established principles of structure-activity relationships (SAR) to forecast its potential antioxidant efficacy. This theoretical evaluation is juxtaposed with robust experimental data for the reference compounds, providing a comprehensive framework for researchers and drug development professionals to assess its potential.
Fundamentals of Phenolic Antioxidant Action
The antioxidant capacity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[1] The efficiency of this process is governed by two principal mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a radical (R•), effectively quenching the radical and forming a stable phenoxyl radical (ArO•). The stability of this resulting phenoxyl radical is a key determinant of the antioxidant's effectiveness.
-
Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the phenolic antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion. The radical cation can then deprotonate to form a phenoxyl radical.
The overall antioxidant activity is a confluence of these mechanisms, influenced by factors such as the solvent, the nature of the free radical, and the chemical structure of the phenol itself.[3]
Comparative Evaluation of Antioxidant Activity
To provide a quantitative benchmark, the antioxidant activities of several well-characterized phenols were evaluated using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). The results, presented as IC50 values (the concentration required to scavenge 50% of radicals) for DPPH and ABTS, and as Trolox Equivalents for FRAP, are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.[4]
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (mM Fe(II)/mM) |
| Trolox | 3.77 µg/mL (~15.1 µM)[5] | 2.93 µg/mL (~11.7 µM)[5] | Calibrant (1.0) |
| BHT | ~8.5 µM (Chemiluminescence assay)[2] | - | - |
| Gallic Acid | - | - | Expressed as Gallic Acid Equivalents (GAE)[6][7] |
| Quercetin | 4.60 µM[8] | 48.0 µM[8] | - |
| Caffeic Acid | ~16.2 µM[9] | - | - |
| This compound | Not available | Not available | Not available |
Structure-Activity Relationship (SAR) Analysis of this compound
In the absence of direct experimental data for this compound, we can infer its potential antioxidant activity by analyzing its chemical structure in the context of established SAR principles for phenolic compounds.
Chemical Structure of this compound:
Structure of this compound
Key Structural Features and Their Predicted Impact on Antioxidant Activity:
-
Single Phenolic Hydroxyl Group: The presence of one -OH group on the benzene ring is the primary determinant of its antioxidant potential. However, compared to polyphenolic compounds like gallic acid or quercetin, which possess multiple hydroxyl groups, the overall radical scavenging capacity of this compound is expected to be significantly lower. The number of hydroxyl groups is a major factor influencing antioxidant behavior.[10]
-
Alkyl Substituent at the Ortho Position: The compound has a 3-hydroxy-3-methylbutyl group at the ortho position (carbon 2) relative to the phenolic hydroxyl group. Bulky alkyl groups at the ortho position can create steric hindrance around the hydroxyl group. This "hindered phenol" characteristic can influence antioxidant activity in several ways:
-
It can enhance the stability of the resulting phenoxyl radical by preventing dimerization and other side reactions, which is a favorable trait for an antioxidant.[1][3]
-
However, excessive steric hindrance can also impede the approach of a free radical to the hydroxyl group, potentially slowing down the rate of hydrogen atom donation.[11]
-
-
Nature of the Alkyl Substituent: The substituent is a saturated alkyl chain with a tertiary alcohol at the gamma position. While electron-donating alkyl groups can slightly increase the electron density on the aromatic ring and facilitate hydrogen donation, the presence of the hydroxyl group on the side chain is unlikely to directly participate in the aromatic ring's radical scavenging mechanism. The primary antioxidant action will be from the phenolic hydroxyl group.
Predicted Antioxidant Activity in Comparison to Reference Compounds:
-
Versus BHT: Butylated hydroxytoluene (BHT) is a classic example of a hindered phenol with two bulky tert-butyl groups at the ortho positions.[12] This high degree of steric hindrance contributes to its stability and effectiveness as a food preservative. This compound has only one substituent at an ortho position, which is also less bulky than a tert-butyl group. Therefore, it is predicted to have a lower antioxidant activity than BHT.
-
Versus Trolox: Trolox, a water-soluble analog of vitamin E, is a highly effective radical scavenger. Its chromanol ring system with an ether linkage contributes significantly to the stability of its phenoxyl radical. This compound lacks these additional stabilizing features and is therefore expected to be a weaker antioxidant than Trolox.
-
Versus Gallic Acid, Quercetin, and Caffeic Acid: These are all polyphenolic compounds. Gallic acid has three hydroxyl groups, while quercetin and caffeic acid have catechol (ortho-dihydroxy) moieties. The presence of multiple hydroxyl groups, especially in the ortho position, significantly enhances antioxidant activity due to increased radical scavenging capacity and the formation of highly stable phenoxyl radicals through intramolecular hydrogen bonding.[10] Consequently, this compound is predicted to be substantially less potent than these polyphenolic antioxidants.
Experimental Methodologies for Antioxidant Activity Assessment
For a comprehensive evaluation of antioxidant capacity, it is recommended to employ multiple assays that operate via different mechanisms.[13] Below are standardized protocols for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.
Experimental Workflow:
DPPH Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in methanol.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of each sample concentration (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 100 µL). A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add a small volume of the test compound or standard at various concentrations (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed (37°C) FRAP reagent (e.g., 300 µL).
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄·7H₂O. The results are typically expressed as mM Fe(II) equivalents or in relation to a standard antioxidant like Trolox (TEAC).
Mechanisms of Antioxidant Action: A Visual Representation
The fundamental chemical reactions underpinning the antioxidant activity of phenols can be visualized as follows:
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A Senior Application Scientist's Guide to Validating a Quantitative HPLC Method for 2-(3-Hydroxy-3-methylbutyl)phenol
This document eschews a simple checklist approach. Instead, it delves into the causality behind experimental choices, offering a self-validating framework grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]
The Analytical Imperative: Why HPLC and Why Validation?
2-(3-Hydroxy-3-methylbutyl)phenol, with its phenolic hydroxyl group and alkyl side chain, possesses physicochemical properties that make it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). The phenolic moiety provides a chromophore for straightforward UV detection, while its moderate polarity allows for excellent retention and separation on common stationary phases like C18.
However, developing a method is only the first step. Validation is the documented process of proving that the analytical procedure is suitable for its intended purpose.[1] For a quantitative method like this, the purpose is to determine, with unimpeachable accuracy and precision, the exact amount of the analyte in a sample.
Foundational Framework: The Pillars of Method Validation
The validation process can be visualized as a systematic workflow, where each parameter builds confidence in the method's overall performance.
Caption: Workflow for HPLC Method Validation.
Experimental Protocol: A Proposed HPLC Method
This section details a robust starting point for the HPLC analysis of this compound.
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: A C18 stationary phase is the workhorse of RP-HPLC and is highly recommended.[4] A good starting choice would be a Waters Sunfire™ C18 column (250 mm x 4.6 mm, 5 µm particle size).[5]
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and analytical grade phosphoric acid. Water should be of ultrapure quality.
-
Reference Standard: Certified this compound with known purity (e.g., >98%).
Chromatographic Conditions
The rationale for these conditions is to achieve a symmetric peak shape and adequate retention. Acidifying the mobile phase suppresses the ionization of the phenol's hydroxyl group, preventing peak tailing. A gradient elution ensures that any potential impurities with different polarities are eluted effectively within a reasonable runtime.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 22.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (phenolic compounds typically exhibit strong absorbance in this region).
-
Run Time: 22 minutes.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).
Executing the Validation: A Parameter-by-Parameter Guide
Here, we detail the experimental execution and acceptance criteria for each validation characteristic as defined by ICH Q2(R1).[6][7]
Specificity (and Forced Degradation)
Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[2] A method is not trustworthy if a degradation product co-elutes with the main peak, leading to an overestimation of the active ingredient. Forced degradation studies are the ultimate test of specificity, intentionally stressing the analyte to generate potential degradation products.[8][9][10]
Protocol:
-
Expose solutions of this compound (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 24 hours.
-
Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control. The goal is to achieve 10-20% degradation of the active ingredient.[10]
-
Use a DAD detector to perform peak purity analysis on the main analyte peak in all chromatograms.
Acceptance Criteria:
-
The method must resolve the main analyte peak from all degradation products and impurities.
-
The peak purity index (or equivalent metric from the chromatography software) for the this compound peak in stressed samples must pass the software's threshold (e.g., >990), indicating no co-eluting peaks.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response. The range is the interval over which this relationship is established with acceptable accuracy, precision, and linearity.[6][11]
Protocol:
-
Inject the prepared working standard solutions (e.g., 1 to 150 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).
Acceptance Criteria:
-
Linearity: The coefficient of determination (R²) should be ≥ 0.999.
-
Range: The validated range is confirmed by the successful performance of accuracy and precision studies across that range. For an assay of a drug substance, this is typically 80-120% of the target concentration.[2]
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies.[7]
Protocol:
-
Prepare samples by spiking a known amount of analyte into a placebo matrix at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations in total (3 concentrations, 3 replicates each).[2]
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision expresses the variability of results from repeated measurements under specific conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[6]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations across the specified range (3 concentrations, 3 replicates each).[2]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[1]
Protocol: These limits are determined statistically from the calibration curve data.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ = The standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).
-
S = The slope of the calibration curve.[12]
Acceptance Criteria:
-
The calculated LOQ value should be verified by analyzing a sample prepared at this concentration and demonstrating that the accuracy and precision meet acceptable criteria (e.g., recovery 80-120%, RSD ≤ 10%).
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2°C (28°C and 32°C).
-
Mobile Phase pH: ± 0.2 units.
-
Wavelength: ± 2 nm (273 nm and 277 nm).
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their defined limits (e.g., peak asymmetry ≤ 1.5, resolution > 2.0) for all variations, indicating the method is robust.
Summary of Validation Data and Acceptance Criteria
The results of the validation experiments should be compiled into clear, concise tables for easy review.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No co-elution; Peak Purity > 990 | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 80-120% of target | 1.0 - 150.0 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate | ≤ 2.0% | 1.10% |
| LOQ (µg/mL) | Verified for accuracy/precision | 1.0 |
| LOD (µg/mL) | Calculated | 0.3 |
| Robustness | SST criteria met | Pass |
Comparison with Alternative Analytical Technologies
While the validated HPLC method is robust and reliable, it is prudent for a senior scientist to understand its position relative to other available technologies.
Sources
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- 4. glsciencesinc.com [glsciencesinc.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. onyxipca.com [onyxipca.com]
- 11. scribd.com [scribd.com]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Phenols
For researchers, scientists, and professionals in drug development, the accurate quantification of substituted phenols is a critical aspect of quality control, safety assessment, and formulation development. The choice of analytical methodology is paramount, but equally important is the rigorous cross-validation of these methods to ensure data integrity, consistency, and reliability across different analytical platforms. This guide provides an in-depth, objective comparison of the three most prevalent analytical techniques for substituted phenol analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting experimental data to empower you in making informed decisions for your analytical needs.
The Imperative of Cross-Validation in Analytical Science
In the landscape of pharmaceutical and chemical analysis, the validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure that they provide equivalent, reliable data.[3][4] This is not merely a procedural formality but a cornerstone of scientific integrity, particularly when methods are transferred between laboratories or when different techniques are employed throughout a product's lifecycle.[5] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures, emphasizing a lifecycle approach to method validation.[6][7]
The primary objective of cross-validation is to demonstrate the interchangeability of analytical methods, thereby ensuring consistency in data generated over time and across different sites. This is crucial for:
-
Method Transfer: Ensuring a receiving laboratory can replicate the performance of a method developed elsewhere.[5]
-
Lifecycle Management: Accommodating the evolution of analytical technologies by demonstrating that a newer method provides results comparable to an older, established one.
-
Data Comparability: Allowing for the reliable comparison of data from different studies or batches, which may have been analyzed using different techniques.[3][8]
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Comparative Performance of Analytical Methods for Substituted Phenols
The choice of an analytical technique for substituted phenols is dictated by several factors, including the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation. The following table provides a comparative overview of the typical performance characteristics of HPLC, GC-MS, and spectrophotometric methods for the analysis of substituted phenols.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.01 – 5 µg/L | 0.03 – 15 ng/L | 5 - 50 µg/L |
| Limit of Quantitation (LOQ) | 0.03 – 20 µg/L | 0.1 – 50 ng/L | 50 - 200 µg/L |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Specificity | High, especially with DAD or MS detectors | Very High, based on mass fragmentation patterns | Low, prone to interference from other absorbing compounds |
| Throughput | Moderate to High | Low to Moderate | High |
| Sample Preparation | Often requires solid-phase extraction (SPE) | Typically requires derivatization | Minimal, but may require distillation |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many substituted phenols.[9][10] The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is the workhorse for phenol analysis due to its ability to separate moderately polar compounds based on their hydrophobicity.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
-
Gradient Elution: A gradient of an organic modifier (e.g., acetonitrile or methanol) in water allows for the separation of a wide range of substituted phenols with varying polarities in a single run.
-
UV Detection: Phenols exhibit strong UV absorbance, making UV detection a sensitive and robust method for their quantification. A diode array detector (DAD) provides the additional advantage of spectral information, enhancing peak purity assessment and identification.
Experimental Protocol: HPLC-UV Analysis of Substituted Phenols in a Pharmaceutical Formulation
-
Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of deionized water. b. Dilute the pharmaceutical formulation with deionized water to a known volume. c. Load the diluted sample onto the SPE cartridge at a flow rate of approximately 2 mL/min. d. Wash the cartridge with 6 mL of deionized water to remove polar excipients. e. Elute the retained phenols with 4 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 274 nm.[11]
-
Caption: Workflow for HPLC-UV analysis of substituted phenols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][12] For phenols, which are often not sufficiently volatile, a derivatization step is typically required.[13][14]
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for phenols. It replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.[14][15]
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) provides excellent separation of the derivatized phenols based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: MS detection offers high selectivity and sensitivity. The fragmentation patterns of the derivatized phenols provide structural information, allowing for unambiguous identification.
Experimental Protocol: GC-MS Analysis of Substituted Phenols in an Aqueous Matrix
-
Sample Preparation (Liquid-Liquid Extraction): a. Acidify 100 mL of the aqueous sample to pH < 2 with concentrated sulfuric acid. b. Extract the sample three times with 30 mL of dichloromethane in a separatory funnel. c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Derivatization (Silylation): a. Transfer the concentrated extract to a vial and add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). b. Seal the vial and heat at 70 °C for 30 minutes. c. Cool the vial to room temperature before injection.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in full scan mode (m/z 50-550) or selected ion monitoring (SIM) mode for higher sensitivity.
-
Caption: Workflow for GC-MS analysis of substituted phenols.
UV-Vis Spectrophotometry
Spectrophotometry is a simpler and more rapid technique that relies on the absorbance of UV or visible light by the analyte.[16][17] For phenols, this often involves a color-forming reaction.
Causality of Experimental Choices:
-
Color-Forming Reaction: The 4-aminoantipyrine (4-AAP) method is a classic colorimetric method for the determination of total phenols.[18] In the presence of an oxidizing agent (e.g., potassium ferricyanide) at alkaline pH, 4-AAP reacts with phenols to form a colored complex.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) of the colored complex is used for quantification to ensure the highest sensitivity.
-
Distillation: For complex matrices, a preliminary distillation step is often necessary to remove interfering substances that may also absorb light at the analytical wavelength or react with the colorimetric reagent.[18]
Experimental Protocol: Spectrophotometric Determination of Total Phenols in Wastewater
-
Sample Preparation (Distillation): a. To 500 mL of the wastewater sample in a distillation flask, add 5 mL of a copper sulfate solution and adjust the pH to approximately 4.0 with phosphoric acid. b. Distill 450 mL of the sample. c. Stop the distillation, add 50 mL of warm deionized water to the flask, and continue distillation until a total of 500 mL of distillate is collected.
-
Color Development: a. To 100 mL of the distillate in a flask, add 2.0 mL of an ammonium hydroxide buffer to adjust the pH to 10.0 ± 0.2. b. Add 2.0 mL of 4-aminoantipyrine solution and mix. c. Add 2.0 mL of potassium ferricyanide solution and mix. d. Allow the color to develop for 15 minutes.
-
Measurement:
-
Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer against a reagent blank.
-
Quantify the total phenol concentration using a calibration curve prepared with phenol standards.
-
Sources
- 1. metrology-journal.org [metrology-journal.org]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. e-b-f.eu [e-b-f.eu]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. epa.gov [epa.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 17. ijpsr.info [ijpsr.info]
- 18. epa.gov [epa.gov]
A Comparative Guide to the Estrogenic Potential of Alkylphenols for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the estrogenic potential of various alkylphenols, a class of compounds widely used in industrial processes and present as environmental contaminants. As endocrine-disrupting chemicals (EDCs), their ability to mimic endogenous estrogens warrants careful consideration in toxicological research and drug development. This document is designed to equip researchers, scientists, and drug development professionals with the necessary experimental data, mechanistic insights, and validated protocols to assess and compare the estrogenic activity of these compounds.
Introduction: Alkylphenols as Xenoestrogens
Alkylphenols are a group of synthetic organic compounds characterized by a phenol ring substituted with an alkyl chain of varying length and branching.[1] Common examples include nonylphenol, octylphenol, and to a broader classification, bisphenol A (BPA). Due to their widespread use as surfactants, plasticizers, and additives in various industrial applications, they have become ubiquitous environmental contaminants.[2][3][4]
The structural similarity of the phenolic moiety of alkylphenols to the A-ring of 17β-estradiol allows them to bind to and activate estrogen receptors (ERs), thereby mimicking the effects of the natural hormone.[5] This xenoestrogenic activity can disrupt the endocrine system, potentially leading to adverse health effects.[2][3][4] Consequently, robust and reliable methods for evaluating and comparing their estrogenic potential are crucial for risk assessment and the development of safer alternatives.
Mechanistic Insights into Alkylphenol Estrogenicity
The estrogenic activity of alkylphenols is primarily mediated through their interaction with estrogen receptors, ERα and ERβ. This interaction can trigger both genomic and non-genomic signaling pathways.
Genomic Pathway (Classical Pathway)
The classical, or genomic, pathway involves the binding of the alkylphenol to the ER in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of estrogen-responsive genes. This process is relatively slow, taking hours to manifest its effects.
Caption: Genomic signaling pathway of alkylphenols.
Non-Genomic Pathway
In addition to the classical genomic pathway, alkylphenols can elicit rapid, non-genomic effects that do not directly involve gene transcription. These actions are often initiated by a subpopulation of ERs located at the plasma membrane (mERs). Activation of mERs can lead to the rapid activation of various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the mobilization of intracellular calcium. These rapid responses can occur within seconds to minutes of exposure.
Caption: Non-genomic signaling pathways of alkylphenols.
Comparative Estrogenic Potential: In Vitro Data
The estrogenic potency of alkylphenols is influenced by the structure of the alkyl chain, including its length, branching, and position of substitution on the phenol ring.[6][7] Generally, alkylphenols with a branched alkyl group at the para position exhibit the highest estrogenic activity.[6][7]
The following tables summarize the comparative estrogenic potential of various alkylphenols based on data from two common in vitro assays: the Yeast Estrogen Screen (YES) and the MCF-7 Cell Proliferation (E-Screen) assay. The data is presented as the half-maximal effective concentration (EC50) and the Relative Potency (RP) compared to 17β-estradiol (E2).
Table 1: Comparative Estrogenic Potency in the Yeast Estrogen Screen (YES) Assay
| Compound | EC50 (µM) | Relative Potency (E2=100) | Reference |
| 17β-Estradiol (E2) | 0.001 | 100 | [8] |
| 4-n-Nonylphenol | 10 | 0.01 | [8] |
| 4-tert-Octylphenol | 1 | 0.1 | [9] |
| Bisphenol A (BPA) | 10 | 0.01 | [10] |
| 4-n-Heptylphenol | >100 | <0.001 | [2] |
| 4-sec-Butylphenol | >100 | <0.001 | [6] |
Table 2: Comparative Estrogenic Potency in the MCF-7 Cell Proliferation (E-Screen) Assay
| Compound | EC50 (µM) | Relative Potency (E2=100) | Reference |
| 17β-Estradiol (E2) | 0.0001 | 100 | [9] |
| 4-tert-Octylphenol | 1 | 0.01 | [9] |
| 4-Nonylphenol | 10 | 0.001 | [9] |
| Bisphenol A (BPA) | 5 | 0.002 | [11] |
| 4-Propylphenol | >100 | <0.0001 | [9] |
| 4-Butylphenol | >100 | <0.0001 | [9] |
Data Interpretation: The data consistently demonstrates that 4-tert-octylphenol and 4-nonylphenol are among the most potent estrogenic alkylphenols, although their potency is several orders of magnitude lower than that of 17β-estradiol.[9][12] The branched structure of the alkyl chain in 4-tert-octylphenol appears to confer higher estrogenic activity compared to the linear chain of 4-n-nonylphenol in some assays.[6] Alkylphenols with shorter alkyl chains, such as propylphenol and butylphenol, exhibit significantly lower or no detectable estrogenic activity.[9]
Experimental Protocols for Assessing Estrogenic Potential
The following are detailed, step-by-step methodologies for two widely accepted in vitro assays for determining the estrogenic potential of chemical compounds.
Yeast Estrogen Screen (YES) Assay
The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. This strain co-expresses the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen-responsive promoter. When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of the reporter protein, which can be quantified colorimetrically.
Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.
Step-by-Step Methodology:
-
Prepare Yeast Inoculum: Culture the recombinant Saccharomyces cerevisiae strain in appropriate growth medium overnight at 30°C with shaking. Dilute the overnight culture in fresh medium to a specific optical density (e.g., OD600 of 0.1).
-
Plate Test Compounds: Prepare serial dilutions of the test alkylphenols and the positive control (17β-estradiol) in a 96-well microplate. Include a solvent control (e.g., ethanol or DMSO).
-
Add Yeast Inoculum: Add a defined volume of the prepared yeast inoculum to each well of the 96-well plate.
-
Incubation: Seal the plate and incubate at 30°C for 48 to 72 hours with gentle shaking.
-
Add Substrate: After incubation, add a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG), to each well.
-
Color Development: Incubate the plate at 37°C and monitor the color change from yellow to red.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
MCF-7 Cell Proliferation (E-Screen) Assay
The E-Screen assay is based on the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7.[11] These cells express the estrogen receptor and their proliferation is stimulated by estrogens. The increase in cell number after exposure to a test compound is used as a measure of its estrogenic activity.
Caption: Workflow for the MCF-7 Cell Proliferation (E-Screen) Assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain MCF-7 cells in a complete growth medium. For the assay, use phenol red-free medium supplemented with charcoal-stripped serum to remove any residual estrogens.
-
Seed Cells: Seed the MCF-7 cells into 96-well plates at a low density (e.g., 3,000 cells per well).
-
Hormone Deprivation: Allow the cells to attach and then replace the medium with hormone-free medium for 24-48 hours to synchronize the cells and minimize basal proliferation.
-
Treatment: Treat the cells with serial dilutions of the test alkylphenols and the positive control (17β-estradiol). Include a solvent control.
-
Incubation: Incubate the plates for 6 days in a humidified incubator at 37°C with 5% CO2.
-
Cell Fixation and Staining: After the incubation period, fix the cells with a solution such as trichloroacetic acid and then stain with a protein-binding dye like sulforhodamine B (SRB).
-
Dye Extraction: Wash the plates to remove unbound dye and then extract the bound dye with a solubilizing agent (e.g., Tris base).
-
Measure Absorbance: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader. The absorbance is proportional to the cell number.
-
Data Analysis: Calculate the proliferative effect (PE) as the ratio of the highest cell number in the treated wells to the cell number in the control wells. Determine the EC50 from the dose-response curve.
Conclusion and Future Perspectives
This guide provides a comprehensive comparison of the estrogenic potential of various alkylphenols, highlighting the structure-activity relationships and providing detailed protocols for their assessment. The in vitro data clearly indicate that certain alkylphenols, particularly 4-tert-octylphenol and 4-nonylphenol, possess significant estrogenic activity, albeit at concentrations much higher than the endogenous hormone 17β-estradiol.[9]
The provided experimental workflows for the YES and E-Screen assays offer robust and validated methods for screening and characterizing the estrogenic potential of novel compounds. For drug development professionals, understanding the potential for estrogenic activity is critical for preclinical safety assessment and for avoiding unintended endocrine-disrupting effects of new chemical entities.
Future research should focus on developing a more comprehensive and standardized dataset of the estrogenic potential of a wider range of alkylphenols and their metabolites. Additionally, exploring the synergistic or antagonistic effects of alkylphenol mixtures, which more closely represents real-world exposure scenarios, is an important area for further investigation.
References
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Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167. [Link]
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Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]
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Rajapakse, N., Silva, E., & Kortenkamp, A. (2004). Deviation from additivity with estrogenic mixtures containing 4-nonylphenol and 4-tert-octylphenol detected in the E-SCREEN assay. Environmental Science & Technology, 38(23), 6343-6352. [Link]
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Bonefeld-Jørgensen, E. C., Andersen, H. R., Rasmussen, T. H., & Vinggaard, A. M. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. Environmental Health Perspectives, 115(Suppl 1), 69-76. [Link]
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Inoue, K., Yoshimura, Y., Makino, T., & Nakazawa, H. (2003). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. Journal of Health Science, 49(4), 263-274. [Link]
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Fenaux, S., Chassot, A. A., & Sumpter, J. P. (2004). effective concentrations (EC 50) and relative estrogenic potency (REP) of phenolic compounds for vitellogenin induction in male goldfish. Ecotoxicology and Environmental Safety, 58(3), 308-316. [Link]
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Bistan, M., Podlesnik, S., & Strgar, K. (2013). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 51(3), 349-356. [Link]
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Bonefeld-Jørgensen, E. C. (2010). In vitro profiling of endocrine disrupting effects of phenols. Toxicology in Vitro, 24(1), 20-27. [Link]
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Nimrod, A. C., & Benson, W. H. (1996). Environmental estrogenic effects of alkylphenol ethoxylates. Critical Reviews in Toxicology, 26(3), 335-364. [Link]
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Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033-1049. [Link]
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Beresford, N., Routledge, E. J., Harris, C. A., & Sumpter, J. P. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Toxicology in Vitro, 14(4), 279-288. [Link]
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Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. The Journal of Biological Chemistry, 272(6), 3280-3288. [Link]
-
Kwack, S. J., Kwon, O., Kim, H. S., Kim, S. S., Kim, S. H., Sohn, K. H., ... & Park, K. L. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of Toxicology and Environmental Health, Part A, 65(5-6), 419-431. [Link]
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Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122. [Link]
-
Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., & Sheehan, D. M. (2001). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. Environmental Health Perspectives, 109(11), 1111-1118. [Link]
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Routledge, E. J., & Sumpter, J. P. (1996). A comparison of the estrogenic potencies of estradiol, ethynylestradiol, diethylstilbestrol, nonylphenol and methoxychlor in vivo and in vitro. Science of The Total Environment, 181(3), 241-248. [Link]
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Nishihara, T., Nishikawa, J., Kanayama, T., Dakeyama, F., Saito, K., Imagawa, M., ... & Utsumi, S. (2000). Estrogenic activities of 517 chemicals by yeast two-hybrid assay. Journal of Health Science, 46(4), 282-298. [Link]
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Nanolive. (n.d.). Feature Application: Calculating kinetic EC50 values from dose-response curves. Retrieved from [Link]
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Jordan, V. C. (2003). Structure-activity relationships of estrogens. Environmental Health Perspectives, 111(4), 363-368. [Link]
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Routledge, E. J., & Sumpter, J. P. (1996). Evaluation of a recombinant yeast cell estrogen screening assay. Environmental Toxicology and Chemistry, 15(3), 241-248. [Link]
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Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., de Almodovar, M. R., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844-850. [Link]
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White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175-182. [Link]
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Purwanti, L., & Agustina, R. (2018). In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Oriental Journal of Chemistry, 34(3), 1629-1634. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(3-Hydroxy-3-methylbutyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Phenolic Scaffolds with Isoprenoid Side Chains
Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] The introduction of an isoprenoid side chain, such as the 3-hydroxy-3-methylbutyl group, can significantly modulate the biological profile of the parent phenol. This modification enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. The core structure of 2-(3-hydroxy-3-methylbutyl)phenol presents multiple avenues for chemical modification, making it an attractive scaffold for the development of new drugs.
This guide will explore the SAR of this class of compounds by examining the impact of structural changes at three key positions: the phenolic hydroxyl group, the aromatic ring, and the isoprenoid side chain. Due to the limited direct research on this compound itself, we will draw heavily on the extensive studies of its close structural analog, bakuchiol, a meroterpene with a similar phenolic head and a more complex isoprenoid tail. The SAR principles derived from bakuchiol provide a robust predictive model for the target compound class.[2][3][4]
Core Structure and Key Modification Points
The fundamental scaffold of this compound offers distinct regions for chemical exploration to optimize biological activity. Understanding the role of each component is critical for rational drug design.
A diagram illustrating the key points for structural modification on the this compound scaffold.
Structure-Activity Relationship Analysis: A Comparative Approach
The biological activity of this compound derivatives is intricately linked to their chemical structure. By systematically modifying different parts of the molecule, researchers can fine-tune its properties to enhance efficacy and reduce toxicity. The following sections detail the known and predicted SAR based on available literature, with a focus on antioxidant and cytotoxic activities.
The Critical Role of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key pharmacophore, primarily responsible for the antioxidant activity of these compounds through its ability to donate a hydrogen atom to scavenge free radicals.[1]
-
Esterification and Etherification: Masking the phenolic hydroxyl group through esterification or etherification generally leads to a significant decrease or complete loss of antioxidant activity. However, this modification can be a valuable strategy for creating prodrugs, where the ester or ether linkage is cleaved in vivo to release the active phenolic compound. Furthermore, such modifications have been shown to modulate other biological activities. For instance, some O-alkylated bakuchiol derivatives have demonstrated potent antibacterial activity.[3]
-
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be crucial for binding to target proteins. Any modification that alters this capability can have a profound impact on the compound's biological activity.
Influence of Substituents on the Aromatic Ring
Substitution on the aromatic ring can influence the electronic properties and steric profile of the molecule, thereby affecting its biological activity.
-
Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy, alkyl) can enhance the hydrogen-donating ability of the phenolic hydroxyl group, thereby increasing antioxidant activity. Conversely, electron-withdrawing groups (e.g., nitro, halo) are expected to decrease antioxidant potential.
-
Steric Hindrance: Bulky substituents ortho to the hydroxyl group can create steric hindrance, which may either enhance or diminish activity depending on the specific biological target. In some cases, steric hindrance can increase the stability of the resulting phenoxyl radical, leading to enhanced antioxidant activity.
The Impact of the Isoprenoid Side Chain
The nature of the side chain plays a crucial role in modulating the lipophilicity, membrane interaction, and overall biological activity of the molecule.
-
Chain Length and Unsaturation: The length and degree of unsaturation of the isoprenoid side chain are critical determinants of biological activity. In studies on bakuchiol analogs, modifications to the terpene chain, such as the introduction of new functional groups or alterations in its length, have led to significant changes in immunosuppressive and anticancer activities.[2][5] For this compound derivatives, it is hypothesized that increasing the length of the alkyl chain could enhance cytotoxicity up to a certain point, beyond which it might lead to decreased solubility and bioavailability.
-
Hydroxylation and Other Functionalizations: The tertiary hydroxyl group on the 3-hydroxy-3-methylbutyl side chain is a key feature. Its removal or modification would likely have a significant impact on the compound's polarity and its ability to form hydrogen bonds, thereby altering its pharmacological profile. Introducing other functional groups, such as epoxides or additional hydroxyl groups, could lead to derivatives with novel biological activities.
Comparative Data Summary
The following table summarizes the predicted effects of various structural modifications on the antioxidant and cytotoxic activities of this compound derivatives, based on established SAR principles for phenolic compounds and bakuchiol analogs.
| Modification | Position | Predicted Effect on Antioxidant Activity | Predicted Effect on Cytotoxic Activity | Supporting Rationale/References |
| Esterification/Etherification of -OH | Phenolic Hydroxyl | Decrease/Abolish | Variable; may increase or decrease | Masking the H-donating group reduces antioxidant capacity. Lipophilicity changes can affect cytotoxicity.[3] |
| Introduction of Electron-Donating Groups (e.g., -OCH3) | Aromatic Ring | Increase | Variable | Enhances H-donation from phenolic -OH. |
| Introduction of Electron-Withdrawing Groups (e.g., -NO2) | Aromatic Ring | Decrease | Variable | Reduces H-donation from phenolic -OH. |
| Introduction of Bulky Groups (e.g., t-butyl) | Aromatic Ring (ortho to -OH) | May Increase | Variable | Steric hindrance can stabilize the phenoxyl radical. |
| Variation of Side Chain Length | Isoprenoid Side Chain | Minor | Significant | Lipophilicity and membrane interaction are key for cytotoxicity.[5] |
| Removal/Modification of Side Chain -OH | Isoprenoid Side Chain | Minor | Significant | Alters polarity and hydrogen bonding capacity. |
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.
Workflow:
Workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation of DPPH Solution: Dissolve 3.94 mg of DPPH in 100 mL of methanol to obtain a 0.1 mM solution. Store in a dark bottle at 4°C.
-
Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
For the control, add 100 µL of the DPPH solution to 100 µL of the solvent.
-
For the blank, add 100 µL of methanol to 100 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
Workflow:
Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24, 48, or 72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value (the concentration of the test compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the concentration of the test compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established SAR principles of phenolic compounds and close structural analogs like bakuchiol, researchers can rationally design and synthesize new derivatives with enhanced biological activities. The experimental protocols provided in this guide offer a standardized approach for evaluating the antioxidant and cytotoxic properties of these novel compounds.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the aromatic ring and modifications to the isoprenoid side chain. Such studies will not only elucidate the specific SAR for this compound class but also potentially lead to the discovery of potent new drug candidates for a range of diseases.
References
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Chen, H., et al. (2008). Synthesis and structure-immunosuppressive activity relationships of bakuchiol and its derivatives. Bioorganic & Medicinal Chemistry, 16(5), 2403-2411. [Link]
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Krishna, T. P. A., et al. (2022). Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches. RSC Advances, 12(15), 9413-9429. [Link]
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Madrid, A., et al. (2024). Synthetic bakuchiol derivatives: ester and ether analogs with activity against clinically important bacteria. Frontiers in Chemistry, 12, 1358863. [Link]
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Chopra, B., et al. (2024). Bakuchiol and their Derivatives: Unveiling its Chemistry, SAR, Pharmacological Marvels and Therapeutic Odyssey. Current Bioactive Compounds, 20. [Link]
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Li, Y., et al. (2016). Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1333. [Link]
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Farooqui, T., & Farooqui, A. A. (2010). Structure-activity-relationship (SAR) for anti-oxidative and anti-inflammatory activities of flavonoids. ResearchGate. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(3-Hydroxy-3-methylbutyl)phenol
Introduction: Unveiling a Key Metabolite in the Bioactivity of Bakuchiol
In the realm of natural product research, the therapeutic potential of a parent compound is intrinsically linked to the bioactivity of its metabolites. Bakuchiol, a meroterpene phenol from the seeds of Psoralea corylifolia, has garnered significant attention for its wide-ranging pharmacological benefits, including potent anti-inflammatory, antioxidant, and even retinol-like anti-aging properties.[1] As the scientific community delves deeper into its mechanisms, understanding the contribution of its metabolic derivatives becomes paramount. This guide focuses on a key hydroxylated metabolite, 2-(3-Hydroxy-3-methylbutyl)phenol , providing a comparative analysis of its expected efficacy profile, contextualized through the extensive in vitro and in vivo data of its parent compound, bakuchiol.
Metabolic studies have revealed that bakuchiol undergoes significant biotransformation in the body, primarily through oxidation reactions mediated by cytochrome P450 enzymes.[2][3][4] These processes, including hydroxylation, lead to the formation of various metabolites, such as this compound.[2][3] Intriguingly, while metabolism is often a detoxification pathway, it can also produce equally or even more potent molecules. Research comparing bakuchiol to its metabolites has shown that while hydroxylation can decrease cytotoxicity in some contexts, the core pharmacological activities may be retained or altered.[2][3] This guide will, therefore, use the robust experimental data available for bakuchiol as a foundational framework to assess the probable in vitro and in vivo efficacy of its hydroxylated derivative, providing researchers with a predictive guide for their own investigations.
Part 1: The In Vitro Efficacy Profile
The in vitro setting provides a controlled environment to dissect the molecular mechanisms underpinning a compound's bioactivity. For bakuchiol and its derivatives, the primary activities of interest are their antioxidant and anti-inflammatory effects.
Antioxidant Capacity: A Foundational Mechanism
Phenolic compounds are renowned for their antioxidant properties, largely due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[5] This capacity is a cornerstone of bakuchiol's protective effects.[1]
The antioxidant potential of phenolic compounds is commonly quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficacy is often expressed as an IC50 value, which represents the concentration required to scavenge 50% of the radicals.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Bakuchiol | DPPH Radical Scavenging | 468.26 | [6][7] |
| Vitamin E (Ascorbic Acid) | DPPH Radical Scavenging | ~36-38 | [6][7] |
| This compound | DPPH Radical Scavenging | Predicted: Moderate-High | N/A |
Rationale for Prediction: The addition of a hydroxyl group to the butyl side chain of this compound is unlikely to diminish the radical-scavenging potential of the primary phenolic hydroxyl group. Therefore, it is predicted to retain significant antioxidant activity, comparable to its parent compound.
This protocol outlines the essential steps for assessing the antioxidant activity of a test compound like this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like ethanol or DMSO.
-
Prepare a series of dilutions from the stock solution to determine the IC50 value.
-
Prepare a 0.1 mM solution of DPPH in ethanol. This solution should be freshly made and kept in the dark due to its light sensitivity.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank control (100 µL solvent + 100 µL ethanol) and a positive control (100 µL of a known antioxidant like Ascorbic Acid).
-
The negative control will contain 100 µL of the test compound solvent and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caption: Workflow for DPPH antioxidant assay.
Anti-inflammatory Activity: Modulating Key Pathways
Bakuchiol has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.[8][9] Studies in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, are standard for evaluating these effects. Bakuchiol effectively suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][10] This is achieved by blocking inflammatory signaling pathways like NF-κB and MAPK (p38, ERK).[9][10]
| Compound | Cell Line | Key Inhibitory Effects (vs. LPS control) | Signaling Pathway | Source |
| Bakuchiol | RAW 264.7 / BV-2 Microglia | ↓ NO, ↓ PGE2, ↓ TNF-α, ↓ IL-6 | ↓ NF-κB, ↓ p38 MAPK, ↓ ERK | [8][9][10] |
| Celecoxib (Control) | RAW 264.7 | ↓ NO, ↓ IL-6, ↓ TNF-α | Primarily COX-2 Inhibition | [9] |
| This compound | RAW 264.7 | Predicted: Significant inhibition of pro-inflammatory mediators | Predicted: Modulation of NF-κB and/or MAPK pathways | N/A |
Rationale for Prediction: The phenolic structure is crucial for the anti-inflammatory activity of bakuchiol. As this compound retains this core structure, it is highly probable that it will also exhibit anti-inflammatory effects, though the potency may be modulated by the additional hydroxyl group.
Part 2: The In Vivo Efficacy Profile
Translating in vitro findings to a complex biological system is the ultimate test of a compound's therapeutic potential. In vivo studies for bakuchiol have corroborated its anti-inflammatory effects in various animal models.
Anti-inflammatory and Anti-arthritic Models
A common model for evaluating anti-inflammatory and anti-arthritic potential is the Freund's Complete Adjuvant (FCA)-induced arthritis model in rats.[6][7][11] In this model, bakuchiol has been shown to significantly reduce paw edema, improve pain threshold, and normalize hematological markers associated with inflammation.[6][7]
| Compound | Animal Model | Dosage (Oral) | Key Outcomes | Source |
| Bakuchiol | FCA-induced arthritis in Wistar rats | 10, 20, 40 mg/kg for 21 days | ↓ Paw volume/diameter, ↑ Pain threshold, ↓ Inflammatory markers (CRP, RF), Ameliorated joint pathology | [6][7] |
| Methotrexate (Control) | FCA-induced arthritis in Wistar rats | 7.5 mg/kg | Significant reduction in arthritic symptoms | [7] |
| This compound | FCA-induced arthritis in Wistar rats | Predicted: Efficacious at similar dose range | Predicted: Reduction in paw edema and inflammatory markers | N/A |
Rationale for Prediction: Given the established in vivo efficacy of bakuchiol and the fact that this compound is a circulating metabolite, it is plausible that this derivative contributes to the overall anti-inflammatory effect observed after oral administration of bakuchiol. It is therefore expected to be active in vivo.
-
Induction of Arthritis:
-
Female Wistar rats are used for this model.
-
Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the sub-plantar surface of the left hind paw.
-
-
Dosing Regimen:
-
Animals are divided into groups: Normal Control, Arthritic Control, Positive Control (e.g., Methotrexate), and Test Compound groups (e.g., this compound at various doses).
-
Oral administration of the test compound or vehicle begins on the day of adjuvant injection and continues for a set period (e.g., 21-28 days).
-
-
Efficacy Parameters:
-
Paw Volume/Diameter: Measured periodically using a plethysmometer.
-
Pain Threshold: Assessed using an analgesy-meter.
-
Body Weight: Monitored throughout the study.
-
Hematological Analysis: At the end of the study, blood is collected to measure parameters like C-reactive protein (CRP), Rheumatoid Factor (RF), and leukocyte count.
-
Histopathology: The ankle joints are collected, fixed, and processed for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Sources
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- 3. Sci-Hub. Metabolic detoxification of bakuchiol is mediated by oxidation of CYP 450s in liver microsomes / Food and Chemical Toxicology, 2018 [sci-hub.jp]
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A Researcher's Guide to Evaluating the Cytotoxicity of 2-(3-Hydroxy-3-methylbutyl)phenol Across Diverse Cell Lines
Introduction to 2-(3-Hydroxy-3-methylbutyl)phenol and the Imperative of Cytotoxicity Profiling
This compound is a phenolic compound with a chemical structure that suggests potential biological activity.[1][2] Phenolic compounds, as a broad class, are known to exhibit a range of effects on cells, from antioxidant to cytotoxic, making a thorough evaluation of their safety and therapeutic potential essential.[3][4][5] Cytotoxicity profiling is a critical first step in the preclinical assessment of any new chemical entity, providing foundational data on its potential as a therapeutic agent or its risk as a toxin. The choice of cell lines, experimental assays, and endpoint measurements are paramount in generating a meaningful and translatable cytotoxicity profile.
Designing a Comprehensive Cytotoxicity Study: A Multi-Assay Approach
Core Principle: The Importance of Orthogonal Assays
Employing assays that measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity) provides a more robust and validated cytotoxicity assessment. This approach helps to mitigate the risk of false-positive or false-negative results that can arise from compound-specific interference with a single assay type.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is fundamental to the relevance of the cytotoxicity data. It is recommended to use a panel of cell lines representing different tissue origins and disease states (e.g., cancerous vs. non-cancerous).
-
Cancer Cell Lines: A selection of well-characterized cancer cell lines from different origins (e.g., breast, lung, colon) can help identify potential anti-cancer activity. Examples include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).
-
Normal, Non-Transformed Cell Lines: To assess general toxicity and selectivity, it is crucial to include non-cancerous cell lines, such as primary cells or immortalized cell lines like HEK293 (human embryonic kidney) or MRC-5 (human fetal lung fibroblast).
General Cell Culture Protocol:
-
Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells regularly to maintain exponential growth and ensure cell health.
The MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4][6][7] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
The XTT Assay: An Alternative for Soluble Formazan
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the need for a solubilization step. This can reduce variability and is often more convenient.
Step-by-Step XTT Assay Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the compound incubation period, add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan at a wavelength of 450-500 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
The LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[6] It is a reliable indicator of cell lysis and necrosis.
Step-by-Step LDH Release Assay Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Add the LDH reaction mixture (containing a substrate and a cofactor) to the supernatant samples.
-
Incubate for a specified time at room temperature, protected from light.
-
Measure the absorbance at a wavelength of 490 nm.
-
To determine the maximum LDH release, lyse a set of control cells with a lysis buffer.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Data Analysis and Interpretation
For each assay, the results should be expressed as a percentage of the control (untreated or vehicle-treated cells). The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Potential Mechanisms
To aid in the conceptualization of the experimental process and potential downstream investigations, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of a test compound using multiple assays.
Caption: A hypothetical signaling pathway for apoptosis induction by a phenolic compound.
Comparative Data Summary Table
Once the experiments are completed, the IC50 values should be compiled into a clear and concise table for easy comparison across different cell lines and assays.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) |
| Cancerous | |||
| e.g., MCF-7 | MTT | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value | ||
| XTT | 48 | Experimental Value | |
| LDH | 48 | Experimental Value | |
| e.g., A549 | MTT | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value | ||
| XTT | 48 | Experimental Value | |
| LDH | 48 | Experimental Value | |
| Non-Cancerous | |||
| e.g., HEK293 | MTT | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value | ||
| XTT | 48 | Experimental Value | |
| LDH | 48 | Experimental Value |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the cytotoxicity of this compound. By employing a multi-assay, multi-cell line approach, researchers can generate reliable and nuanced data that will be critical for determining the future trajectory of this compound in preclinical development. Positive hits, particularly those showing selectivity for cancer cells, would warrant further investigation into the underlying mechanisms of cell death, such as apoptosis or necrosis, using techniques like flow cytometry and western blotting.
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A Comparative Guide to Validating the Mechanism of Action of 2-(3-Hydroxy-3-methylbutyl)phenol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 2-(3-hydroxy-3-methylbutyl)phenol. By integrating established biochemical and cellular assays, this document outlines a hypothesis-driven approach, presents detailed experimental protocols, and offers a comparative analysis with well-characterized alternative compounds.
Introduction and Mechanistic Hypothesis
This compound is a phenolic compound with a chemical structure suggesting potential antioxidant and anti-inflammatory properties.[1][2] Phenolic compounds are a large class of molecules known for their diverse biological activities, which are largely attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[3][4][5][6] The core phenolic ring acts as a hydrogen or electron donor, neutralizing reactive oxygen species (ROS), while the overall structure can influence interactions with key enzymes in inflammatory cascades.[7][8]
The structure of this compound, featuring a hydroxyl group on the aromatic ring and a tertiary alcohol on the alkyl side chain, suggests a multi-faceted mechanism. We hypothesize that this compound exerts its biological effects through a dual mechanism:
-
Direct Antioxidant Activity: The phenolic hydroxyl group is predicted to directly scavenge free radicals, thereby mitigating oxidative stress.[6]
-
Anti-inflammatory Action: We postulate that the compound inhibits key pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and downregulates the expression of inflammatory mediators.[9][10][11]
This guide will detail the experimental workflow to rigorously test this hypothesis.
Proposed Signaling Pathway and Validation Strategy
To validate the hypothesized mechanism, a multi-tiered approach is essential. This involves progressing from simple, direct biochemical assays to more complex cell-based models. This strategy allows for the systematic dissection of the compound's effects, from direct molecular interactions to its influence on cellular signaling pathways.
Proposed Anti-inflammatory and Antioxidant Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action. We propose that this compound can directly neutralize ROS and inhibit the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway that converts arachidonic acid into prostaglandins (e.g., PGE2), which are potent inflammatory mediators.[12] By inhibiting COX-2, the compound would reduce the production of these pro-inflammatory molecules.
Caption: Proposed dual mechanism of this compound.
Experimental Validation Workflow
The validation process is structured to first confirm the direct biochemical activities (antioxidant capacity and enzyme inhibition) and then to assess the compound's efficacy in a relevant cellular model of inflammation.
Caption: A tiered workflow for validating the mechanism of action.
Comparative Compound Selection
To contextualize the activity of this compound, it is crucial to compare its performance against well-established standards.
-
Trolox: A water-soluble analog of vitamin E, Trolox is a potent antioxidant widely used as a standard in antioxidant capacity assays.
-
Celecoxib: A selective COX-2 inhibitor, Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that serves as a positive control for COX-2 inhibition.[13]
-
Phenol and o-Cresol: As parent and structurally related compounds, phenol and o-cresol will be used to determine the contribution of the core phenolic structure versus the alkyl side chain to the observed activity.[14][15]
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Study 1: In Vitro Antioxidant Capacity (DPPH Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a colorimetric method used to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Prepare a stock solution of this compound and comparator compounds (Trolox, Phenol, o-Cresol) in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or standards.
-
Add 180 µL of the DPPH working solution to each well.
-
Include a vehicle control (methanol) and a positive control (Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Study 2: Direct Enzyme Inhibition (Fluorometric COX-2 Assay)
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, producing a fluorescent product. An inhibitor will reduce the rate of this reaction.
Protocol:
-
Use a commercial fluorometric COX-2 inhibitor screening kit.
-
Prepare a dilution series of this compound and comparator compounds (Celecoxib, Phenol, o-Cresol).
-
To a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or standards.
-
Include a no-enzyme control, a vehicle control, and a positive control (Celecoxib).
-
Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.
-
Incubate at 37°C for 10-15 minutes.
-
Measure the fluorescence intensity (Excitation/Emission ~535/587 nm) using a microplate reader.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Study 3: Cellular Anti-Inflammatory Activity
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophage cell lines like RAW 264.7. LPS stimulation leads to the upregulation of COX-2 and the subsequent production of PGE2, as well as the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This model allows for the assessment of the compound's ability to suppress an inflammatory response in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control and an LPS-only control.
-
-
PGE2 Measurement (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
After a 6-hour incubation with LPS and the test compound, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity
| Compound | DPPH Scavenging IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Trolox (Positive Control) | Experimental Value | N/A |
| Celecoxib (Positive Control) | N/A | Experimental Value |
| Phenol | Experimental Value | Experimental Value |
| o-Cresol | Experimental Value | Experimental Value |
Table 2: Cellular Anti-inflammatory Effects
| Treatment | PGE2 Production (% of LPS Control) | TNF-α mRNA Fold Change | IL-6 mRNA Fold Change |
| Untreated Control | Experimental Value | 1.0 | 1.0 |
| LPS (1 µg/mL) | 100% | Experimental Value | Experimental Value |
| LPS + Test Compound (10 µM) | Experimental Value | Experimental Value | Experimental Value |
| LPS + Test Compound (50 µM) | Experimental Value | Experimental Value | Experimental Value |
| LPS + Celecoxib (1 µM) | Experimental Value | Experimental Value | Experimental Value |
Interpretation:
-
A low IC50 value in the DPPH assay would confirm the direct antioxidant potential of the test compound. Comparison with Trolox will benchmark its potency.
-
A low IC50 value in the COX-2 assay would validate the hypothesis of direct enzyme inhibition. Comparison with Celecoxib will indicate its relative inhibitory strength.[16][17][18]
-
A significant reduction in PGE2 production and downregulation of TNF-α and IL-6 gene expression in LPS-stimulated macrophages would provide strong evidence for the compound's anti-inflammatory activity in a cellular context.[11][19]
-
Comparing the activity of this compound with phenol and o-cresol will elucidate the structural-activity relationship, specifically the role of the 3-hydroxy-3-methylbutyl side chain.
Conclusion
This guide presents a structured and robust methodology for validating the hypothesized dual antioxidant and anti-inflammatory mechanism of this compound. By employing a combination of direct biochemical assays and a relevant cell-based model, and by comparing the results to well-defined standards, researchers can generate high-quality, reproducible data. This comprehensive approach will provide a clear and definitive understanding of the compound's mechanism of action, which is a critical step in its potential development as a therapeutic agent.
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2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol - ChemSynthesis. (n.d.). Retrieved January 21, 2026, from [Link]
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Anti-inflammatory Effects of Phenolic Compounds Isolated from the Fruits of Artocarpus heterophyllus. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Inter-Laboratory Comparison of 2-(3-Hydroxy-3-methylbutyl)phenol Analysis: A Guide for Robust and Reproducible Quantification
Introduction
2-(3-Hydroxy-3-methylbutyl)phenol is a phenolic compound of increasing interest in pharmaceutical and chemical research. As with any compound intended for potential therapeutic use or as a key intermediate, the ability to accurately and consistently quantify it across different laboratories is paramount. Inter-laboratory comparisons are the gold standard for assessing the reproducibility and reliability of an analytical method, providing a critical measure of its performance in the real world. This guide presents a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. We will delve into the methodologies, present a framework for an inter-laboratory study, and provide a comparative analysis of expected performance, supported by established principles of analytical method validation.
The Importance of Inter-Laboratory Studies
An inter-laboratory study (ILS), also known as a collaborative study, is a powerful tool for evaluating the performance of an analytical method.[1][2] By having multiple laboratories analyze the same samples, an ILS can identify potential sources of variability and establish the method's reproducibility, which is a measure of the agreement between results obtained in different laboratories.[3] This is crucial for ensuring that a method is robust enough for widespread use and for establishing standardized analytical procedures. The principles for conducting such studies are well-established by organizations like ASTM International.[1][2][4]
Analytical Methodologies for this compound
The selection of an analytical method is a critical first step and depends on factors such as the chemical nature of the analyte, the sample matrix, and the desired sensitivity. For a phenolic compound like this compound, both HPLC and GC-MS are viable options.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of phenolic compounds due to its versatility and robustness.[5][6] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for separating moderately polar compounds like this compound.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, such as 0.1% formic acid, to improve peak shape) is recommended. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 275 nm, which is a common wavelength for the analysis of phenolic compounds.[7]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Rationale for Methodological Choices
The use of a C18 column provides a nonpolar stationary phase that will retain the moderately polar this compound. The gradient elution is necessary to ensure good separation from any potential impurities and to elute the analyte with a reasonable retention time and good peak shape. The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, which can otherwise lead to peak tailing. UV detection at 275 nm is chosen based on the typical absorbance maxima for phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For polar compounds like phenols, derivatization is often employed to increase their volatility and improve their chromatographic behavior.[8][9]
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Derivatization:
-
To a dried sample extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivative of the phenolic hydroxyl group.
3. Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards and derivatize them in the same manner as the samples.
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., ethyl acetate), evaporate the solvent to dryness, and then proceed with the derivatization step.
Rationale for Methodological Choices
Derivatization with BSTFA is a common and effective way to increase the volatility of phenolic compounds for GC analysis. The 5% phenyl-methylpolysiloxane column is a general-purpose column that provides good separation for a wide range of compounds. The temperature program is designed to provide good separation of the analyte from other components in the sample matrix. Mass spectrometric detection provides high selectivity and allows for confident identification of the analyte based on its mass spectrum.
Inter-Laboratory Study Design
A well-designed inter-laboratory study is essential for obtaining meaningful results. The following design is based on the principles outlined in ASTM E691.[1][2][4]
Study Participants
A minimum of eight to ten participating laboratories with experience in either HPLC or GC-MS analysis should be recruited to ensure statistically significant results.[10]
Test Materials
Three to five samples of this compound with different known concentrations (e.g., low, medium, and high) should be prepared from a homogeneous batch and distributed to the participating laboratories. A blank sample should also be included.
Experimental Workflow
Caption: Workflow for the inter-laboratory study of this compound analysis.
Data Analysis
The collected data should be statistically analyzed to determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of each method.[10][11] This typically involves calculating the standard deviation of repeatability (sr) and the standard deviation of reproducibility (sR).
Comparative Analysis of HPLC-UV and GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis. The following table provides a comparison of the expected performance characteristics of each method.
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~10-50 ng/mL |
| Specificity | Good | Excellent |
| Sample Throughput | High | Moderate |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvents) | Lower (gases) |
HPLC-UV: The Workhorse for Routine Analysis
The HPLC-UV method is expected to demonstrate excellent linearity, accuracy, and precision for the quantification of this compound. Its high throughput and lower instrument cost make it an attractive option for routine quality control applications. However, its specificity is lower than that of GC-MS, and there is a potential for interference from co-eluting impurities that have similar UV absorbance.
GC-MS: The Gold Standard for Confirmation and Trace Analysis
The GC-MS method, while more complex due to the derivatization step, is expected to offer superior sensitivity and specificity. The mass spectral data provides a definitive identification of the analyte, making it an ideal technique for confirmatory analysis and for the detection of trace levels of the compound. The operational costs are generally lower than HPLC due to the lower consumption of expensive solvents.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound. The choice of method should be guided by the specific analytical needs.
-
For routine quality control and high-throughput screening , the HPLC-UV method is recommended due to its simplicity, speed, and lower instrumentation cost.
-
For confirmatory analysis, trace-level quantification, and in the presence of a complex matrix , the GC-MS method is the preferred choice due to its superior sensitivity and specificity.
An inter-laboratory comparison is a critical step in the validation of any analytical method that is intended for widespread use. By following a well-designed study protocol, laboratories can gain confidence in the robustness and reliability of their analytical data for this compound, ultimately contributing to the development of safe and effective products.
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A Researcher's Guide to Enhancing Metabolic Stability: A Comparative Analysis of 2-(3-Hydroxy-3-methylbutyl)phenol and Its Analogs
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, a candidate molecule's success is not solely dictated by its potency and selectivity. A critical, often decisive, factor is its metabolic stability—the susceptibility of a compound to biotransformation by the body's enzymatic machinery. Poor metabolic stability can lead to rapid clearance, low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately culminating in costly late-stage failures.[1][2] Therefore, early-stage assessment and optimization of metabolic stability are paramount.
This guide provides an in-depth comparison of the metabolic stability of 2-(3-Hydroxy-3-methylbutyl)phenol , a compound featuring both a phenolic hydroxyl group and a tertiary alcohol on an alkyl side chain—two common metabolic "soft spots." We will explore its primary metabolic pathways and compare its stability profile to strategically designed analogs. The objective is to illustrate how targeted structural modifications can mitigate metabolic liabilities, thereby providing a rational framework for lead optimization. The experimental data presented herein is based on established principles of drug metabolism and serves to exemplify the comparative outcomes one would expect from the described assays.
Understanding the Metabolic Landscape of Phenolic Compounds
Phenolic compounds are subject to extensive metabolism, primarily through two major pathways:
-
Phase I Metabolism (Functionalization): This involves the introduction or unmasking of a functional group. For alkylphenols, this is predominantly mediated by Cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions.[3][4][5] Common sites of oxidation include the aromatic ring and, more frequently, the alkyl side chain.
-
Phase II Metabolism (Conjugation): This involves the covalent addition of an endogenous polar molecule to a functional group. The phenolic hydroxyl group is a prime substrate for glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs).[6][7][8] These conjugation reactions dramatically increase the water solubility of the compound, facilitating its rapid excretion.
For our parent compound, this compound, we can predict two primary routes of metabolic clearance: oxidation of the alkyl side chain (Phase I) and direct conjugation of the phenolic hydroxyl group (Phase II).
The Analogs: A Strategy for Blocking Metabolic Pathways
To investigate and improve the metabolic stability of our parent compound, we have designed three analogs, each targeting a specific, predicted metabolic liability.
-
Parent Compound: this compound
-
Analog A: 2-(3,3-dimethylbutyl)phenol
-
Rationale: The tertiary alcohol on the parent compound is a potential site for oxidation. Replacing the hydroxyl group with a methyl group (creating a gem-dimethyl or tert-butyl-like structure) sterically hinders and removes this site of potential oxidation, aiming to slow Phase I metabolism.[9]
-
-
Analog B: 2-(3-Hydroxy-3-(trifluoromethyl)butyl)phenol
-
Rationale: The C-H bonds on the methyl groups of the side chain are susceptible to CYP-mediated oxidation. Replacing hydrogen atoms with fluorine creates a strong C-F bond that is highly resistant to enzymatic cleavage, a common strategy to block metabolism at a specific site.[9]
-
-
Analog C: 1-Methoxy-2-(3-hydroxy-3-methylbutyl)benzene
-
Rationale: The phenolic hydroxyl is a key site for rapid Phase II conjugation. By "masking" this group as a methyl ether, we block the primary route for glucuronidation and sulfation.[6][7] While O-demethylation can occur via Phase I enzymes, it is often a slower process than direct conjugation of an available phenol.
-
Comparative In Vitro Metabolic Stability Data
To assess metabolic stability, two standard in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10][11]
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I (CYP) and some Phase II (UGT) enzymes. They are excellent for evaluating oxidative metabolism.
-
Hepatocytes: These are intact liver cells that contain a full complement of Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[1][11][12] They provide a more comprehensive and physiologically relevant picture of hepatic clearance.
The following table summarizes the expected experimental outcomes for the parent compound and its analogs, presenting key parameters of metabolic stability: in vitro half-life (t½) and intrinsic clearance (CLint).
| Compound | Structure | Human Liver Microsomes (HLM) | Human Hepatocytes | Predicted Metabolic Rationale |
| Parent Compound | This compound | t½: 45 minCLint: 31 µL/min/mg | t½: < 15 minCLint: > 139 µL/min/10⁶ cells | Susceptible to both Phase I (oxidation on side chain) and rapid Phase II (conjugation on phenol) metabolism. The significantly faster clearance in hepatocytes suggests Phase II conjugation is the dominant pathway. |
| Analog A | 2-(3,3-dimethylbutyl)phenol | t½: 75 minCLint: 19 µL/min/mg | t½: < 20 minCLint: > 104 µL/min/10⁶ cells | Improved stability in microsomes due to blocking of the tertiary alcohol oxidation site. However, rapid clearance persists in hepatocytes as the phenolic -OH remains available for conjugation. |
| Analog B | 2-(3-Hydroxy-3-(trifluoromethyl)butyl)phenol | t½: > 120 minCLint: < 12 µL/min/mg | t½: < 25 minCLint: > 83 µL/min/10⁶ cells | Significantly enhanced stability in microsomes. The electron-withdrawing CF₃ group makes adjacent C-H bonds much less susceptible to oxidation. Clearance is still dominated by hepatocyte-mediated conjugation. |
| Analog C | 1-Methoxy-2-(3-hydroxy-3-methylbutyl)benzene | t½: 55 minCLint: 25 µL/min/mg | t½: 90 minCLint: 15 µL/min/10⁶ cells | Dramatically improved stability in hepatocytes. Masking the phenol as a methyl ether effectively blocks the rapid Phase II conjugation pathway, revealing the underlying, slower Phase I clearance rate. |
Experimental Protocols
Accurate and reproducible data is the cornerstone of trustworthy drug development. The following are detailed, step-by-step protocols for the key experiments described.
Protocol 1: Human Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[13]
-
Prepare 1 mM stock solutions of the test compounds (Parent, Analogs A, B, C) and positive controls (e.g., Verapamil, Testosterone) in DMSO.
-
-
Incubation:
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
In a 96-well plate, pre-warm the HLM suspension and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound to the HLM suspension to a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).
-
Immediately add the pre-warmed NADPH regenerating system to start the enzymatic reaction.[13]
-
Incubate the plate at 37°C with shaking.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing 3 volumes of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol).[11]
-
-
Sample Processing & Analysis:
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
-
Preparation:
-
Prepare supplemented Williams Medium E and warm to 37°C.[1]
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Dilute the hepatocyte suspension in the pre-warmed medium to a final viable cell density of 0.5 x 10⁶ cells/mL.[17]
-
Prepare 1 mM stock solutions of test compounds and positive controls (e.g., 7-hydroxycoumarin for Phase II, Verapamil for Phase I) in DMSO.
-
-
Incubation:
-
In a 24-well plate, add the hepatocyte suspension to each well.
-
Pre-incubate the plate at 37°C in a humidified incubator (5% CO₂) with gentle shaking for 10-15 minutes to allow the cells to equilibrate.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.[1]
-
-
Sampling & Quenching:
-
Sample Processing & Analysis:
Data Analysis
For both assays, the percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line provides the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLint) is calculated and scaled based on the protein concentration (for microsomes) or cell density (for hepatocytes) in the incubation.[12][17]
Visualizing Workflows and Metabolic Pathways
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for in vitro metabolic stability assays.
Caption: Predicted metabolic pathways for the parent compound.
Caption: How structural modifications in analogs block metabolic pathways.
Conclusion and Forward Outlook
This comparative guide demonstrates the profound impact of targeted structural modification on the metabolic stability of this compound. Our analysis reveals that while blocking Phase I oxidative pathways on the alkyl side chain (Analogs A and B) yields moderate to significant improvements in microsomal stability, the compound's overall clearance is dominated by rapid Phase II conjugation of the phenolic hydroxyl group. The most effective strategy for enhancing metabolic stability in a whole-cell system was masking this phenolic group (Analog C), which dramatically reduced clearance in hepatocytes.
These findings underscore a critical principle in medicinal chemistry: a comprehensive understanding of a compound's metabolic liabilities, gained through robust in vitro assays, is essential for rational drug design. By identifying the primary clearance pathway—in this case, Phase II conjugation—chemists can focus their efforts on modifications that will have the most significant impact on improving the molecule's pharmacokinetic profile. This data-driven approach not only accelerates the optimization cycle but also significantly increases the probability of advancing a drug candidate with a favorable in vivo profile.
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MDPI. (n.d.). Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion. Retrieved from [Link]
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PubMed. (2019). Differential Toxicity of Alkylphenols in JEG-3 Human Placental Cells: Alteration of P450 Aromatase and Cell Lipid Composition. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(3-Hydroxy-3-methylbutyl)phenol: A Guide to Safety and Compliance
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(3-Hydroxy-3-methylbutyl)phenol, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols for phenolic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, while a valuable intermediate, possesses hazards that demand respect and careful management.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute toxicity - Oral (Category 4): Harmful if swallowed.[1]
-
Serious eye damage/eye irritation (Category 1/2A): Causes serious eye damage or irritation.[1][2]
-
Specific target organ toxicity – single exposure (Category 3): May cause respiratory irritation.[1][2]
The phenolic group in this molecule is the primary driver of its hazardous properties, sharing toxicological characteristics with phenol itself. Phenol is known to be corrosive, toxic upon contact, ingestion, or inhalation, and can cause damage to the central nervous system, liver, and kidneys with prolonged exposure.[3][4] Therefore, all procedures must be executed with the assumption that this compound carries similar, significant risks.
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is not a singular action but a process that begins with generation and ends with collection by a licensed waste management provider. The following workflow provides a logical progression for managing this chemical waste stream.
Caption: Decision-making workflow for the safe disposal of this compound waste.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye damage.[4] A face shield offers an additional layer of protection for the entire face. |
| Hands | Double-gloving with nitrile gloves; consider neoprene or butyl gloves for concentrated solutions | Nitrile gloves provide protection against incidental contact.[4] For prolonged handling or with concentrated solutions, more robust gloves like neoprene or butyl rubber are recommended.[4] Change gloves frequently and immediately after any known contact. |
| Body | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use within a certified chemical fume hood | All handling of this compound that may generate vapors or aerosols must be conducted in a chemical fume hood to prevent respiratory irritation.[5] |
Step-by-Step Disposal Procedures
Adherence to a standardized disposal protocol is critical for ensuring safety and regulatory compliance.
Immediate Containment and Segregation
-
Identify the Waste Stream: This includes pure, unadulterated this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
-
Segregate at the Source: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program. Phenolic waste should be kept separate.
-
Use a Designated Waste Container:
Labeling and Temporary Storage
-
Proper Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection.[5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
-
Secure Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[6][7]
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials such as strong oxidizers and strong bases.[3][4]
-
Store containers at or below eye level to minimize the risk of spills and injury.[4]
-
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (<50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or diatomaceous earth.[3][8] Do not use combustible materials like paper towels as the primary absorbent for a neat spill.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][8]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (>50 mL):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]
-
Close the laboratory doors to contain any potential vapors.
-
Final Disposition: Professional Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[5][9]
-
Request a Pickup: When the waste container is approximately 90% full, contact your institution's EHS or hazardous materials management department to schedule a waste pickup.[5]
-
Complete Documentation: Fill out any required waste manifests or packing lists as instructed by your EHS department.[3]
-
Incineration: The preferred and safest method for the final disposal of phenolic compounds is high-temperature incineration at a licensed chemical disposal facility.[8] This process ensures the complete destruction of the hazardous material, preventing its release into the environment.[8]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes at an emergency shower.[3] Remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-30 minutes at an eyewash station, lifting the upper and lower eyelids.[3][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult or has stopped, provide rescue breathing and seek immediate medical attention by calling emergency services.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[3] |
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is as integral to scientific advancement as the discoveries made at the bench.
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Navigating the Safe Handling of 2-(3-Hydroxy-3-methylbutyl)phenol: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential, immediate safety and logistical information for the use of 2-(3-Hydroxy-3-methylbutyl)phenol, focusing on personal protective equipment (PPE) and proper disposal protocols. While this compound is a valuable building block in medicinal chemistry and other areas of drug development, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to protecting laboratory personnel and the integrity of your work.
Hazard Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. It is crucial to distinguish its hazard profile from the more acutely toxic and corrosive phenol, although the shared phenolic functional group necessitates a cautious approach.
Key Hazard Information:
| Hazard Statement | GHS Classification | Primary Risks |
| Causes skin irritation | Skin Irritant 2 | Redness, inflammation upon contact[1]. |
| Causes serious eye irritation | Eye Irritant 2A | Significant irritation, potential for damage if not promptly addressed[1]. |
| May cause respiratory irritation | STOT SE 3 | Coughing, sneezing, and irritation of the respiratory tract upon inhalation of dust or aerosols[1]. |
Due to the irritant nature of this compound, all handling procedures should be conducted with the appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
Before selecting personal protective equipment, it is essential to utilize engineering controls to minimize the risk of exposure at the source.
-
Chemical Fume Hood: All work with this compound, especially when handling the solid form or creating solutions, must be conducted in a properly functioning chemical fume hood[2][3][4]. This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further reduce the potential for airborne concentrations of the chemical.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for preventing direct contact with this compound. The following PPE is mandatory when handling this compound:
Eye and Face Protection:
-
Safety Glasses with Side Shields: At a minimum, ANSI-approved safety glasses with side shields must be worn[2][5].
-
Chemical Splash Goggles: When there is a potential for splashing, such as when transferring solutions, chemical splash goggles are required to provide a complete seal around the eyes[2][3].
-
Face Shield: For procedures with a significant splash risk, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[3][5].
Hand Protection:
The proper selection of gloves is crucial to prevent skin contact. Given the chemical structure, nitrile gloves are a suitable choice for incidental contact.
-
Nitrile Gloves: Wear nitrile gloves when handling this compound. For prolonged work or when handling larger quantities, consider double-gloving[2].
-
Glove Inspection: Always inspect gloves for any signs of degradation or punctures before and during use.
-
Immediate Removal: If your gloves come into contact with the chemical, remove them immediately, wash your hands thoroughly, and don a new pair[2].
Body Protection:
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect skin and personal clothing from contamination[2][3]. Ensure the lab coat is fully buttoned.
-
Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting. Substantial, closed-toed shoes are required to protect your feet from potential spills[2].
-
Long Pants: Wear long pants or equivalent attire to cover any exposed skin on your legs[2].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Step-by-Step Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling and Use Protocol:
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your nitrile gloves.
-
Weighing and Transfer: If handling the solid, carefully weigh the required amount in the fume hood. Avoid creating dust. When transferring solutions, do so slowly and carefully to prevent splashing.
-
Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove your PPE in the reverse order it was put on. Remove gloves first, followed by your lab coat, and finally, your eye protection.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling any chemical, even if you were wearing gloves[4].
Waste Disposal Plan:
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container[6].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: When the container is full, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
The following diagram outlines the waste disposal workflow.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing[4][7]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[7][8]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention[7][9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7][10].
In Case of a Spill:
-
Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal as hazardous waste[4].
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the immediate area and notify your laboratory supervisor and your institution's EHS department immediately.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with any chemical.
References
-
New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778953, this compound. PubChem. Retrieved from [Link]
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University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). FACT SHEET: PHENOL. Retrieved from [Link]
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University of Wisconsin-Madison, Office of Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). Phenol SOP. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]
- Lin, C. Y., & Lin, C. C. (2025, December 28). Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. Journal of Environmental Science and Health, Part C, 1-35.
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Safe Work Australia. (n.d.). Phenol - Exposure Standard Documentation. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
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CPAchem. (2024, January 12). Safety data sheet: 3-Methylphenol. Retrieved from [Link]
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ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, March 13). Phenol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
